molecular formula C29H35NO5 B1677303 ONO-0300302

ONO-0300302

Cat. No.: B1677303
M. Wt: 477.6 g/mol
InChI Key: USAXUWZJQPBEDO-ABYGYWHVSA-N
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Description

ONO-0300302 is a Slow Tight Binding LPA1 Antagonist (IC50: 0.16 nM) for the Treatment of Benign Prostatic Hyperplasia. This compound inhibited significantly an LPA-induced increase of intraurethral pressure (IUP) in rat (3 mg/kg, p.o.) and dog (1 mg/kg, p.o.) over 12 h. Binding experiments with [3H]-ONO-0300302 suggest that the observed long duration action is because of the slow tight binding character of this compound.

Properties

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1

InChI Key

USAXUWZJQPBEDO-ABYGYWHVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-0300302;  ONO 0300302;  ONO0300302.

Origin of Product

United States

Foundational & Exploratory

ONO-0300302 as a Lysophosphatidic Acid Receptor 1 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6).[1] The LPA1 receptor, in particular, is a key mediator in numerous physiological and pathological processes. Its activation leads to diverse downstream signaling cascades that regulate cell proliferation, survival, migration, and cytoskeletal changes.[1][2][3] Consequently, the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various diseases, most notably fibrosis and benign prostatic hyperplasia (BPH).[4][5]

ONO-0300302 is a potent, orally active, and selective antagonist of the LPA1 receptor.[6][7] Developed by Ono Pharmaceutical, this small molecule has emerged from lead optimization studies as a promising therapeutic candidate.[8][9] A distinguishing feature of this compound is its "slow tight binding" characteristic, which contributes to a prolonged duration of action in vivo, making it a valuable tool for both research and potential clinical applications.[8][9] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of LPA to the LPA1 receptor. As a seven-transmembrane GPCR, LPA1 couples to three main families of heterotrimeric G proteins: Gi/o, Gq/11, and G12/13.[1][3] By blocking the receptor, this compound effectively prevents the activation of these G proteins and their subsequent downstream signaling pathways, which are integral to the pathophysiology of diseases like BPH and fibrosis.

The key signaling cascades inhibited by this compound include:

  • Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to increased intracellular calcium mobilization and cellular contraction.

  • G12/13 Pathway: Activation of the RhoA-Rho-associated kinase (ROCK) pathway, which is crucial for cytoskeletal rearrangement, cell migration, and smooth muscle contraction.[1][5]

  • Gi/o Pathway: Inhibition of adenylyl cyclase and activation of the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival.[1][3][4]

The sustained in vivo efficacy of this compound is attributed to its slow dissociation from the LPA1 receptor, a property identified through wash-out experiments and binding assays.[8][9]

Signaling and Experimental Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

LPA1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_downstream Downstream Effectors cluster_response Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G12 Gα12/13 LPA1->G12 PI3K PI3K/Akt Gi->PI3K MAPK MAPK Gi->MAPK PLC PLC Gq->PLC RhoA RhoA/ROCK G12->RhoA Proliferation Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Migration Migration & Contraction RhoA->Migration

Diagram 1: LPA1 Receptor Signaling Pathway.

ONO_Mechanism_of_Action LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds ONO This compound ONO->LPA1 Blocks Blocked Inhibition Response Downstream Signaling & Cellular Response LPA1->Response Activates

Diagram 2: this compound Mechanism of Action.

Experimental_Workflow start Select Conscious Rat or Dog Model admin Oral Administration of Vehicle or this compound (e.g., 1-3 mg/kg) start->admin wait Wait for Prescribed Time (1 to 24 hours) admin->wait challenge Intravenous Injection of LPA (300 μg/kg) wait->challenge measure Measure Intraurethral Pressure (IUP) challenge->measure analyze Data Analysis: Calculate % Inhibition vs. Vehicle Control measure->analyze end Determine ID₅₀ and Duration of Action analyze->end

Diagram 3: Workflow for In Vivo Intraurethral Pressure (IUP) Model.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, derived from preclinical studies.

Table 1: In Vitro Activity and Selectivity of this compound

Parameter Value Species Assay Conditions Reference
IC50 (LPA1) 0.086 µM Not Specified Ca2+ mobilization [6][7][10][11]
IC50 (LPA2) 11.5 µM Not Specified Ca2+ mobilization [10]
IC50 (LPA3) 2.8 µM Not Specified Ca2+ mobilization [10]
Kd 0.34 nM Human [3H]-ONO-0300302 binding [6][8]

| Ki | Good correlation with in vivo ID50 | Human/Rat | [3H]-ONO-0300302 binding |[8] |

This data demonstrates this compound's high potency and selectivity for the LPA1 receptor over LPA2 and LPA3.

Table 2: In Vivo Efficacy in Animal Models of Benign Prostatic Hyperplasia (BPH)

Animal Model Dose (Oral) Efficacy Endpoint Result Reference
Rat 3 mg/kg Inhibition of LPA-induced IUP increase 47% inhibition at 18 hours [8]
Dog 1 mg/kg Inhibition of LPA-induced IUP increase 30% inhibition at 24 hours [8]

| Rat | Dose-dependent | ID50 for LPA-induced IUP increase | 0.97 mg/kg (for precursor compound 4) |[8] |

These results highlight the significant and long-lasting in vivo efficacy of this compound in relevant disease models.[8]

Table 3: Pharmacokinetic Profile of this compound in Rats

Administration Route Dose Cmax t1/2 Clearance (CLtot) Reference
Oral (p.o.) 3 mg/kg 233 ng/mL 6.3 hours N/A [10]

| Intravenous (i.v.) | 1 mg/kg | N/A | 7.0 hours | 20.5 mL/min/kg |[10] |

Despite a relatively high clearance, the compound shows excellent in vivo activity, which is attributed to its slow tight-binding properties.[8][9][12]

Detailed Experimental Protocols

The methodologies below are based on the procedures described in the cited literature for the characterization of this compound and its precursors.[8][13]

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay is used to determine the inhibitory potency (IC50) of compounds against the LPA1 receptor.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human LPA1 receptor.

  • Methodology:

    • Cells are cultured and seeded into 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Varying concentrations of the antagonist (this compound) are pre-incubated with the cells for a specified time (e.g., 10 minutes).

    • LPA is added to stimulate the LPA1 receptor, inducing an intracellular calcium influx.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

    • The IC50 value is calculated by determining the concentration of the antagonist required to inhibit 50% of the maximal response induced by LPA.

Membrane Binding Assay

This assay directly measures the binding affinity (Kd, Ki) of the compound to the LPA1 receptor.

  • Materials: Membranes prepared from CHO cells expressing the LPA1 receptor; radiolabeled ligand ([3H]-ONO-0300302).

  • Methodology:

    • A constant concentration of [3H]-ONO-0300302 (e.g., 1 nM) is incubated with the cell membranes in a binding buffer.

    • For competition binding assays (to determine Ki), increasing concentrations of unlabeled this compound are added.

    • The incubation is carried out at 37°C for varying durations (e.g., up to 2 hours) to assess time-dependency, a key aspect of slow tight-binding.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • Saturation binding data is analyzed to determine the Kd (dissociation constant), while competition data is used to calculate the Ki (inhibition constant).[8]

In Vivo LPA-Induced Intraurethral Pressure (IUP) Model

This model assesses the in vivo efficacy and duration of action of LPA1 antagonists for potential BPH treatment.[8]

  • Animal Models: Conscious male Sprague-Dawley rats or beagle dogs.

  • Methodology:

    • A pressure-sensing catheter is surgically implanted into the urethra of the animal.

    • The test compound (this compound) or vehicle is administered orally at a specific dose.

    • At various time points post-dosing (e.g., 1, 3, 6, 12, 24 hours), the animal is challenged with an intravenous injection of LPA (e.g., 300 µg/kg).

    • The resulting increase in intraurethral pressure (IUP) is continuously recorded.

    • The percentage inhibition of the LPA-induced IUP increase is calculated for each time point by comparing the response in the drug-treated group to the vehicle-treated control group.[8]

Measurement of Tension in Isolated Rat Urethra (Wash-out Experiment)

This ex vivo experiment is designed to demonstrate the tight-binding characteristics of an antagonist.

  • Apparatus: Magnus apparatus.

  • Methodology:

    • Urethra tissue is isolated from rats and mounted in an organ bath containing a physiological salt solution.

    • The tissue is contracted by the addition of LPA.

    • The antagonist (e.g., this compound precursor compound 4) is added to the bath, and the inhibition of the LPA-induced contraction is measured.

    • The tissue is then subjected to repeated wash-out cycles to remove the antagonist from the bath.

    • After each wash, the tissue is re-challenged with LPA to assess the recovery of the contractile response.

    • For a tight-binding antagonist like this compound's precursor, the inhibitory effect persists even after multiple washes, in contrast to a readily reversible antagonist where the effect diminishes quickly.[8]

Conclusion

This compound is a highly potent and selective LPA1 receptor antagonist with a compelling preclinical data package. Its unique slow tight-binding kinetics translate into a durable in vivo efficacy, which has been demonstrated in robust animal models relevant to benign prostatic hyperplasia.[8][9] The comprehensive characterization through detailed in vitro, ex vivo, and in vivo studies provides a strong foundation for its potential as a therapeutic agent. This technical guide summarizes the critical data and methodologies that underscore the scientific rationale for the continued investigation of this compound in LPA1-mediated diseases.

References

The Role of ONO-0300302 in Benign Prostatic Hyperplasia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel LPA1 Antagonist for the Treatment of Lower Urinary Tract Symptoms

Introduction

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to bothersome lower urinary tract symptoms (LUTS).[1] Current pharmacological treatments for BPH primarily target the static component (prostate size) or the dynamic component (smooth muscle tone).[2] A promising area of research involves the lysophosphatidic acid (LPA) signaling pathway, specifically the LPA1 receptor, which is implicated in smooth muscle contraction. ONO-0300302 has emerged as a potent and selective antagonist of the LPA1 receptor, demonstrating potential as a novel therapeutic agent for BPH.[3][4][5] This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, key experimental findings, and detailed protocols for researchers in the field.

Core Mechanism of Action: A Slow Tight Binding LPA1 Antagonist

This compound is an orally active and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[6] Its unique characteristic is its "slow tight binding" nature, which contributes to a long duration of action in vivo.[3][4][7] Binding experiments using [3H]-ONO-0300302 have suggested that this prolonged effect is due to its slow dissociation from the LPA1 receptor.[3][4][7]

The proposed mechanism for this compound in the context of BPH involves the inhibition of LPA-induced contraction of prostate smooth muscle. The LPA1 receptor, upon activation by its ligand LPA, couples to G proteins, primarily Gα12/13, to activate the RhoA/Rho-kinase (ROCK) signaling pathway.[4][8] This pathway plays a crucial role in sensitizing the contractile apparatus of smooth muscle cells to calcium, leading to contraction. By blocking the LPA1 receptor, this compound is thought to attenuate this signaling cascade, resulting in the relaxation of prostate smooth muscle and a subsequent reduction in intraurethral pressure (IUP).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursors.

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundLPA1 IC50 (μM)LPA2 IC50 (μM)LPA3 IC50 (μM)LPA1 Binding Affinity (Kd, nM)
This compound 0.086[6]11.5[6]2.8[6]0.34 (at 37°C, 2h)[3][4]
ONO-7300243 (Lead Compound)0.21>10>10Not Reported

Table 2: In Vivo Efficacy of this compound

SpeciesAdministration RouteDoseEffectDuration of Action
RatOral (p.o.)3 mg/kg[3][4]Significant inhibition of LPA-induced increase in IUPOver 12 hours[3][4]
DogOral (p.o.)1 mg/kg[3][4]Significant inhibition of LPA-induced increase in IUPOver 12 hours[3][4]

Table 3: Pharmacokinetic Profile of this compound in Rats

Administration RouteDoseCmax (ng/mL)t1/2 (hours)Clearance (mL/min/kg)
Oral (p.o.)3 mg/kg233[6]6.3[6]Not Reported
Intravenous (i.v.)1 mg/kgNot Applicable7.0[6]20.5[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research of this compound.

LPA1 Receptor Antagonist Assay (In Vitro)

This protocol is for determining the in vitro antagonist activity of compounds against the LPA1 receptor.

  • Cell Line: CHO cells stably expressing the human LPA1 receptor.

  • Assay Principle: Measurement of intracellular calcium mobilization upon stimulation with LPA.

  • Procedure:

    • Seed the LPA1-expressing CHO cells into 96-well plates and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 10 minutes to 2 hours to assess time-dependency of binding).

    • Stimulate the cells with a sub-maximal concentration of LPA (e.g., 10 nM).

    • Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.

    • Calculate the percent inhibition of the LPA-induced calcium response for each concentration of the test compound.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Measurement of LPA-Induced Urethra Contraction (Ex Vivo)

This protocol describes the use of a Magnus apparatus to measure the contractile response of isolated rat urethra to LPA and the inhibitory effect of antagonists.

  • Tissue Preparation:

    • Euthanize male Sprague-Dawley rats.

    • Carefully dissect the prostatic urethra and place it in ice-cold Krebs-Henseleit solution.

    • Cut the urethra into rings of approximately 2 mm in width.

  • Experimental Setup:

    • Mount the urethral rings in a Magnus apparatus organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 20 minutes.

  • Procedure:

    • Induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM) to confirm tissue viability.

    • After a washout period, add the test compound (e.g., this compound) to the organ bath and incubate for 30-60 minutes.

    • Add a concentration of LPA known to induce a sub-maximal contraction (e.g., 1 μM).

    • Record the isometric tension generated by the urethral rings.

    • For "wash-out" experiments to assess tight binding, after incubation with the antagonist and subsequent LPA stimulation, extensively wash the tissue with fresh buffer for an extended period (e.g., 60-120 minutes) before a second LPA stimulation to observe the persistence of the inhibitory effect.

    • Express the contractile response as a percentage of the reference KCl-induced contraction and calculate the inhibition produced by the antagonist.

Measurement of Intraurethral Pressure (IUP) in Rats and Dogs (In Vivo)

This protocol outlines the in vivo measurement of IUP to assess the efficacy of this compound.

  • Animal Preparation:

    • Use conscious male Sprague-Dawley rats or beagle dogs.

    • For rats, anesthesia (e.g., with urethane) may be required for the IUP measurement phase.

    • Insert a catheter connected to a pressure transducer into the prostatic urethra.

  • Procedure:

    • Administer the test compound (e.g., this compound) or vehicle orally (p.o.).

    • At various time points after administration (e.g., 1, 3, 6, 9, 12, 18, and 24 hours), intravenously inject a bolus of LPA (e.g., 300 μg/kg) to induce an increase in IUP.

    • Record the maximal change in IUP.

    • Calculate the percent inhibition of the LPA-induced IUP increase at each time point relative to the response in vehicle-treated animals.

    • Determine the duration of action based on the time course of inhibition.

Radioligand Binding Assay for LPA1 Receptor

This protocol is for determining the binding affinity (Kd) of [3H]-ONO-0300302 to the LPA1 receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the LPA1 receptor in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with increasing concentrations of [3H]-ONO-0300302.

    • To determine non-specific binding, perform parallel incubations in the presence of a high concentration of a non-labeled LPA1 antagonist.

    • Incubate at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 2 hours, determined from kinetic experiments).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax values by fitting the saturation binding data to a one-site binding model.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in this compound research.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action Drug Action LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gα12/13 LPA1->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction ONO This compound ONO->LPA1 Antagonizes

Caption: LPA1 receptor signaling pathway in prostate smooth muscle contraction.

Experimental_Workflow_IUP cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_measurement Measurement cluster_analysis Data Analysis animal Conscious Rat/Dog catheter Urethral Catheter Implantation animal->catheter dosing Oral Administration of This compound or Vehicle catheter->dosing timepoint Wait for a Specific Time Point dosing->timepoint lpa_injection Intravenous Injection of LPA timepoint->lpa_injection iup_record Record Intraurethral Pressure (IUP) lpa_injection->iup_record analysis Calculate % Inhibition of LPA-induced IUP Increase iup_record->analysis

References

ONO-0300302: A Technical Deep Dive into its Discovery and Preclinical Development as a Novel LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of ONO-0300302, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound was identified by Ono Pharmaceutical as a potential therapeutic agent for benign prostatic hyperplasia (BPH).[1][2][3] The rationale for its development stems from the role of the LPA1 receptor in smooth muscle cell proliferation and contraction, key pathological features of BPH.[4] this compound distinguishes itself through its unique "slow tight-binding" characteristic to the LPA1 receptor, which contributes to its prolonged pharmacodynamic effect.[1][5]

Discovery and Lead Optimization

The journey to this compound began with the lead compound, ONO-7300243, a novel LPA1 antagonist.[1][4] Through a scaffold hopping strategy, the amide group of ONO-7300243 was replaced with a secondary alcohol, leading to a new chemotype with a desirable tight-binding feature to the LPA1 receptor.[1][5] Further structure-activity relationship (SAR) studies, including the incorporation of an indane moiety and a pyrrole ring, led to the identification of this compound (also referred to as compound 19 in the primary literature) as the optimized candidate with potent LPA1 antagonistic activity and excellent in vivo efficacy.[1][3]

Mechanism of Action

This compound is a potent and selective antagonist of the LPA1 receptor.[2][6] Its mechanism of action is characterized by its slow tight-binding kinetics, meaning it associates with the receptor at a steady rate and dissociates very slowly.[1] This prolonged receptor occupancy is believed to be the reason for its sustained in vivo efficacy, even with a moderate pharmacokinetic profile.[1] Binding experiments using radiolabeled [3H]-ONO-0300302 have confirmed this slow tight-binding characteristic.[1][5]

Below is a diagram illustrating the signaling pathway of the LPA1 receptor and the inhibitory action of this compound.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates ONO_0300302 This compound ONO_0300302->LPA1 Binds and Inhibits (Slow Tight-Binding) G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC Activates Rho Rho G_protein->Rho Activates Cell_Proliferation Cell Proliferation G_protein->Cell_Proliferation Promotes Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Smooth_Muscle_Contraction Smooth Muscle Contraction Rho->Smooth_Muscle_Contraction Leads to Ca_mobilization->Smooth_Muscle_Contraction Contributes to

This compound inhibits LPA1 receptor signaling.

Pharmacological Profile

In Vitro Pharmacology

The following table summarizes the in vitro activity of this compound.

ParameterValueSpecies/Cell LineReference
IC50 (LPA1) 0.086 µM-[2][6]
IC50 (LPA2) 11.5 µM-[3]
IC50 (LPA3) 2.8 µM-[3]
Kd 0.34 nM (at 37°C, 2h)CHO cells expressing LPA1[1][6]
In Vivo Pharmacology

This compound has demonstrated significant efficacy in animal models of BPH. It effectively inhibited the LPA-induced increase in intraurethral pressure (IUP) in both rats and dogs with a long duration of action.[1][5]

SpeciesDoseRouteEffectReference
Rat 3 mg/kgp.o.Significant inhibition of LPA-induced IUP increase for over 12 hours[1]
Dog 1 mg/kgp.o.Significant inhibition of LPA-induced IUP increase for over 12 hours[1]
Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats.

ParameterValueSpeciesDose and RouteReference
Cmax 233 ng/mLRat3 mg/kg, p.o.[3]
t1/2 6.3 hoursRat3 mg/kg, p.o.[3]
Clearance (CL) 20.5 mL/min/kgRat1 mg/kg, i.v.[3]
t1/2 7 hoursRat1 mg/kg, i.v.[3]

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay is used to determine the potency of compounds in inhibiting LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

  • Cell Line: CHO cells stably expressing the human LPA1 receptor.

  • Method:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Test compounds (including this compound) at various concentrations are pre-incubated with the cells.

    • LPA is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The inhibitory effect of the test compounds is calculated relative to the response induced by LPA alone.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

LPA1 Receptor Binding Assay

This assay directly measures the binding affinity of compounds to the LPA1 receptor.

  • Preparation: Membrane fractions are prepared from CHO cells overexpressing the LPA1 receptor.

  • Radioligand: [3H]-ONO-0300302 is used as the radiolabeled ligand.

  • Method:

    • Membrane preparations are incubated with a fixed concentration of [3H]-ONO-0300302 and varying concentrations of unlabeled test compound.

    • The incubation is carried out at 37°C for 2 hours to allow for binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled LPA1 antagonist.

    • The dissociation constant (Kd) and inhibitory constant (Ki) are calculated from the binding data.

Rat Isolated Urethra Contraction Assay

This ex vivo assay assesses the functional antagonistic activity of compounds on smooth muscle contraction.

  • Tissue: Urethra is isolated from male Sprague-Dawley rats.

  • Apparatus: Magnus apparatus or a similar organ bath system.

  • Method:

    • The isolated urethra is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • The tissue is allowed to equilibrate under a resting tension.

    • Contractions are induced by the addition of LPA to the organ bath.

    • After establishing a stable contractile response to LPA, the tissue is washed, and the test compound (this compound) is added to the bath and incubated.

    • LPA is then re-applied, and the contractile response in the presence of the antagonist is measured.

    • The inhibitory effect of the compound on LPA-induced contraction is quantified.

In Vivo Rat Model of LPA-Induced Intraurethral Pressure (IUP) Increase

This in vivo model evaluates the efficacy of compounds in a relevant physiological setting for BPH.

  • Animal Model: Male Sprague-Dawley rats.

  • Method:

    • Rats are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

    • A baseline IUP is established.

    • The test compound (this compound) or vehicle is administered orally (p.o.).

    • At various time points after drug administration, LPA is administered intravenously (i.v.) to induce an increase in IUP.

    • The change in IUP is recorded, and the inhibitory effect of the test compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to the vehicle-treated group.

The following diagram illustrates the general experimental workflow for the discovery and preclinical evaluation of this compound.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Lead_Compound Lead Compound (ONO-7300243) Scaffold_Hopping Scaffold Hopping & SAR Studies Lead_Compound->Scaffold_Hopping ONO_0300302_ID Identification of This compound Scaffold_Hopping->ONO_0300302_ID In_Vitro In Vitro Pharmacology - Binding Assays - Ca²⁺ Mobilization Assays ONO_0300302_ID->In_Vitro Ex_Vivo Ex Vivo Functional Assays (Isolated Urethra Contraction) In_Vitro->Ex_Vivo In_Vivo In Vivo Efficacy Models (Rat & Dog IUP) Ex_Vivo->In_Vivo Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

References

ONO-0300302: A Technical Guide to its Slow Tight Binding Inhibition of the LPA1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the slow tight binding inhibition properties of ONO-0300302, a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound's unique kinetic profile, characterized by a time-dependent increase in binding affinity, contributes to its sustained in vivo efficacy, making it a valuable tool for research in areas such as benign prostatic hyperplasia (BPH). This document details the quantitative inhibition data, experimental protocols for key assays, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a novel antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] A key characteristic of this compound is its slow tight binding inhibition, where the binding affinity to the LPA1 receptor increases with time.[1] This property is believed to be responsible for its prolonged duration of action in vivo, despite a moderate pharmacokinetic profile.[2] This guide will delve into the quantitative aspects of this inhibition, provide detailed methodologies for its characterization, and illustrate the relevant biological pathways.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its predecessor compound, ONO-7300243.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueConditionsSource
IC50 0.086 µMLPA1 receptor antagonism[1][3]
Kd 0.34 nM37°C, 2-hour incubation[1]
Selectivity LPA1 >> LPA2, LPA3IC50 for LPA2 = 11.5 µM, LPA3 = 2.8 µM

Table 2: Time-Dependent Binding Affinity of [3H]-ONO-0300302 to LPA1 Receptor

Incubation TimeKd (nM)TemperatureSource
1 hour0.86Room Temperature[2]
2 hours0.60Room Temperature[2]
4 hours0.49Room Temperature[2]
2 hours0.3437°C[2]

Note: While the slow tight binding nature of this compound is evident from the time-dependent decrease in the dissociation constant (Kd), specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) are not explicitly reported in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the inhibitory properties of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the LPA1 receptor.

Objective: To quantify the binding affinity of [3H]-ONO-0300302 to the human LPA1 receptor.

Materials:

  • CHO cells stably expressing the human LPA1 receptor

  • [3H]-ONO-0300302 (tritium-labeled this compound)

  • Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-LPA1 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add increasing concentrations of [3H]-ONO-0300302 to wells containing a fixed amount of cell membrane protein.

    • For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.

    • Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for various durations (e.g., 1, 2, 4 hours) to assess time-dependency.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of [3H]-ONO-0300302 concentration and fit the data to a one-site binding hyperbola model to determine the Kd and Bmax values.

LPA-Induced Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the LPA1 receptor-mediated increase in intracellular calcium.

Objective: To determine the IC50 value of this compound for the inhibition of LPA-induced calcium mobilization.

Materials:

  • CHO cells stably expressing the human LPA1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • LPA (Lysophosphatidic acid)

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed CHO-LPA1 cells into 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 10 minutes).

  • LPA Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Add a fixed concentration of LPA (typically the EC80 concentration) to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the LPA response as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Rat Isolated Urethra Contraction Assay (Wash-out Experiment)

This ex vivo assay demonstrates the tight binding nature of this compound by assessing the reversibility of its inhibitory effect.

Objective: To evaluate the persistence of LPA1 receptor antagonism by this compound after repeated washing.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • LPA

  • This compound or predecessor compounds

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and dissect the prostatic urethra.

    • Cut the urethra into rings and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction Measurement:

    • Allow the tissue to equilibrate under a resting tension.

    • Induce contraction by adding LPA to the organ bath.

    • After the contraction stabilizes, wash the tissue with fresh Krebs-Henseleit solution.

  • Inhibitor Treatment and Wash-out:

    • Incubate the urethral rings with this compound for a specified period.

    • Induce contraction with LPA in the presence of the inhibitor.

    • Perform a series of wash-out steps by replacing the bath solution with fresh Krebs-Henseleit solution at regular intervals.

    • After each wash-out, re-stimulate the tissue with LPA to measure the recovery of the contractile response.

  • Data Analysis:

    • Compare the magnitude of the LPA-induced contraction before and after inhibitor treatment and after each wash-out step. A persistent inhibition after multiple washes indicates tight binding.

Signaling Pathways and Visualizations

Understanding the mechanism of action of this compound requires knowledge of the LPA1 receptor signaling pathway.

LPA1 Receptor Signaling Pathway

The LPA1 receptor is a GPCR that primarily couples to Gαi, Gαq, and Gα12/13 proteins. Activation by LPA initiates several downstream signaling cascades, leading to various cellular responses. This compound acts as an antagonist, blocking the binding of LPA to the receptor and thereby inhibiting these downstream effects.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_0300302 This compound ONO_0300302->LPA1 Inhibits G_proteins Gαi, Gαq, Gα12/13 LPA1->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Activates (Gαq) RhoA RhoA G_proteins->RhoA Activates (Gα12/13) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Contraction) Ca_release->Cellular_Responses PKC->Cellular_Responses ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (CHO-LPA1) start->prep_membranes incubate Incubate Membranes with [3H]-ONO-0300302 (± unlabeled competitor) prep_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Kd and Bmax) count->analyze end End analyze->end

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the procedure for the calcium mobilization assay to assess the functional antagonism of this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-LPA1 Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Add this compound load_dye->add_antagonist add_agonist Stimulate with LPA add_antagonist->add_agonist measure_fluorescence Measure Fluorescence (Kinetic Read) add_agonist->measure_fluorescence analyze Data Analysis (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay.

Conclusion

This compound is a potent LPA1 receptor antagonist with a distinct slow tight binding inhibition profile. This characteristic, evidenced by its time-dependent increase in binding affinity, likely contributes to its sustained in vivo efficacy. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working with this compound. Further investigation into the precise kinetic constants (kon and koff) would provide a more complete understanding of its unique mechanism of action and could guide the development of future therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to ONO-0300302: A Potent and Orally Active LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including benign prostatic hyperplasia (BPH) and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its pharmacokinetic properties. Furthermore, this guide visualizes the intricate LPA1 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the chemical formula C29H35NO5 and a molecular weight of 477.59 g/mol .[1] Its chemical structure is characterized by a central pyrrole ring linked to an indane moiety and a substituted phenyl group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-(1-((2R,3R)-2-((2,3-dihydro-1H-inden-2-yl)methyl)-3-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propyl)-1H-pyrrol-3-yl)butanoic acid
CAS Number 856689-51-5[1]
Molecular Formula C29H35NO5[1]
Molecular Weight 477.59 g/mol [1]
SMILES O=C(O)CCC1=CN(C--INVALID-LINK----INVALID-LINK--O)C=C1[1]
Solubility Soluble in DMSO
Appearance Off-white to light yellow solid[1]

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human LPA1 receptor. Its antagonist activity has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro Pharmacological Profile of this compound

ParameterValueSpecies/Assay ConditionsReference
IC50 (LPA1) 0.086 µMHuman[2]
IC50 (LPA2) 11.5 µMHuman[2]
IC50 (LPA3) 2.8 µMHuman[2]
Kd (LPA1) 0.34 nMHuman, 37°C, 2h incubation[3]

Table 3: In Vivo Pharmacokinetic Properties of this compound

SpeciesDoseRouteCmaxt1/2Clearance (CL)Reference
Rat3 mg/kgp.o.233 ng/mL6.3 h-[2]
Rat1 mg/kgi.v.-7.0 h20.5 mL/min/kg[2]
Dog1 mg/kgp.o.---[4]

LPA1 Receptor Signaling Pathway

The LPA1 receptor, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate a cascade of downstream signaling events.[5] These pathways ultimately regulate a wide range of cellular processes, including cell proliferation, migration, and survival. This compound, as an antagonist, blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling cascades.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G12_13 Gα12/13 LPA1->G12_13 PI3K PI3K/Akt Gi->PI3K Ras_MAPK Ras/MAPK Gi->Ras_MAPK PLC PLC Gq->PLC RhoA RhoA/ROCK G12_13->RhoA Proliferation Proliferation PLC->Proliferation Survival Survival PI3K->Survival Migration Migration RhoA->Migration Ras_MAPK->Proliferation

Figure 1. LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the characterization of this compound.[4]

LPA1 Receptor Antagonist Assay (Calcium Mobilization Assay)

This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO cells expressing human LPA1 receptor cell_plating Plate cells in a 96-well plate cell_culture->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye cell_plating->dye_loading add_compound Add this compound or vehicle dye_loading->add_compound incubate_compound Incubate for 30 minutes add_compound->incubate_compound add_lpa Add LPA (EC80 concentration) incubate_compound->add_lpa measure_fluorescence Measure fluorescence intensity (e.g., using a FLIPR assay) add_lpa->measure_fluorescence calculate_inhibition Calculate percent inhibition of LPA-induced calcium flux measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value from concentration-response curve calculate_inhibition->determine_ic50

Figure 2. Workflow for the LPA1 Receptor Antagonist (Calcium Mobilization) Assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured under standard conditions.

  • Cell Plating: Cells are harvested and seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. This compound or vehicle control is added to the wells and incubated for 30 minutes at room temperature.

  • LPA Stimulation: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is recorded, followed by the addition of an EC80 concentration of LPA.

  • Fluorescence Measurement: Fluorescence intensity is measured kinetically for several minutes following LPA addition.

  • Data Analysis: The increase in fluorescence upon LPA stimulation is calculated. The percentage inhibition by this compound is determined relative to the vehicle control, and IC50 values are calculated from concentration-response curves.

Membrane Binding Assay

This assay determines the binding affinity (Kd) of a radiolabeled ligand to the LPA1 receptor in cell membranes.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells overexpressing the human LPA1 receptor by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with increasing concentrations of [3H]-ONO-0300302 in a binding buffer at 37°C for 2 hours.

  • Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

  • Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer.

  • Scintillation Counting: The filters are dried, and radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by nonlinear regression analysis of the saturation binding data.

Measurement of Tension in Isolated Rat Urethra

This ex vivo assay assesses the functional antagonist activity of this compound on LPA-induced smooth muscle contraction.

Urethra_Tension_Assay cluster_prep Tissue Preparation cluster_assay Contraction Measurement cluster_analysis Data Analysis dissect_urethra Dissect prostatic urethra from male Sprague-Dawley rats mount_tissue Mount urethral strips in an organ bath containing Krebs buffer dissect_urethra->mount_tissue equilibrate Equilibrate tissue under tension mount_tissue->equilibrate add_compound Add this compound or vehicle equilibrate->add_compound incubate_compound Incubate for 30 minutes add_compound->incubate_compound add_lpa Add LPA to induce contraction incubate_compound->add_lpa record_tension Record isometric tension changes add_lpa->record_tension quantify_contraction Quantify the magnitude of LPA-induced contraction record_tension->quantify_contraction calculate_inhibition Calculate percent inhibition by this compound quantify_contraction->calculate_inhibition

Figure 3. Workflow for Measuring LPA-Induced Tension in Isolated Rat Urethra.

Protocol:

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the prostatic urethra is dissected and cut into transverse strips.

  • Mounting: The urethral strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for at least 60 minutes.

  • Compound Incubation: this compound or vehicle is added to the organ bath and incubated for 30 minutes.

  • LPA-induced Contraction: LPA is added to the bath to induce a contractile response.

  • Tension Recording: Changes in isometric tension are recorded using a force transducer and a data acquisition system.

  • Data Analysis: The magnitude of the LPA-induced contraction is quantified, and the inhibitory effect of this compound is expressed as a percentage of the control response.

Conclusion

This compound is a well-characterized, potent, and selective LPA1 receptor antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacological and pharmacokinetic profiles make it a valuable research tool for investigating the role of the LPA1 receptor in various physiological and disease states. The detailed methodologies and pathway diagrams provided in this guide are intended to support further research and development efforts in the field of LPA1 receptor modulation.

References

ONO-0300302: A Technical Whitepaper on its High Selectivity for the LPA1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document provides a comprehensive technical overview of the selectivity profile of this compound, focusing on its high affinity and slow, tight-binding characteristics for the LPA1 receptor. Detailed methodologies for the key in vitro and in vivo experiments that establish this selectivity are presented, along with a quantitative summary of its binding and functional activities. This guide is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery investigating LPA1 receptor signaling and its therapeutic potential.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors. Among these, the LPA1 receptor subtype has been implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective LPA1 receptor antagonists is of significant therapeutic interest. This compound has emerged as a lead compound in this area, demonstrating remarkable selectivity and a unique binding kinetic profile for the LPA1 receptor.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the LPA1 receptor has been rigorously characterized through a series of in vitro binding and functional assays. The data consistently demonstrates a significantly higher potency for LPA1 compared to other LPA receptor subtypes, namely LPA2 and LPA3.

Table 1: In Vitro Antagonist Activity of this compound
ReceptorIC50 (µM)
LPA10.086[1]
LPA211.5
LPA32.8

IC50 values represent the concentration of this compound required to inhibit 50% of the LPA-induced response.

Table 2: Binding Affinity of this compound for the LPA1 Receptor
ParameterValueConditions
Kd0.34 nM37 °C, 2 hours incubation[1][2]

Kd (dissociation constant) is a measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

The time-dependent nature of this compound's binding to the LPA1 receptor is a key characteristic, indicative of a "slow, tight-binding" mechanism. This suggests that the compound forms a stable and long-lasting complex with the receptor, which may contribute to its prolonged duration of action in vivo.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and binding characteristics of this compound.

Radioligand Binding Assay for LPA1 Receptor

This assay directly measures the binding of this compound to the LPA1 receptor using a radiolabeled form of the compound, [3H]-ONO-0300302.

Methodology:

  • Membrane Preparation:

    • CHO (Chinese Hamster Ovary) cells stably expressing the human LPA1 receptor are cultured and harvested.

    • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, membrane homogenate is incubated with [3H]-ONO-0300302 at a concentration at or below its Kd (e.g., 1 nM).

    • For competition binding assays, increasing concentrations of unlabeled this compound or other test compounds are added.

    • The reaction is incubated at 37 °C for 2 hours to reach equilibrium, consistent with its slow binding kinetics.[2]

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled LPA1 antagonist.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For competition binding assays, the IC50 values are determined by non-linear regression analysis of the concentration-response curves. Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep LPA1-expressing CHO Cell Membrane Preparation Incubation Incubation (37°C, 2h) Membrane_Prep->Incubation Radioligand [3H]-ONO-0300302 (Radioligand) Radioligand->Incubation Compound This compound (Unlabeled Competitor) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Diagram 1: Workflow for the LPA1 Radioligand Binding Assay.
Calcium Mobilization Functional Assay

This assay measures the ability of this compound to antagonize the LPA1 receptor-mediated increase in intracellular calcium concentration, a key downstream signaling event.

Methodology:

  • Cell Preparation:

    • HEK293 or CHO cells expressing the human LPA1 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specified time at 37 °C. This allows the dye to enter the cells.

  • Compound Incubation:

    • After dye loading, the cells are washed to remove excess dye.

    • This compound or other test compounds at various concentrations are added to the wells and pre-incubated for a defined period.

  • Agonist Stimulation and Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • An LPA1 receptor agonist (e.g., LPA) is added to the wells to stimulate the receptor.

    • The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • The antagonist effect of this compound is determined by its ability to inhibit the LPA-induced calcium mobilization.

    • IC50 values are calculated from the concentration-response curves.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed LPA1-expressing Cells in 96-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Seeding->Dye_Loading Antagonist_Incubation Pre-incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with LPA Agonist Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence (FLIPR) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis (IC50) Fluorescence_Measurement->Data_Analysis

Diagram 2: Workflow for the Calcium Mobilization Functional Assay.
In Vivo LPA-Induced Intraurethral Pressure (IUP) Model

This in vivo model assesses the functional antagonism of this compound on a physiologically relevant LPA1-mediated response.

Methodology:

  • Animal Preparation:

    • Male rats or dogs are used for this model.

    • Animals are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

    • A catheter is also placed in a blood vessel (e.g., jugular vein) for intravenous administration of LPA.

  • Drug Administration:

    • This compound is administered orally (p.o.) or intravenously (i.v.) at various doses.[2]

    • A vehicle control group is also included.

  • LPA Challenge and IUP Measurement:

    • At specific time points after this compound administration, a bolus of LPA is injected intravenously to induce an increase in IUP.[2]

    • The IUP is continuously monitored and recorded.

  • Data Analysis:

    • The inhibitory effect of this compound is quantified by measuring the reduction in the LPA-induced IUP increase compared to the vehicle-treated group.

    • The duration of action of the compound is also determined by performing the LPA challenge at multiple time points after drug administration.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gq/11 LPA1->G_protein Activation ONO This compound ONO->LPA1 Antagonism PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Diagram 3: Simplified LPA1 Receptor Signaling Pathway.

Conclusion

This compound is a highly selective and potent antagonist of the LPA1 receptor. Its selectivity is substantiated by robust in vitro data demonstrating a significant potency difference between LPA1 and other LPA receptor subtypes. Furthermore, its unique slow, tight-binding kinetics to the LPA1 receptor suggest a prolonged duration of action, which is supported by in vivo studies. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further investigate the pharmacological properties of this compound and its potential as a therapeutic agent for LPA1-mediated diseases.

References

In Vitro Characterization of ONO-0300302: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It is distinguished by its slow, tight-binding inhibition kinetics, a characteristic that contributes to its prolonged in vivo efficacy.[3][4] This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, inhibitory activity, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Core Compound Properties

This compound has been identified as a selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][3]

Table 1: Quantitative In Vitro Data for this compound
ParameterValueTargetSpeciesNotes
IC50 0.086 µMLPA1Human
IC50 11.5 µMLPA2Human[5]
IC50 2.8 µMLPA3Human[5]
Kd 0.34 nMLPA1HumanMeasured at 37°C after a 2-hour incubation. Binding affinity increases with time.[1][2]
Kd 0.49 nMLPA1HumanMeasured at room temperature after a 4-hour incubation with tritium-labeled this compound.[3]

Signaling Pathway

This compound acts as an antagonist at the LPA1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor is known to couple with Gαi/o, Gαq/11, and Gα12/13 proteins, leading to the activation of multiple intracellular signaling pathways, including the Ras-MAPK pathway, the PI3K-Akt pathway, the PLC-IP3-Ca2+ pathway, and the Rho pathway. These pathways collectively regulate a variety of cellular responses such as proliferation, migration, and survival.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins PLC PLC G_proteins->PLC Rho Rho G_proteins->Rho PI3K PI3K G_proteins->PI3K Ras Ras G_proteins->Ras Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) PLC->Cellular_Responses Rho->Cellular_Responses PI3K->Cellular_Responses Ras->Cellular_Responses

Caption: LPA1 receptor signaling and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

LPA1 Receptor Antagonist Assay (Ca2+ Mobilization)

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LPA.

Calcium_Mobilization_Assay_Workflow A Seed CHO cells expressing human LPA1 in 96-well plates B Culture for 2 days A->B C Load cells with Fura2-AM B->C D Incubate for 1 hour C->D E Wash cells with assay buffer D->E F Pre-treat with this compound E->F G Add LPA (100 nM final concentration) F->G H Monitor intracellular Ca2+ concentration using a fluorescence drug screening system G->H I Calculate inhibition rate and IC50 H->I

Caption: Workflow for the LPA1 receptor antagonist Ca2+ mobilization assay.

Detailed Protocol:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10^4 cells per well in 96-well plates. The cells are cultured in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2, 95% air) for 2 days.[6]

  • Dye Loading: A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid is added to each well. The plate is then incubated in the CO2 incubator for 1 hour.[6]

  • Washing: The loading buffer is removed, and the cells are rinsed with an assay buffer (Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid) at room temperature. The assay buffer is then added to the cells.[6]

  • Compound Addition and Stimulation: Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities (ϕ340/ϕ380) at 500 nm. After a pre-treatment with this compound, lysophosphatidic acid (LPA) is added to the cells to a final concentration of 100 nM.[6]

  • Data Analysis: The inhibition rate of this compound is calculated from the peak ratio of LPA after treatment with the compound and that of the control (DMSO). A non-linear regression analysis using the Sigmoid Emax Model is performed to estimate the IC50 values.[6]

Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.[6]

  • Radioligand: Tritium-labeled this compound ([3H]-ONO-0300302) is used as the radioligand.[3]

  • Incubation: The binding experiments are conducted with different incubation times at room temperature to assess the time-dependent binding affinity.[3]

  • Data Analysis: Saturation binding curves are generated by incubating the membrane fraction with increasing concentrations of [3H]-ONO-0300302. The dissociation constant (Kd) is determined from these curves. The results indicated that the Kd values for [3H]-ONO-0300302 decreased with longer incubation times, confirming its slow, tight-binding nature.[3]

Wash-out Experiment using Rat Isolated Urethra

This ex vivo experiment demonstrates the tight-binding feature of this compound to the native LPA1 receptor.

Detailed Protocol:

  • Tissue Preparation: Urethras are isolated from rats and mounted in a Magnus apparatus.[3]

  • Contraction Induction: LPA is used to induce contraction of the isolated urethra.[3]

  • Inhibition and Wash-out: The inhibitory effect of this compound on LPA-induced contraction is measured. Following inhibition, the tissue is subjected to repeated wash-out procedures.[3]

  • Observation: The persistence of inhibition after the wash-out process indicates a tight-binding characteristic to the LPA1 receptor. For compounds with this feature, the inhibition is not easily reversed by washing.[3]

Conclusion

The in vitro data for this compound collectively demonstrate its profile as a potent and selective LPA1 receptor antagonist with a slow, tight-binding mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other similar compounds. The unique binding kinetics of this compound likely contribute to its observed long-lasting in vivo effects, making it a valuable tool for studying LPA1 receptor biology and a promising candidate for therapeutic development.

References

ONO-0300302: A Technical Guide to its Effects on LPA-Induced Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ONO-0300302, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive lipid that, through its receptors, modulates a wide array of cellular processes, including proliferation, migration, and cytoskeletal reorganization. The LPA1 receptor is a key mediator of these effects, and its dysregulation has been implicated in various pathological conditions. This compound has emerged as a critical research tool and potential therapeutic agent for its ability to specifically inhibit LPA1-mediated signaling. This document details the mechanism of action of this compound, its impact on downstream signaling pathways, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound

This compound is a novel, orally active antagonist of the human LPA1 receptor.[1][2] A distinguishing feature of this compound is its slow tight-binding kinetics, which contributes to a prolonged duration of action in vivo.[3][4][5][6] Its high affinity and selectivity for LPA1 make it an invaluable tool for dissecting the physiological and pathological roles of this receptor.

Quantitative Data: Binding Affinity and Potency

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Parameter Receptor Value Conditions Reference
IC50LPA10.086 µM (86 nM)-[7]
IC50LPA211.5 µM-[7]
IC50LPA32.8 µM-[7]
KdLPA10.34 nM37°C, 2 hours[1]

Table 1: Inhibitory Potency and Binding Affinity of this compound

LPA1-Induced Signaling Pathways and Inhibition by this compound

The LPA1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to three families of heterotrimeric G proteins: Gαq/11, Gα12/13, and Gαi/o. Activation of these G proteins by LPA initiates distinct downstream signaling cascades that culminate in various cellular responses. As a potent LPA1 antagonist, this compound is expected to block all signaling pathways originating from this receptor.

Gαq/11 Pathway: Calcium Mobilization

Upon LPA binding, LPA1 activates the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of Gαq/11 activation and can be monitored using calcium-sensitive fluorescent dyes. This compound, by blocking LPA1 activation, prevents this LPA-induced calcium mobilization.

Gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gαq/11 LPA1->Gq Activates ONO This compound ONO->LPA1 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Gαq/11 Signaling Pathway and this compound Inhibition.
Gα12/13 Pathway: RhoA Activation and Cytoskeletal Reorganization

LPA1 activation of the Gα12/13 pathway leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active, GTP-bound RhoA promotes the formation of actin stress fibers and focal adhesions, thereby regulating cell shape, motility, and contraction. The activation of RhoA can be quantified by measuring the amount of GTP-bound RhoA in cell lysates. This compound is anticipated to inhibit LPA-induced RhoA activation by blocking the initial receptor stimulation.

G1213_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G1213 Gα12/13 LPA1->G1213 Activates ONO This compound ONO->LPA1 Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Cytoskeletal Cytoskeletal Reorganization RhoA_GTP->Cytoskeletal Promotes

Gα12/13 Signaling Pathway and this compound Inhibition.
Gαi/o Pathway: MAPK/ERK Activation

The coupling of LPA1 to Gαi/o proteins results in the inhibition of adenylyl cyclase and the activation of the Ras-Raf-MEK-ERK (MAPK) cascade. The phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key events in this pathway, leading to the regulation of gene expression and cell proliferation. The levels of phosphorylated ERK (p-ERK) can be readily measured by Western blotting. By antagonizing LPA1, this compound is expected to prevent LPA-stimulated ERK phosphorylation.

Gi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gi Gαi/o LPA1->Gi Activates ONO This compound ONO->LPA1 Inhibits Ras Ras Gi->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Gene Gene Expression & Proliferation pERK->Gene Regulates

Gαi/o Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the inhibitory effects of this compound on LPA1-induced signaling pathways.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LPA-induced increases in intracellular calcium.

  • Cell Culture:

    • Culture cells endogenously expressing or stably transfected with human LPA1 (e.g., HEK293, CHO) in appropriate growth medium.

    • Seed cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Aspirate the growth medium and wash the cells once with a buffered salt solution (e.g., HBSS) containing 20 mM HEPES.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 1-2 hours at 37°C.[8]

    • Wash the cells twice with assay buffer to remove excess dye.

    • Add this compound at various concentrations (or vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).

    • Initiate fluorescence reading to establish a baseline.

    • Add a pre-determined concentration of LPA (typically the EC80) to stimulate calcium release.

    • Continue to monitor fluorescence for 2-3 minutes.

    • Data is typically analyzed as the peak fluorescence response or the area under the curve. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow start Start: LPA1-expressing cells in 96-well plate wash1 Wash with assay buffer start->wash1 load_dye Load with Calcium-sensitive dye (e.g., Fluo-4 AM) wash1->load_dye wash2 Wash to remove excess dye load_dye->wash2 add_ono Add this compound (or vehicle) wash2->add_ono incubate Incubate add_ono->incubate read_baseline Measure baseline fluorescence in plate reader incubate->read_baseline add_lpa Add LPA to stimulate read_baseline->add_lpa read_response Measure fluorescence response add_lpa->read_response analyze Analyze data (Peak or AUC) and calculate IC50 read_response->analyze end End analyze->end

Workflow for the Calcium Mobilization Assay.
RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA.[9]

  • Cell Culture and Treatment:

    • Culture cells in appropriate dishes until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal RhoA activity.

    • Pre-treat the cells with various concentrations of this compound (or vehicle) for a specified time.

    • Stimulate the cells with LPA for a short period (e.g., 1-5 minutes).

    • Immediately lyse the cells in ice-cold lysis buffer.

  • Assay Procedure (using a G-LISA kit):

    • Clarify the cell lysates by centrifugation.

    • Determine the protein concentration of each lysate.

    • Add equal amounts of protein from each sample to the wells of a RhoA-GTP binding plate.

    • Incubate to allow active RhoA to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add a specific anti-RhoA antibody and incubate.

    • Wash away the unbound primary antibody.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash away the unbound secondary antibody.

    • Add HRP substrate and measure the absorbance at 490 nm using a microplate reader.

    • The signal is proportional to the amount of active RhoA in the sample.

RhoA_Assay_Workflow start Start: Serum-starved cells pretreat Pre-treat with this compound (or vehicle) start->pretreat stimulate Stimulate with LPA pretreat->stimulate lyse Lyse cells in ice-cold buffer stimulate->lyse clarify Clarify lysate by centrifugation lyse->clarify add_to_plate Add lysate to RhoA-GTP binding plate clarify->add_to_plate incubate_bind Incubate to allow binding add_to_plate->incubate_bind wash1 Wash wells incubate_bind->wash1 add_primary_ab Add anti-RhoA antibody wash1->add_primary_ab wash2 Wash wells add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash wells add_secondary_ab->wash3 add_substrate Add HRP substrate wash3->add_substrate read_absorbance Read absorbance at 490 nm add_substrate->read_absorbance end End read_absorbance->end

Workflow for the RhoA Activation (G-LISA) Assay.
Western Blotting for Phospho-ERK1/2

This protocol details the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.[10]

  • Cell Treatment and Lysis:

    • Grow cells to 80-90% confluency and serum-starve overnight.

    • Pre-incubate cells with desired concentrations of this compound or vehicle.

    • Stimulate with LPA for 5-10 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 10-20 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow start Start: Cell treatment and lysis sds_page Separate proteins by SDS-PAGE start->sds_page transfer Transfer proteins to membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with primary antibody (anti-p-ERK) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detect Add ECL substrate and detect signal wash2->detect strip_reprobe Strip and re-probe for total ERK (optional) detect->strip_reprobe analyze Quantify band intensity strip_reprobe->analyze end End analyze->end

Workflow for Western Blotting of p-ERK.

Conclusion

This compound is a highly potent and selective LPA1 receptor antagonist with a slow tight-binding mechanism that confers a long duration of action. Its ability to inhibit the diverse signaling pathways downstream of LPA1, including Gαq/11-mediated calcium mobilization, Gα12/13-driven RhoA activation, and Gαi/o-dependent MAPK/ERK signaling, makes it an essential tool for investigating the multifaceted roles of LPA in health and disease. The experimental protocols provided herein offer a robust framework for researchers to further elucidate the pharmacological effects of this compound and other LPA1 modulators.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has been identified as a promising therapeutic agent for benign prostatic hyperplasia (BPH).[1][2] this compound exhibits a slow, tight-binding inhibition of the LPA1 receptor, which contributes to its prolonged in vivo efficacy.[3][4][5] These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of this compound, with a focus on its effects on intraurethral pressure (IUP) in rodent models. Detailed methodologies, data presentation, and visualizations of the relevant signaling pathway and experimental workflow are included to guide researchers in their preclinical studies.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA1 receptor is implicated in a variety of physiological and pathological processes. In the context of benign prostatic hyperplasia, activation of the LPA1 receptor is believed to contribute to the increase in smooth muscle tone in the prostate and urethra, leading to lower urinary tract symptoms. This compound, by antagonizing the LPA1 receptor, offers a targeted approach to alleviate these symptoms. The following protocols and data summaries are based on preclinical studies in rat and dog models, which have been instrumental in characterizing the in vivo pharmacology of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Activity

ParameterValueSpecies/Cell LineReference
IC50 (LPA1)0.086 µM-[1][6]
IC50 (LPA2)11.5 µM-[6]
IC50 (LPA3)2.8 µM-[6]
Kd0.34 nM-[1]

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterValueDose and RouteReference
Cmax233 ng/mL3 mg/kg, p.o.[6]
t1/26.3 hours3 mg/kg, p.o.[6]
Clearance20.5 mL/min/kg1 mg/kg, i.v.[6]
t1/27 hours1 mg/kg, i.v.[6]

Table 3: In Vivo Efficacy in Animal Models

Animal ModelDose and RouteEffectDurationReference
Rat3 mg/kg, p.o.Significant inhibition of LPA-induced IUP increase> 12 hours[3][4]
Dog1 mg/kg, p.o.Significant inhibition of LPA-induced IUP increase> 12 hours[3][4]
Dog1 mg/kg, p.o.30% inhibition of LPA-induced IUP increase24 hours[3]

Signaling Pathway

This compound acts as an antagonist at the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of lysophosphatidic acid (LPA) to the LPA1 receptor typically activates several downstream signaling cascades through different G proteins, including Gq/11, Gi/o, and G12/13.[7] These pathways can lead to physiological responses such as smooth muscle contraction. This compound blocks these signaling events by preventing LPA from binding to its receptor.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Rho Rho/ROCK G1213->Rho LPA LPA LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Contraction Smooth Muscle Contraction Rho->Contraction Ca Ca²⁺ Mobilization IP3_DAG->Ca Ca->Contraction

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound on Intraurethral Pressure (IUP) in a Rat Model

1. Objective: To assess the in vivo efficacy of orally administered this compound in inhibiting the lysophosphatidic acid (LPA)-induced increase in intraurethral pressure (IUP) in anesthetized rats.

2. Materials:

  • This compound

  • Lysophosphatidic acid (LPA)

  • Vehicle for this compound (e.g., 10% DMSO in 20% SBE-β-CD in saline or corn oil)[8]

  • Anesthetic (e.g., urethane, 1.5 g/kg, IP)[9]

  • Male Sprague-Dawley rats (200-250g)

  • Water-perfusion catheter (e.g., 2F or 3 Fr. single-channel)[3][9]

  • Pressure transducer

  • Mechanical withdrawer

  • Urodynamic recording system

  • Oral gavage needles

  • Surgical instruments

3. Animal Preparation:

  • Anesthetize the rats with urethane (1.5 g/kg, intraperitoneally).[9]

  • Place the animal in a supine position.

  • Perform a midline abdominal incision to expose the bladder and ureters. Ligate the ureters to prevent urine flow into the bladder.

  • Insert a catheter into the bladder through the dome for bladder pressure measurement and to allow for fluid drainage.[10]

4. This compound Administration:

  • Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 3 mg/kg dose).

  • Administer the this compound formulation or vehicle control to the rats via oral gavage.

  • Allow for a pre-treatment period (e.g., 1 hour) for drug absorption.

5. Intraurethral Pressure (IUP) Measurement:

  • Carefully insert the water-perfusion catheter into the urethra until it reaches the bladder.

  • Connect the catheter to a pressure transducer and a perfusion pump infusing saline at a constant rate (e.g., 0.3-0.5 mL/min).[3][9]

  • Mount the catheter on a mechanical withdrawer set to a constant speed (e.g., 1 mm/s or 1 cm/min).[3][9]

  • Record a baseline urethral pressure profile (UPP) by withdrawing the catheter through the urethra.

  • Administer LPA intravenously to induce an increase in IUP.

  • Following LPA administration, perform another UPP measurement to determine the LPA-induced increase in IUP.

  • Repeat the IUP measurements at various time points after this compound administration (e.g., 1, 3, 6, 12, and 24 hours) to assess the duration of action.[3][4]

6. Data Analysis:

  • Calculate the maximum urethral closure pressure (MUCP) from the UPP curves.

  • Determine the percentage inhibition of the LPA-induced IUP increase by this compound at each time point compared to the vehicle control group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Experimental Workflow

The following diagram illustrates the key steps in the in vivo evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Animal_Prep Animal Anesthesia and Surgery Dosing Oral Administration of This compound or Vehicle Animal_Prep->Dosing Drug_Prep This compound Formulation Drug_Prep->Dosing Baseline_IUP Baseline IUP Measurement Dosing->Baseline_IUP LPA_Challenge LPA Administration (i.v.) Baseline_IUP->LPA_Challenge Post_LPA_IUP Post-LPA IUP Measurement at Multiple Time Points LPA_Challenge->Post_LPA_IUP Data_Analysis Data Analysis and Statistical Evaluation Post_LPA_IUP->Data_Analysis

Caption: Experimental Workflow for In Vivo Evaluation of this compound.

Conclusion

The provided application notes and protocols offer a detailed guide for the in vivo investigation of this compound. The quantitative data highlight its potency and favorable pharmacokinetic and pharmacodynamic properties. The detailed experimental protocol for measuring intraurethral pressure in rats, along with the visualization of the signaling pathway and experimental workflow, should enable researchers to effectively design and execute preclinical studies to further elucidate the therapeutic potential of this promising LPA1 receptor antagonist. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of research in the treatment of benign prostatic hyperplasia and other LPA1-mediated conditions.

References

Application Notes and Protocols: ONO-0300302 in a Rat Model of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, involving both static components, such as increased prostate size, and dynamic components, including smooth muscle tone. ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Emerging research suggests that the LPA1 signaling pathway may play a role in prostate cell proliferation and could be a novel therapeutic target for BPH.[3][4][5][6][7] this compound has been shown to inhibit the LPA-induced increase in intraurethral pressure in rats, indicating its potential to alleviate urinary obstruction.[2][8][9]

These application notes provide a detailed protocol for utilizing this compound in a testosterone-induced rat model of BPH. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound for the treatment of BPH.

Data Presentation

The following table summarizes representative quantitative data that could be expected from a study evaluating this compound in a testosterone-induced BPH rat model. The values are hypothetical and intended for illustrative purposes.

GroupTreatmentProstate Weight (g)Prostate Index (Prostate Wt./Body Wt. x 100)Serum Testosterone (ng/mL)Serum Dihydrotestosterone (DHT) (pg/mL)Epithelial Thickness (µm)
1Sham Control0.8 ± 0.10.20 ± 0.032.5 ± 0.530 ± 525 ± 4
2BPH ControlTestosterone Propionate2.5 ± 0.40.65 ± 0.088.0 ± 1.2120 ± 20
3Positive ControlTestosterone Propionate + Finasteride (5 mg/kg)1.5 ± 0.30.40 ± 0.067.5 ± 1.045 ± 8
4Test ArticleTestosterone Propionate + this compound (3 mg/kg)1.8 ± 0.30.48 ± 0.077.8 ± 1.185 ± 15

Experimental Protocols

Induction of Benign Prostatic Hyperplasia (BPH) in Rats

This protocol describes the induction of BPH in adult male rats using testosterone propionate.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)

  • Testosterone Propionate (TP)

  • Corn oil (or other suitable vehicle)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for castration (optional, but recommended for a more robust model)

Procedure:

  • Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Castration (Optional but Recommended):

    • Anesthetize the rats using an appropriate anesthetic.

    • Perform bilateral orchiectomy (castration) to remove endogenous testosterone sources.

    • Allow a recovery period of 7 days.

  • BPH Induction:

    • Prepare a solution of testosterone propionate in corn oil. A common dosage is 3-5 mg/kg body weight.[10]

    • Administer the testosterone propionate solution via subcutaneous injection daily for 3-4 weeks.[10][11] A control group should receive injections of the vehicle only.

Administration of this compound

This protocol outlines the administration of this compound to the BPH rat model.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 20% Solutol HS 15 in saline)

  • Oral gavage needles

Procedure:

  • Treatment Groups:

    • Group 1: Sham Control (Vehicle for TP and Vehicle for this compound)

    • Group 2: BPH Control (TP + Vehicle for this compound)

    • Group 3: Positive Control (TP + Finasteride, e.g., 5 mg/kg, p.o.)

    • Group 4: Test Article (TP + this compound, 3 mg/kg, p.o.)

  • Drug Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Starting from the first day of BPH induction, administer this compound (3 mg/kg) or vehicle orally once daily for the entire duration of the BPH induction period (3-4 weeks).[8]

    • The 3 mg/kg dose has been shown to be effective in inhibiting LPA-induced intraurethral pressure in rats.[8]

Efficacy Evaluation

At the end of the treatment period, the following parameters should be assessed.

Procedure:

  • Body Weight Measurement: Record the final body weight of each rat.

  • Sample Collection:

    • Anesthetize the rats and collect blood via cardiac puncture for serum analysis.

    • Euthanize the rats and carefully dissect the prostate gland.

  • Prostate Weight and Index:

    • Blot the prostate to remove excess fluid and weigh it.

    • Calculate the prostate index as: (Prostate Weight / Body Weight) x 100.

  • Serum Analysis:

    • Centrifuge the blood to separate the serum.

    • Measure serum levels of testosterone and dihydrotestosterone (DHT) using ELISA kits.

  • Histological Analysis:

    • Fix a portion of the prostate tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to assess histological changes, such as glandular hyperplasia and epithelial thickness.

Visualizations

Signaling Pathway of LPA1 in Prostate Cells

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi LPA1->G_protein AR Androgen Receptor (AR) G_protein->AR Promotes Cell_Membrane Cell Membrane AR_P AR Translocation to Nucleus AR->AR_P Cell_Proliferation Cell Proliferation & BPH Progression AR_P->Cell_Proliferation ONO_0300302 This compound ONO_0300302->LPA1 Inhibits BPH_Workflow cluster_treatment Induction and Treatment Phase Start Start: Select Male Rats Acclimatization Acclimatization (1 week) Start->Acclimatization Castration Castration (Optional) Acclimatization->Castration Recovery Recovery (1 week) Castration->Recovery BPH_Induction BPH Induction: Testosterone Propionate (s.c.) (3-4 weeks) Recovery->BPH_Induction Efficacy_Evaluation Efficacy Evaluation BPH_Induction->Efficacy_Evaluation Treatment Concurrent Treatment: This compound (p.o.) (3-4 weeks) Treatment->Efficacy_Evaluation Prostate_Analysis Prostate Weight & Index Histology Efficacy_Evaluation->Prostate_Analysis Serum_Analysis Serum Testosterone & DHT Efficacy_Evaluation->Serum_Analysis End End of Study Prostate_Analysis->End Serum_Analysis->End

References

Application Notes and Protocols for ONO-0300302 in Canine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ONO-0300302 in canine studies, with a focus on its application in benign prostatic hyperplasia (BPH) research.

Introduction

This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Its mechanism of action involves a slow, tight binding to the LPA1 receptor, leading to a prolonged duration of action.[2] This characteristic makes it a valuable tool for investigating LPA1-mediated signaling pathways in various physiological and pathological processes. In canine models, this compound has shown efficacy in inhibiting the LPA-induced increase in intraurethral pressure (IUP), a key factor in the pathophysiology of BPH.[2][3]

Dosage and Administration

Oral Administration

The recommended oral dosage of this compound in canines for the inhibition of LPA-induced intraurethral pressure is 1 mg/kg .[2][3] This dosage has been demonstrated to be effective for over 12 hours.[2][3][4]

Table 1: Recommended Oral Dosage for this compound in Canines

ParameterValueReference
Dosage 1 mg/kg[2][3]
Route Per os (p.o.)[2][3]
Frequency As per experimental design-
Efficacy Inhibition of LPA-induced IUP increase for >12 hours[2][3][4]
Formulation

For oral administration in preclinical studies, this compound can be formulated as a suspension. While the specific vehicle used in the key canine studies is not detailed in the available literature, a common approach for poorly water-soluble compounds in early drug development is to prepare a suspension for oral gavage. This typically involves suspending the compound in an aqueous vehicle containing suspending agents (e.g., hydroxypropyl cellulose), solubilizers, surfactants, or complexing agents to ensure stability and dose-ability. It is standard practice to prepare such formulations on the day of dosing.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in canines (e.g., Cmax, Tmax, bioavailability) are not extensively reported in the publicly available literature. However, studies on other orally administered small molecule inhibitors in Beagle dogs provide a reference for expected pharmacokinetic profiling. For instance, pharmacokinetic studies of other compounds in dogs have shown variable oral bioavailability and time to maximum concentration depending on the specific molecule and formulation.

Table 2: Representative Pharmacokinetic Parameters for Orally Administered Small Molecules in Beagle Dogs (for reference)

ParameterCompound A (example)Compound B (example)
Dose (mg/kg) 51
Cmax (ng/mL) 56.4 ± 1.6136.11 ± 72.51
Tmax (h) 0.250.5-1
AUC (ng·h/mL) --
Bioavailability (%) -61.9
Half-life (h) 3.6 ± 0.5-
Reference [5][3][6]

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

In Vivo Model: Canine Benign Prostatic Hyperplasia (BPH)

The primary application of this compound in canines has been in models of BPH to assess its effect on intraurethral pressure (IUP).

This protocol outlines the general procedure for measuring IUP in conscious canines to evaluate the efficacy of this compound. It is crucial to perform this procedure in conscious animals whenever possible to obtain reliable and physiologically relevant data.

Materials:

  • This compound

  • Vehicle for oral administration

  • Lysophosphatidic acid (LPA)

  • Saline solution

  • Urethral pressure transducer catheter

  • Infusion pump

  • Pressure transducer and recording system

  • Canine restraint system

Procedure:

  • Animal Acclimation: Acclimate the dogs to the experimental environment and restraint system to minimize stress during the procedure.

  • Catheter Placement: Under light sedation if necessary (though conscious measurement is preferred), carefully insert a saline-infused catheter into the bladder through the urethra.

  • Baseline IUP Measurement: Once the dog is calm and in a stable position, begin to withdraw the catheter at a fixed rate while continuously infusing saline. Record the pressure changes to establish a baseline urethral pressure profile (UPP).

  • Drug Administration: Administer this compound (1 mg/kg) or vehicle orally.

  • LPA Challenge: At predetermined time points after drug administration, intravenously administer LPA to induce an increase in IUP.

  • Post-Challenge IUP Measurement: Immediately following the LPA challenge, repeat the UPP measurement by withdrawing the catheter at the same fixed rate.

  • Data Analysis: Compare the IUP measurements before and after this compound administration in response to the LPA challenge. The efficacy of this compound is determined by the percentage of inhibition of the LPA-induced IUP increase.

Workflow for Intraurethral Pressure Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation catheter_placement Catheter Placement acclimation->catheter_placement baseline Baseline IUP Measurement catheter_placement->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin lpa_challenge LPA Challenge (i.v.) drug_admin->lpa_challenge post_iup Post-Challenge IUP Measurement lpa_challenge->post_iup data_analysis Data Analysis (% Inhibition of IUP increase) post_iup->data_analysis

Caption: Experimental workflow for measuring intraurethral pressure in conscious canines.

Signaling Pathway

This compound exerts its effect by antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of LPA to LPA1 activates several downstream signaling cascades that are implicated in cell proliferation, migration, and smooth muscle contraction.

LPA1 Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Effectors cluster_cellular Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 ONO This compound ONO->LPA1 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K RhoA RhoA G1213->RhoA Ca_mob Ca2+ Mobilization PLC->Ca_mob Rac Rac PI3K->Rac Cell_prolif Cell Proliferation & Survival PI3K->Cell_prolif Cytoskeleton Cytoskeletal Reorganization & Migration RhoA->Cytoskeleton Smooth_muscle Smooth Muscle Contraction RhoA->Smooth_muscle Rac->Cytoskeleton

Caption: Simplified LPA1 receptor signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Oral Gavage Administration of ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of ONO-0300302, a potent and orally active LPA1 (lysophosphatidic acid receptor 1) antagonist, for oral gavage in preclinical research settings.

Introduction

This compound is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), with an IC50 of 0.086 µM.[1][2] It is a slow, tight-binding inhibitor, and its binding affinity for the receptor increases with time.[1][2] Due to its oral activity, it has been investigated in in vivo models for conditions such as benign prostatic hyperplasia (BPH).[1][2][3] Proper preparation of this compound for oral gavage is critical to ensure accurate dosing and bioavailability in animal studies.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C29H35NO5[2]
Molecular Weight 477.59 g/mol [2]
Solubility 220 mg/mL in DMSO (requires sonication)[4]
Appearance White to off-white solid
Storage Store at -20°C, protected from light[1][4]

Recommended Vehicles for Oral Gavage

The choice of vehicle for oral gavage is crucial for the solubility, stability, and absorption of this compound. Based on available data, the following vehicles are recommended.

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline: This is a common vehicle for improving the solubility and bioavailability of poorly water-soluble compounds.

  • Corn Oil: A lipid-based vehicle that can be suitable for lipophilic compounds.

Experimental Protocols

4.1. Preparation of this compound in 20% SBE-β-CD in Saline

This protocol outlines the steps to prepare a 5.5 mg/mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) SBE-β-CD in sterile saline

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 55 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a final concentration of 55 mg/mL.

    • Vortex and sonicate the mixture until the powder is completely dissolved.[4]

  • Prepare the final working solution:

    • In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

    • Add 100 µL of the 55 mg/mL this compound stock solution in DMSO.

    • Vortex the solution thoroughly to ensure a homogenous mixture. The final concentration will be 5.5 mg/mL.

  • Administration:

    • The working solution should be prepared fresh on the day of the experiment.

    • Administer the solution to the animals via oral gavage at the desired dose.

4.2. Preparation of this compound in Corn Oil

This protocol describes the preparation of a 5.5 mg/mL working solution of this compound in a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 55 mg/mL stock solution in DMSO:

    • Follow step 1 as described in Protocol 4.1.

  • Prepare the final working solution:

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 55 mg/mL this compound stock solution in DMSO.

    • Vortex the solution vigorously to create a uniform suspension. The final concentration will be 5.5 mg/mL.

  • Administration:

    • Prepare the working solution fresh daily.

    • Ensure the solution is well-mixed before each administration.

    • Administer the suspension to the animals via oral gavage.

In Vivo Dosing Information

Published studies have reported the following oral doses of this compound in animal models:

Animal ModelDoseOutcomeReference
Rat 3 mg/kgSignificant inhibition of LPA-induced increase in intraurethral pressure (IUP)[1][3]
Dog 1 mg/kgSignificant inhibition of LPA-induced increase in IUP[1][3]

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_sbe Option 1: SBE-β-CD cluster_oil Option 2: Corn Oil weigh Weigh this compound add_dmso Add DMSO (to 55 mg/mL) weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve add_stock_sbe Add Stock Solution (1:10) dissolve->add_stock_sbe add_stock_oil Add Stock Solution (1:10) dissolve->add_stock_oil add_sbe Add 20% SBE-β-CD in Saline add_sbe->add_stock_sbe mix_sbe Vortex to Mix add_stock_sbe->mix_sbe administer Oral Gavage Administration mix_sbe->administer add_oil Add Corn Oil add_oil->add_stock_oil mix_oil Vortex to Suspend add_stock_oil->mix_oil mix_oil->administer

Workflow for this compound oral gavage preparation.

LPA1 Receptor Signaling Pathway

LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 ONO This compound ONO->LPA1 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Rho Rho G1213->Rho IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Cell_Survival Cell Survival Proliferation Akt->Cell_Survival Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes

Simplified LPA1 receptor signaling pathway.

References

ONO-0300302 Solubility Profile in Organic Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). Understanding its solubility in various organic solvents is critical for a wide range of research and development activities, including compound handling, formulation development, and in vitro/in vivo assay design. This document provides detailed application notes and protocols related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, based on currently available data.

Quantitative Solubility Data

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13220[1]460.65[1]Ultrasonic assistance may be required for complete dissolution.[1]
EthanolC₂H₅OH46.07Data not availableData not available
MethanolCH₃OH32.04Data not availableData not available

Mechanism of Action: LPA1 Receptor Antagonism

This compound functions as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events. These pathways are implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. By blocking the LPA1 receptor, this compound can inhibit these downstream effects.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates ONO This compound ONO->LPA1 Antagonizes PLC PLC G_protein->PLC Gαq/11 RhoA RhoA Activation G_protein->RhoA Gα12/13 PI3K PI3K G_protein->PI3K Gαi/o Ras Ras G_protein->Ras Gαi/o PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC ROCK ROCK Activation RhoA->ROCK Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Akt Akt Activation PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation

This compound antagonizes the LPA1 receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for determining the solubility of a compound like this compound. These can be adapted based on specific laboratory equipment and requirements.

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start weigh Accurately weigh this compound powder start->weigh add_dmso Add a precise volume of high-purity DMSO weigh->add_dmso vortex Vortex vigorously to mix add_dmso->vortex ultrasonicate Ultrasonicate if necessary for complete dissolution vortex->ultrasonicate inspect Visually inspect for particulates ultrasonicate->inspect Check for clarity inspect->ultrasonicate Particulates remain store Store at -20°C or -80°C in aliquots inspect->store Clear solution end End store->end

Workflow for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

  • Appropriate sterile, amber vials for storage

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance and place it into a suitable vial.

  • Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).

  • Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minute intervals until the solution is clear.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

General Protocol for Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer, starting from a DMSO stock solution.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom for absorbance reading)

  • Plate reader capable of measuring absorbance at a suitable wavelength

  • Multichannel pipette

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a small, fixed volume of the aqueous buffer to each well.

  • Using a multichannel pipette, add a small volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. This will initiate the precipitation of the compound if its solubility is exceeded.

  • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.

  • After incubation, measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in absorbance (due to light scattering by the precipitate) is observed is considered the kinetic solubility.

General Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility.

Materials:

  • This compound (solid powder)

  • Organic solvent of interest (e.g., ethanol, methanol)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are disturbed. It may be necessary to filter the supernatant using a syringe filter compatible with the organic solvent.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the thermodynamic solubility of this compound in the tested solvent.

Application Notes

  • Stock Solution Preparation: Given the high solubility of this compound in DMSO, it is the recommended solvent for preparing high-concentration stock solutions.[1] It is advisable to use fresh, anhydrous DMSO as the presence of water can affect the solubility of many compounds.

  • Aqueous Assays: When preparing working solutions for aqueous-based in vitro assays, it is crucial to consider the final concentration of the organic solvent (e.g., DMSO). High concentrations of organic solvents can have detrimental effects on cells and proteins. Typically, the final DMSO concentration should be kept below 0.5% (v/v).

  • Formulation for In Vivo Studies: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a clear solution with a solubility of at least 5.5 mg/mL.[2]

  • Storage and Stability: Stock solutions of this compound in DMSO should be stored at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[2] Aliquoting into single-use vials is highly recommended to avoid contamination and degradation from repeated freeze-thaw cycles.[2]

Conclusion

This compound exhibits excellent solubility in DMSO, making it a convenient solvent for the preparation of stock solutions for a variety of research applications. While quantitative solubility data in other organic solvents are limited, the provided protocols offer a framework for determining these parameters in-house. A thorough understanding of the solubility characteristics of this compound is essential for obtaining reliable and reproducible results in both in vitro and in vivo studies.

References

Application Notes and Protocols: LPA1 Receptor Binding Assay Using ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2] The development of potent and selective antagonists for LPA1 is a key area of research for therapeutic intervention. ONO-0300302 is an orally active and potent LPA1 antagonist.[3] This document provides a detailed protocol for an LPA1 receptor binding assay using this compound, along with relevant data and pathway information.

Quantitative Data

The binding affinity of this compound for the LPA1 receptor has been determined through radioligand binding assays. The key quantitative data are summarized in the table below. This compound is characterized as a slow tight-binding inhibitor, with its binding affinity increasing over time.[3][4]

CompoundParameterValueCell LineRadioligandReference
This compoundIC₅₀0.086 µMCHO cells expressing LPA1Not Specified[3]
This compoundKd0.34 nMCHO cells expressing LPA1[³H]-ONO-0300302[4]

LPA1 Receptor Signaling Pathway

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. LPA1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of downstream effector pathways.[1][5] This signaling diversity underlies the pleiotropic cellular responses mediated by LPA1, including cell proliferation, survival, and migration.[1][6]

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA PKA PKA cAMP->PKA Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Cellular_Response Cellular Responses (Proliferation, Migration, etc.) PKA->Cellular_Response Ca_PKC->Cellular_Response ROCK->Cellular_Response

Figure 1: LPA1 Receptor Signaling Pathway.

Experimental Protocol: LPA1 Receptor Radioligand Binding Assay

This protocol is designed for a competitive binding assay to determine the affinity of test compounds for the LPA1 receptor using radiolabeled this compound.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.

  • Radioligand: [³H]-ONO-0300302.

  • Test Compounds: Including unlabeled this compound as a positive control.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For incubation.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Plate Counter: (e.g., MicroBeta counter).

  • Plate Harvester.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen LPA1-expressing cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold binding buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg protein per well).

  • Assay Setup:

    • In a 96-well plate, add the following components in a final volume of 200 µL:

      • 50 µL of binding buffer or unlabeled this compound for non-specific binding (final concentration of 10 µM).

      • 50 µL of test compound at various concentrations.

      • 50 µL of [³H]-ONO-0300302 (final concentration of approximately 1 nM).[4]

      • 50 µL of the diluted cell membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 2 hours with gentle agitation.[4] This extended incubation time at a physiological temperature is crucial due to the slow tight-binding nature of this compound.[3][4]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled this compound) from the total binding (counts in the absence of competing ligand).

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in the LPA1 receptor binding assay.

LPA1_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare LPA1-expressing cell membranes Incubation Incubate membranes, radioligand, and test compounds (37°C, 2 hours) Membrane_Prep->Incubation Reagent_Prep Prepare radioligand, test compounds, and buffers Reagent_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioligand using scintillation counting Filtration->Counting Analysis Analyze data to determine IC50 and Ki values Counting->Analysis

Figure 2: LPA1 Receptor Binding Assay Workflow.

References

Application Notes and Protocols for Testing ONO-0300302 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. This compound exhibits a slow, tight-binding characteristic to the LPA1 receptor, making it a promising candidate for therapeutic development.[1][2] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy and pharmacological properties of this compound.

LPA1 Signaling Pathways

Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates multiple intracellular signaling cascades through the coupling of heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13. These pathways culminate in various cellular responses. The primary signaling cascades are:

  • Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton, leading to changes in cell shape, migration, and proliferation.

The following diagram illustrates the major LPA1 signaling pathways that can be targeted for efficacy testing of this compound.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Downstream Signaling cluster_responses Cellular Responses LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA LPA LPA->LPA1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Produces RhoA RhoA-GTP RhoGEF->RhoA Activates Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Leads to Proliferation Proliferation Ca2->Proliferation Migration Migration Ca2->Migration cAMP->Proliferation Cytoskeletal_Changes Cytoskeletal Changes RhoA->Cytoskeletal_Changes Cytoskeletal_Changes->Proliferation Cytoskeletal_Changes->Migration ONO_0300302 This compound ONO_0300302->LPA1 Inhibits

Caption: LPA1 Receptor Signaling Pathways and Point of Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and related compounds in various cell-based assays.

Table 1: this compound In Vitro Efficacy Data

ParameterValueAssayCell LineNotesReference
IC50 0.086 µMLPA1 AntagonismNot SpecifiedGeneral antagonist activity.[2][3]
IC50 0.16 nMCa2+ MobilizationCHO cells expressing LPA1Long incubation (24h) without washout.[1]
IC50 0.19 nMCa2+ MobilizationCHO cells expressing LPA1Long incubation (24h) with washout.[1]
Kd 0.34 nMRadioligand BindingCHO cells expressing LPA12-hour incubation at 37°C.[1][2]

Table 2: Selectivity of this compound for LPA Receptors

ReceptorIC50 (µM)
LPA1 0.086
LPA2 11.5
LPA3 2.8
Data from a 2015 presentation by Ono Pharmaceutical.[3]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization, a direct downstream effect of Gαq/11 activation.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed LPA1-expressing cells in 96/384-well plate B Incubate for 24h A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Pre-incubate with This compound or vehicle C->D E Measure baseline fluorescence D->E F Stimulate with LPA E->F G Measure fluorescence change (kinetic read) F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • Cells expressing human LPA1 receptor (e.g., CHO-LPA1, HEK293-LPA1)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • LPA (18:1)

  • Fluorescence plate reader with kinetic reading and injection capabilities

Protocol:

  • Cell Seeding: Seed LPA1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

  • Aspirate the culture medium and add the loading buffer to each well.

  • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare an LPA solution at a concentration that elicits a submaximal (EC80) response.

  • Antagonist Incubation: Wash the cells twice with Assay Buffer. Add the serially diluted this compound or vehicle control to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Measurement: Place the plate in the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the LPA solution into the wells and immediately begin kinetic fluorescence measurement for 60-120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the LPA response by this compound at each concentration. Fit the data to a dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This assay determines the ability of this compound to block the LPA-mediated inhibition of adenylyl cyclase, a hallmark of Gαi/o signaling.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed LPA1-expressing cells B Incubate for 24h A->B C Pre-treat with this compound or vehicle B->C D Stimulate with Forskolin + LPA C->D E Lyse cells D->E F Measure cAMP levels (e.g., HTRF, ELISA) E->F G Calculate % reversal of LPA-induced inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the cAMP Accumulation Assay.

Materials:

  • Cells expressing human LPA1 receptor

  • 96- or 384-well microplates

  • Cell culture medium

  • This compound

  • LPA (18:1)

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

  • Cell Seeding: Seed LPA1-expressing cells into microplates and incubate for 24 hours.

  • Compound Incubation: Aspirate the medium and add Assay Buffer containing a phosphodiesterase inhibitor.

  • Add serial dilutions of this compound or vehicle and incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a solution containing LPA (at its EC80 for cAMP inhibition) and a fixed concentration of forskolin (to stimulate cAMP production).

  • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration.

  • Data Analysis: Calculate the percentage reversal of the LPA-induced inhibition of forskolin-stimulated cAMP production. Determine the IC50 value for this compound.

Rho Activation Assay

This assay measures the inhibition of LPA-induced activation of the small GTPase RhoA, a key event in Gα12/13 signaling.

Rho_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Culture LPA1-expressing cells B Serum-starve cells A->B C Pre-treat with this compound or vehicle B->C D Stimulate with LPA C->D E Lyse cells D->E F Pull-down GTP-RhoA with Rhotekin-RBD beads E->F G Western blot for RhoA F->G H Densitometric analysis of bands G->H I Determine IC50 value H->I

Caption: Workflow for the Rho Activation Assay.

Materials:

  • Cells endogenously or recombinantly expressing LPA1

  • Cell culture dishes

  • This compound

  • LPA (18:1)

  • Rho activation assay kit (containing Rhotekin-RBD beads and lysis buffer)

  • Anti-RhoA antibody

  • Reagents for SDS-PAGE and Western blotting

Protocol:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency and then serum-starve for 18-24 hours.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulation: Stimulate cells with LPA for a short period (e.g., 2-5 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with the provided lysis buffer.

  • Pull-down Assay: Clarify the lysates by centrifugation. Incubate the supernatants with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.

  • Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-RhoA antibody.

  • Data Analysis: Perform densitometry on the Western blot bands to quantify the amount of activated RhoA. Determine the IC50 of this compound for the inhibition of LPA-induced RhoA activation.

Cell Proliferation Assay

This assay assesses the functional consequence of LPA1 inhibition by measuring the effect of this compound on LPA-induced cell proliferation.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement A Seed cells in a 96-well plate B Serum-starve cells A->B C Treat with LPA ± This compound B->C D Incubate for 24-72 hours C->D E Assess cell proliferation (e.g., MTT, BrdU, CellTiter-Glo) D->E F Determine IC50 value E->F

Caption: Workflow for the Cell Proliferation Assay.

Materials:

  • A relevant cell line (e.g., prostate cancer cells, fibroblasts)

  • 96-well plates

  • Serum-free medium

  • This compound

  • LPA (18:1)

  • Cell proliferation detection reagent (e.g., MTT, BrdU, or ATP-based luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with LPA in the presence of varying concentrations of this compound or vehicle.

  • Incubation: Incubate for 24-72 hours.

  • Proliferation Measurement: Add the chosen proliferation reagent and measure the signal according to the manufacturer's protocol (e.g., absorbance for MTT, luminescence for ATP-based assays).

  • Data Analysis: Calculate the percentage inhibition of LPA-induced proliferation and determine the IC50 value for this compound.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of this compound for the LPA1 receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_measurement Measurement & Analysis A Prepare membranes from LPA1-expressing cells B Incubate membranes with [3H]-ONO-0300302 and varying concentrations of unlabeled this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify bound radioactivity (scintillation counting) C->D E Determine Ki value D->E

Caption: Workflow for the Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes prepared from cells overexpressing the LPA1 receptor

  • Radiolabeled LPA1 ligand (e.g., [3H]-ONO-0300302)

  • Unlabeled this compound

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Membrane Preparation: Prepare cell membranes from LPA1-expressing cells by homogenization and centrifugation.

  • Binding Reaction: In a microplate or tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at 37°C for 2 hours to allow for the slow binding of this compound to reach equilibrium.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Determine the IC50 and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The provided application notes and protocols describe a comprehensive panel of cell-based assays to thoroughly characterize the efficacy and mechanism of action of the LPA1 antagonist, this compound. These assays cover the key signaling pathways downstream of the LPA1 receptor and provide quantitative measures of the compound's potency and binding affinity. The detailed methodologies and data presentation guidelines will aid researchers in obtaining robust and reproducible results for the evaluation of this compound and other LPA1 antagonists.

References

Application Notes and Protocols: Measuring Intraurethral Pressure (IUP) Changes with ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It has been identified as a promising therapeutic agent for conditions such as benign prostatic hyperplasia (BPH) by its ability to inhibit the LPA-induced increase of intraurethral pressure (IUP).[1][2][4] These application notes provide detailed protocols for utilizing this compound in preclinical research to measure its effects on IUP in rodent models.

Mechanism of Action

This compound is a slow, tight-binding inhibitor of the LPA1 receptor, a G-protein coupled receptor (GPCR).[1][2][4] The binding of lysophosphatidic acid (LPA) to the LPA1 receptor on smooth muscle cells of the urethra is believed to initiate a signaling cascade that leads to muscle contraction and an increase in intraurethral pressure. A key pathway involved is the activation of the Rho/Rho-kinase (ROCK) signaling cascade, a critical regulator of smooth muscle contraction. By competitively inhibiting the LPA1 receptor, this compound blocks this signaling pathway, leading to the relaxation of urethral smooth muscle and a subsequent reduction in intraurethral pressure.[1]

ONO_0300302_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_Protein G-Protein LPA1->G_Protein Activates ONO_0300302 This compound ONO_0300302->LPA1 Inhibits Rho_ROCK Rho/ROCK Pathway G_Protein->Rho_ROCK Activates Contraction Smooth Muscle Contraction Rho_ROCK->Contraction Promotes IUP_Increase Increased IUP Contraction->IUP_Increase Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Surgery Surgical Cannulation (Bladder, Urethra, Jugular Vein) Anesthesia->Surgery Stabilization Stabilization Period Surgery->Stabilization Drug_Admin Oral Administration (this compound or Vehicle) Stabilization->Drug_Admin Baseline Record Baseline IUP Drug_Admin->Baseline LPA_Challenge Intravenous LPA Administration Baseline->LPA_Challenge IUP_Record Continuous IUP Recording LPA_Challenge->IUP_Record Peak_IUP Measure Peak IUP Change IUP_Record->Peak_IUP Inhibition Calculate % Inhibition Peak_IUP->Inhibition Logical_Relationship cluster_drug Drug Effect cluster_response Physiological Response ONO_0300302 This compound LPA1_Antagonism LPA1 Receptor Antagonism ONO_0300302->LPA1_Antagonism Leads to Urethral_Relaxation Urethral Smooth Muscle Relaxation LPA1_Antagonism->Urethral_Relaxation Causes IUP_Reduction Reduced Intraurethral Pressure (IUP) Urethral_Relaxation->IUP_Reduction Results in

References

Application Notes and Protocols: ONO-0300302 in Prostatic Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ONO-0300302, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and its potential application in the study of prostatic smooth muscle contraction. This document includes a summary of its pharmacological data, detailed protocols for in vitro and in vivo experiments, and diagrams of the relevant signaling pathways.

Introduction

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by urinary obstruction due to increased prostatic smooth muscle tone and prostate growth. Lysophosphatidic acid (LPA) is a bioactive lipid that has been shown to induce smooth muscle contraction. This compound is an orally active and potent LPA1 receptor antagonist that has been investigated for its potential to treat BPH by inhibiting LPA-induced smooth muscle contraction in the prostate and urethra.[1][2] Its "slow tight binding" characteristic to the LPA1 receptor contributes to a long duration of action, making it a valuable tool for both in vitro and in vivo studies.[2][3]

Data Presentation

Table 1: In Vitro Pharmacological Data for this compound

ParameterValueReceptor/SystemSource
IC500.086 µMHuman LPA1 Receptor[4]
IC5011.5 µMHuman LPA2 Receptor[4]
IC502.8 µMHuman LPA3 Receptor[4]
Binding Affinity (Kd)0.34 nMHuman LPA1 Receptor

Table 2: In Vivo Pharmacological Data for this compound in Animal Models

Animal ModelAdministration RouteDoseEffectDuration of ActionSource
RatOral (p.o.)3 mg/kgSignificant inhibition of LPA-induced increase in intraurethral pressure> 12 hours[2][3]
DogOral (p.o.)1 mg/kgSignificant inhibition of LPA-induced increase in intraurethral pressure> 12 hours[2][3]
RatIntravenous (i.v.)1 mg/kgCmax = 233 ng/mL, t1/2 = 6.3 hoursN/A[4]

Signaling Pathways

The contraction of prostatic smooth muscle is a complex process involving multiple signaling pathways. LPA, through its interaction with the LPA1 receptor, is one such pathway that can contribute to this contraction.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gq LPA1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Activates CaM/MLCK PKC->Contraction Phosphorylates contractile proteins ONO This compound ONO->LPA1 Antagonizes

Caption: LPA1 receptor signaling pathway in smooth muscle contraction.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on prostatic smooth muscle contraction. These protocols are based on established methodologies for studying isolated smooth muscle tissue.

Protocol 1: In Vitro Isometric Contraction of Isolated Prostate Strips

Objective: To determine the inhibitory effect of this compound on LPA-induced contraction of prostatic smooth muscle.

Materials:

  • Human or animal (e.g., rat, rabbit) prostate tissue

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Lysophosphatidic acid (LPA)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Obtain fresh prostate tissue and immediately place it in ice-cold Krebs-Henseleit solution.

    • Dissect the periurethral region of the prostate and prepare smooth muscle strips (approximately 2 x 2 x 5 mm).

    • Suspend the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure viability.

    • Wash the tissues thoroughly until the tension returns to baseline.

  • LPA-Induced Contraction and Inhibition by this compound:

    • Add cumulative concentrations of LPA to the organ bath to generate a concentration-response curve.

    • After washing the tissues and allowing them to return to baseline, incubate a separate set of tissues with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).

    • Generate a second LPA concentration-response curve in the presence of this compound.

  • Data Analysis:

    • Record the isometric tension generated by the muscle strips.

    • Express the contractile responses as a percentage of the maximal contraction induced by KCl.

    • Construct concentration-response curves for LPA in the absence and presence of this compound.

    • Calculate the EC50 for LPA and the pA2 value for this compound to quantify its antagonist potency.

Experimental_Workflow_In_Vitro cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prostate Tissue Collection B Dissection of Smooth Muscle Strips A->B C Mounting in Organ Bath B->C D Equilibration C->D E Viability Check (KCl) D->E F LPA Concentration- Response (Control) E->F G Incubation with This compound F->G I Record Isometric Tension F->I H LPA Concentration- Response (this compound) G->H H->I J Construct Concentration-Response Curves I->J K Calculate EC50 and pA2 J->K

Caption: In vitro experimental workflow for prostatic smooth muscle contraction.

Protocol 2: In Vivo Measurement of Intraurethral Pressure (IUP) in an Animal Model (e.g., Rat)

Objective: To assess the in vivo efficacy of orally administered this compound in inhibiting LPA-induced increases in intraurethral pressure.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Lysophosphatidic acid (LPA)

  • Anesthetics (e.g., urethane)

  • Pressure transducer catheter

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Administer this compound (e.g., 3 mg/kg) or vehicle orally to the rats.

    • At a predetermined time after drug administration, anesthetize the rats.

    • Surgically expose the bladder and insert a pressure transducer catheter into the prostatic urethra.

  • IUP Measurement:

    • Allow the animal to stabilize and record the baseline IUP.

    • Administer LPA intravenously (e.g., 300 µg/kg) to induce an increase in IUP.

    • Record the peak IUP response.

  • Data Analysis:

    • Calculate the change in IUP from baseline in both vehicle- and this compound-treated animals.

    • Compare the LPA-induced IUP response between the two groups to determine the inhibitory effect of this compound.

    • Perform measurements at different time points after this compound administration to evaluate its duration of action.

Experimental_Workflow_In_Vivo cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Oral Administration of This compound or Vehicle B Anesthesia A->B C Catheter Insertion into Prostatic Urethra B->C D Baseline IUP Recording C->D E Intravenous LPA Administration D->E F Peak IUP Recording E->F G Calculate Change in IUP F->G H Compare Treatment and Control Groups G->H I Determine Duration of Action H->I

Caption: In vivo experimental workflow for intraurethral pressure measurement.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the LPA1 receptor in prostatic smooth muscle contraction. The provided protocols offer a framework for conducting both in vitro and in vivo studies to further elucidate its mechanism of action and therapeutic potential in conditions such as BPH. While direct quantitative data on prostatic smooth muscle is still needed, the existing information on its potent LPA1 antagonism and its effects in related tissues strongly supports its use in this area of research.

References

Application Notes and Protocols for ONO-0300302 Stock Solutions: Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). As a crucial tool in research and drug development, particularly in studies related to benign prostatic hyperplasia and other LPA1-mediated conditions, ensuring the long-term stability and integrity of this compound stock solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.

Quantitative Data Summary

While specific long-term stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions and expected stability based on vendor information and general guidelines for similar small molecules. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

ParameterConditionRecommended DurationExpected Purity
Storage Temperature -80°C (in anhydrous DMSO)6 months>98%
-20°C (in anhydrous DMSO)1 month>98%
Light Exposure Stored in amber vials, protected from lightAs per storage temperaturePurity maintained
Exposed to ambient light at room temperature< 8 hoursPotential for degradation
Freeze-Thaw Cycles Up to 5 cycles (-20°C to room temperature)Not recommended beyond 5 cyclesMinimal degradation expected

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent for long-term storage.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at the recommended temperature (-80°C for long-term or -20°C for short-term storage).

Protocol 2: Assessment of Long-Term Stability

Objective: To determine the stability of this compound stock solutions over time at different storage temperatures.

Materials:

  • Aliquots of this compound stock solution (from Protocol 1)

  • -80°C freezer, -20°C freezer, and a 4°C refrigerator

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase (to be optimized)

  • Reference standard of this compound

Procedure:

  • Prepare a fresh stock solution of this compound as described in Protocol 1. This will serve as the time-zero (T=0) control.

  • Analyze the T=0 sample immediately via HPLC to determine the initial purity and peak area.

  • Store aliquots of the stock solution at -80°C, -20°C, and 4°C.

  • At designated time points (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 4 weeks for -20°C and 4°C), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as the T=0 control.

  • Compare the purity and peak area of the stored samples to the T=0 sample to determine the percentage of degradation.

Protocol 3: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound stock solutions after multiple freeze-thaw cycles.

Materials:

  • Aliquots of this compound stock solution (from Protocol 1)

  • -20°C freezer

  • HPLC system

Procedure:

  • Take a set of aliquots of the this compound stock solution.

  • Freeze the aliquots at -20°C for at least 12 hours.

  • Thaw the aliquots completely at room temperature. This constitutes one freeze-thaw cycle.

  • After 1, 3, and 5 freeze-thaw cycles, analyze a designated aliquot by HPLC.

  • Compare the purity of the samples to a control aliquot that has not undergone any freeze-thaw cycles.

Protocol 4: Photostability Assessment

Objective: To determine the sensitivity of this compound stock solutions to light exposure.

Materials:

  • Aliquots of this compound stock solution in clear and amber vials

  • A controlled light source (simulating ambient laboratory light)

  • HPLC system

Procedure:

  • Prepare aliquots of this compound stock solution in both clear and amber vials.

  • Expose the vials to a controlled light source for a defined period (e.g., 24, 48, 72 hours). Keep a set of amber vials wrapped in aluminum foil as a dark control.

  • At each time point, analyze the samples from both clear and amber vials, as well as the dark control, by HPLC.

  • Compare the purity of the light-exposed samples to the dark control to assess the extent of photodegradation.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC Ras Ras Gi->Ras AC Adenylyl Cyclase Gi->AC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration cAMP ↓ cAMP AC->cAMP ONO This compound ONO->LPA1

Caption: LPA1 Receptor Signaling Pathway and the inhibitory action of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution (T=0) Analyze_T0 Analyze T=0 Sample (HPLC) Prep->Analyze_T0 Store_minus80 Store at -80°C Analyze_T0->Store_minus80 Store_minus20 Store at -20°C Analyze_T0->Store_minus20 Store_FT Freeze-Thaw Cycles (-20°C to RT) Analyze_T0->Store_FT Store_Light Photostability Test (Light vs. Dark) Analyze_T0->Store_Light Analyze_Timepoints Analyze at Designated Timepoints (HPLC) Store_minus80->Analyze_Timepoints Store_minus20->Analyze_Timepoints Store_FT->Analyze_Timepoints Store_Light->Analyze_Timepoints Compare Compare Purity and Degradation to T=0 Sample Analyze_Timepoints->Compare

Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.

Troubleshooting & Optimization

Troubleshooting ONO-0300302 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the aqueous insolubility of ONO-0300302.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in various physiological and pathological processes, including benign prostatic hyperplasia.[1] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This low solubility can be a significant hurdle in experimental assays, leading to compound precipitation, inaccurate concentration measurements, and unreliable results.

Q2: I'm observing a precipitate after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?

Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility drastically decreases as the polarity of the solvent increases. The final concentration of the organic solvent in your aqueous solution may be too low to keep the compound dissolved.

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solutions

This is the most common challenge encountered when working with this compound. The following workflow provides a systematic approach to addressing this issue.

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (should be <0.5% for most cell lines) start->check_dmso serial_dilution Implement Step-wise Serial Dilution check_dmso->serial_dilution If DMSO concentration is appropriate end_solution Solution Achieved check_dmso->end_solution If adjusting DMSO resolves the issue use_solubilizer Utilize a Solubilizing Agent (e.g., SBE-β-CD) serial_dilution->use_solubilizer If precipitation persists serial_dilution->end_solution If precipitation is resolved optimize_protocol Optimize Experimental Protocol use_solubilizer->optimize_protocol If further improvement is needed optimize_protocol->end_solution LPA1_Signaling cluster_membrane Cell Membrane cluster_G_proteins G Proteins LPA1 LPA1 Receptor Gq Gαq LPA1->Gq Gi Gαi LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA LPA LPA->LPA1 ONO This compound ONO->LPA1 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ROCK ROCK RhoA->ROCK Migration Cell Migration & Cytoskeletal Rearrangement ROCK->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Workflow prep_stock Prepare this compound Stock Solution in DMSO prep_working Prepare Working Solutions (with SBE-β-CD if needed) prep_stock->prep_working treatment Treat Cells with this compound and Vehicle Controls prep_working->treatment cell_seeding Seed Cells in Assay Plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h incubation_24h->treatment incubation_exp Incubate for Experimental Duration treatment->incubation_exp lpa_stimulation Stimulate with LPA incubation_exp->lpa_stimulation assay_readout Perform Assay Readout (e.g., Ca²⁺ flux, proliferation) lpa_stimulation->assay_readout data_analysis Data Analysis assay_readout->data_analysis

References

Optimizing ONO-0300302 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ONO-0300302 in in vitro experiments. The information is designed to assist scientists and drug development professionals in optimizing their experimental conditions and interpreting their results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It functions as a slow, tight-binding inhibitor, meaning its binding affinity to the LPA1 receptor increases over time.[1][2] This characteristic contributes to its prolonged duration of action observed in vivo.[2][3]

Q2: What are the key binding affinity and potency values for this compound?

The inhibitory activity of this compound is summarized in the table below. These values are crucial for determining the appropriate concentration range for your in vitro experiments.

ParameterValueSpeciesAssay ConditionsReference
IC50 0.086 µMHumanLPA1 receptor antagonism[1]
Kd 0.34 nMHumanBinding affinity after 2h incubation at 37°C[1]

Q3: How should I prepare and store this compound stock solutions?

For optimal results, follow these storage and preparation guidelines:

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.[1]

  • Reconstitution: this compound is highly soluble in DMSO (220 mg/mL). Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium or assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1]

Q4: How does the "slow, tight-binding" nature of this compound affect my experiments?

The slow, tight-binding kinetics of this compound have important implications for experimental design and data interpretation:

  • Pre-incubation Time: A longer pre-incubation time with the cells before adding the LPA agonist may be necessary to achieve maximal inhibition. The binding affinity is time-dependent, with a Kd of 0.34 nM observed after a 2-hour incubation at 37°C.[1]

  • Washout Experiments: Due to its slow dissociation from the LPA1 receptor, the inhibitory effects of this compound may persist even after washing the cells.[2][3] This should be considered when designing washout experiments.

  • Data Interpretation: The apparent potency (IC50) may vary depending on the pre-incubation time. It is important to keep this parameter consistent across experiments for reproducible results.

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

Possible CauseTroubleshooting Step
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with a concentration range of 0.1 nM to 10 µM.
Insufficient Pre-incubation Time Due to its slow, tight-binding nature, a longer pre-incubation time is recommended. Try pre-incubating the cells with this compound for at least 2 hours at 37°C before adding the LPA agonist.[1]
Low LPA1 Receptor Expression Confirm the expression of the LPA1 receptor in your cell line using techniques like Western Blot or qPCR.[4][5]
Compound Degradation Ensure proper storage of the compound and stock solutions (-20°C or -80°C, protected from light).[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Health and Viability Monitor cell viability throughout the experiment, as poor cell health can affect assay performance.[6][7]

Problem 2: I am observing high background or variability in my calcium mobilization assay.

Possible CauseTroubleshooting Step
Uneven Cell Seeding Ensure a uniform cell monolayer by optimizing your cell seeding protocol.[8]
Inconsistent Dye Loading Ensure consistent loading of the calcium indicator dye across all wells.[9]
High Basal Calcium Levels Serum-starve the cells for a few hours before the assay to reduce basal signaling.
Solvent Effects Ensure the final DMSO concentration in your assay wells is low (typically ≤ 0.1%) and consistent across all conditions, including controls.

Problem 3: My Western blot results for downstream signaling proteins are inconsistent.

Possible CauseTroubleshooting Step
Inappropriate Stimulation Time Perform a time-course experiment to determine the optimal LPA stimulation time for observing changes in the phosphorylation of downstream targets like ERK and Akt.[10]
Poor Antibody Quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins.[11]
Protein Degradation Use protease and phosphatase inhibitors in your lysis buffer to preserve protein integrity and phosphorylation status.[10]
Loading Inconsistencies Normalize your protein of interest to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.[10]

Experimental Protocols & Visualizations

LPA1 Signaling Pathway

The activation of the LPA1 receptor by lysophosphatidic acid (LPA) initiates a cascade of intracellular signaling events. This compound acts by blocking this initial binding step.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates ONO This compound ONO->LPA1 Blocks PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Proliferation, Migration, etc.) Ca_release->Cell_Response PKC->Cell_Response ROCK ROCK RhoA->ROCK ROCK->Cell_Response Ras_MAPK->Cell_Response PI3K_Akt->Cell_Response

LPA1 Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for assessing the antagonist activity of this compound using a calcium mobilization assay.

Calcium_Mobilization_Workflow A 1. Seed Cells (Expressing LPA1) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Pre-incubation with this compound B->C D 4. LPA Stimulation C->D E 5. Measure Fluorescence (Calcium Flux) D->E F 6. Data Analysis (IC50 Determination) E->F

Calcium Mobilization Assay Workflow.
Detailed Protocol: Calcium Mobilization Assay

This protocol provides a general framework for a calcium mobilization assay to determine the IC50 of this compound. Optimization for specific cell lines and equipment is recommended.

Materials:

  • Cells expressing the LPA1 receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • LPA (agonist)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[9]

  • Compound Incubation:

    • Gently wash the cells twice with assay buffer.

    • Add serial dilutions of this compound (and vehicle control) to the wells.

    • Incubate for at least 2 hours at 37°C.

  • LPA Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence at the appropriate wavelengths for your chosen dye.

    • Inject LPA at a final concentration that elicits a submaximal response (EC80) and immediately begin recording the fluorescence signal over time.[9]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Western Blot for Downstream Signaling

This protocol outlines the steps to analyze the effect of this compound on LPA-induced phosphorylation of downstream signaling proteins like ERK.

Materials:

  • Cells expressing the LPA1 receptor

  • 6-well or 12-well plates

  • Cell culture medium

  • This compound

  • LPA

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat with this compound or vehicle for at least 2 hours.

    • Stimulate with LPA for the predetermined optimal time (e.g., 5-15 minutes).[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Scrape and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.[10]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply the chemiluminescent substrate.[10]

  • Imaging and Analysis:

    • Capture the chemiluminescent signal.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein and loading control.

References

How to address off-target effects of ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ONO-0300302, a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It is characterized as a slow, tight-binding inhibitor.[1][2] Its primary therapeutic target is the LPA1 receptor, and it has been investigated for its potential in treating conditions like benign prostatic hyperplasia.[1]

Q2: What is known about the selectivity and potential off-targets of this compound?

This compound exhibits selectivity for the LPA1 receptor over other LPA receptors. The available data on its inhibitory activity is summarized in the table below. While it is most potent against LPA1, it does show activity against LPA2 and LPA3 at higher concentrations, which should be considered when designing experiments.[3] Comprehensive screening against a broader panel of receptors and kinases is not publicly available.

Q3: What are the general concerns about off-target effects with LPA1 antagonists?

While specific off-target effects of this compound are not extensively documented in public literature, it is important to consider potential liabilities observed with other molecules in this class. For instance, a different LPA1 antagonist, BMS-986020, was discontinued from clinical development due to off-target hepatobiliary toxicity.[4][5] This highlights the importance of carefully evaluating potential off-target effects when working with any new LPA1 antagonist.

Q4: How can I minimize the risk of observing off-target effects in my experiments?

To minimize the impact of potential off-target effects, it is crucial to:

  • Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound that elicits the desired on-target effect.

  • Employ orthogonal validation: Use structurally and mechanistically different LPA1 antagonists to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

  • Utilize genetic knockout/knockdown: Employ techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of LPA1. The persistence of a phenotype after target removal would strongly suggest an off-target effect.

  • Include a negative control: If available, use a structurally similar but inactive analog of this compound to control for effects related to the chemical structure itself.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments Off-target effects at high concentrations, variability in cell culture conditions, or compound instability.1. Perform a careful dose-response analysis to determine the optimal concentration. 2. Standardize cell passage number and seeding density. 3. Prepare fresh stock solutions of this compound regularly.
Cell toxicity or unexpected morphological changes Off-target activity or cytotoxic effects unrelated to LPA1 antagonism.1. Determine the cytotoxic threshold using a cell viability assay. 2. Compare the phenotype with that of other LPA1 antagonists. 3. Use CRISPR-Cas9 to validate that the phenotype is LPA1-dependent.
Phenotype does not match known LPA1 signaling pathways The observed effect may be due to inhibition of an unknown off-target.1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with LPA1 in your cellular model. 2. Consider performing unbiased screening (e.g., proteomics, transcriptomics) to identify affected pathways.

Data Presentation

Table 1: Potency of this compound against LPA Receptors

TargetIC50 (µM)
LPA1 Receptor0.086[1][3]
LPA2 Receptor11.5[3]
LPA3 Receptor2.8[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to the LPA1 receptor in a cellular context.

Methodology:

  • Cell Treatment: Culture cells expressing the LPA1 receptor and treat them with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble LPA1 receptor by Western blot.

  • Data Analysis: Quantify the band intensities for the LPA1 receptor at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To confirm that the biological effect of this compound is dependent on the presence of the LPA1 receptor.

Methodology:

  • gRNA Design and Synthesis: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the LPA1 gene.

  • Vector Construction and Transfection: Clone the gRNAs into a Cas9 expression vector and transfect the construct into your cell line of interest.

  • Clonal Selection and Validation: Select single-cell clones and screen for LPA1 knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the LPA1 protein.

  • Phenotypic Analysis: Treat the validated LPA1 knockout cells and wild-type control cells with this compound. The absence of the phenotype in the knockout cells, while it is present in the wild-type cells, confirms on-target activity.

Visualizations

LPA1_Signaling_Pathway Simplified LPA1 Signaling Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 G_protein G Proteins (Gq/11, Gi/o, G12/13) LPA1->G_protein PLC Phospholipase C (PLC) G_protein->PLC ROCK Rho Kinase (ROCK) G_protein->ROCK Ras_MAPK Ras-MAPK Pathway G_protein->Ras_MAPK PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) PLC->Cellular_Responses ROCK->Cellular_Responses Ras_MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses

Caption: A diagram illustrating the LPA1 signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Troubleshooting Workflow for Potential Off-Target Effects Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response Concentration_Check Is the effect observed at non-toxic concentrations? Dose_Response->Concentration_Check Orthogonal_Validation Test with Structurally Different LPA1 Antagonist Concentration_Check->Orthogonal_Validation Yes High_Concentration Use Lower Concentration Concentration_Check->High_Concentration No Phenotype_Consistent Is the phenotype consistent? Orthogonal_Validation->Phenotype_Consistent Genetic_Validation CRISPR-Cas9 Knockout of LPA1 Phenotype_Consistent->Genetic_Validation Yes Off_Target Phenotype is Likely Off-Target Phenotype_Consistent->Off_Target No Phenotype_Abolished Is the phenotype abolished in knockout cells? Genetic_Validation->Phenotype_Abolished On_Target Phenotype is Likely On-Target Phenotype_Abolished->On_Target Yes Phenotype_Abolished->Off_Target No High_Concentration->Dose_Response

Caption: A logical workflow for troubleshooting and distinguishing between on-target and off-target effects of this compound.

References

ONO-0300302 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONO-0300302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It acts as a slow tight binding inhibitor, meaning its binding affinity to the LPA1 receptor increases over time.[1][2][3][4][5] Its primary use in research is for studying biological processes involving the LPA1 signaling pathway, such as in benign prostatic hyperplasia (BPH).[1][2][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound under the following conditions.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Storage TemperatureShelf LifeSpecial Instructions
-80°C6 monthsProtect from light
-20°C1 monthProtect from light

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in DMSO.[6] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A4: Inconsistent results can stem from several factors, including the stability of this compound in your specific cell culture medium, variability in cell handling, or issues with the compound's concentration.[7][8] It is important to assess the stability of the compound under your experimental conditions.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems you may encounter related to the stability of this compound in your cell culture experiments.

Issue 1: Decreased or Loss of this compound Activity Over Time

Possible Causes:

  • Degradation in Aqueous Media: Small molecule inhibitors can be unstable in the aqueous environment of cell culture media, especially at 37°C.[8][9]

  • Interaction with Media Components: Certain components in the cell culture media, such as amino acids or vitamins, could potentially react with and degrade this compound.[8][10]

  • pH Sensitivity: The pH of the cell culture medium can influence the stability of the compound.

  • Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms.[9]

  • Adsorption to Plasticware: The compound may adsorb to the surfaces of your cell culture plates or tubes, reducing its effective concentration in the media.[9]

Suggested Solutions:

  • Assess Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium (without cells). Use an analytical method like HPLC-MS to quantify the amount of intact compound at different time points (e.g., 0, 2, 8, 24, 48 hours).

  • Media Refreshment: For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals.[7]

  • Use Low-Binding Plates: To minimize adsorption, use low-protein-binding microplates.[8]

  • Include Controls: Always include a vehicle control (e.g., DMSO) and a positive control if available to ensure that the observed effects are specific to this compound.[11]

Issue 2: Precipitate Formation Upon Dilution in Media

Possible Causes:

  • Exceeded Solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous cell culture medium.[9]

  • Improper Mixing: Insufficient mixing when diluting the DMSO stock solution into the media can lead to localized high concentrations and precipitation.

Suggested Solutions:

  • Optimize Concentration: If possible, use a lower final concentration of this compound.

  • Improve Mixing Technique: When preparing the working solution, add the DMSO stock solution to the cell culture medium dropwise while vortexing or gently swirling to ensure rapid and thorough mixing.[9]

  • Consider Solubilizing Agents: In some instances, the use of biocompatible solubilizing agents may be considered, but this should be approached with caution as they can impact cellular functions.[9]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-protein-binding 24-well plates

  • Analytical method for quantification (e.g., HPLC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) to your desired final experimental concentration (e.g., 1 µM).

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.

  • Sample Analysis: Analyze the collected samples using a validated HPLC-MS method to determine the concentration of intact this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Data Summary Table:

Time (hours)% this compound Remaining (Media without Serum)% this compound Remaining (Media with 10% Serum)
0100100
2[Insert Data][Insert Data]
8[Insert Data][Insert Data]
24[Insert Data][Insert Data]
48[Insert Data][Insert Data]

Visualizations

Signaling Pathway of this compound Action

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA (Lysophosphatidic Acid) LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein G Protein (Gαi/q) LPA1->G_protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, Rho) G_protein->Downstream Initiates Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response ONO This compound ONO->LPA1 Antagonizes

Caption: Simplified signaling pathway showing this compound as an antagonist of the LPA1 receptor.

Experimental Workflow for Stability Assessment

Stability_Workflow prep_stock 1. Prepare 10 mM This compound Stock in DMSO prep_working 2. Dilute Stock to Working Concentration in Cell Culture Media prep_stock->prep_working incubate 3. Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples 4. Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples analyze 5. Analyze Samples by HPLC-MS collect_samples->analyze calculate 6. Calculate % Remaining vs. Time 0 analyze->calculate

Caption: A workflow diagram for assessing the stability of this compound in cell culture media.

Troubleshooting Logic for Decreased Activity

Troubleshooting_Logic start Start: Decreased Compound Activity check_stability Is the compound stable in media alone? start->check_stability check_metabolism Is degradation faster in the presence of cells? check_stability->check_metabolism Yes instability Conclusion: Inherent Chemical Instability check_stability->instability No check_adsorption Is there loss of compound in wells without cells? check_metabolism->check_adsorption No metabolism Conclusion: Cellular Metabolism check_metabolism->metabolism Yes adsorption Conclusion: Adsorption to Plasticware check_adsorption->adsorption Yes other Consider other factors: - Assay variability - Cell health check_adsorption->other No

Caption: A logical flowchart for troubleshooting decreased activity of this compound in cell culture.

References

Interpreting unexpected results with ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-0300302, a potent and orally active LPA1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It functions by binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling pathways activated by its endogenous ligand, lysophosphatidic acid (LPA). A key characteristic of this compound is its slow, tight-binding nature, which contributes to its prolonged duration of action in vivo.[1][2]

Q2: What are the primary research applications for this compound?

This compound is primarily investigated for its therapeutic potential in conditions where LPA1 signaling is implicated, most notably in benign prostatic hyperplasia (BPH).[1][3] Its antifibrotic properties also make it a compound of interest in studies of fibrotic diseases.

Q3: What is the selectivity profile of this compound?

This compound exhibits selectivity for the LPA1 receptor over other LPA receptor subtypes. It is important to consider its activity at related receptors to ensure the specific involvement of LPA1 in observed effects.

Troubleshooting Guide for Unexpected Results

Unexpected Result 1: Discrepancy between in vitro potency and in vivo efficacy.

Scenario: You observe moderate antagonist activity of this compound in your in vitro assays (e.g., calcium mobilization), but see a more potent and sustained effect in your in vivo models.

Possible Cause and Explanation:

This is a known characteristic of this compound and is attributed to its slow, tight-binding kinetics to the LPA1 receptor.[1][2] Unlike rapidly reversible antagonists, this compound forms a more stable complex with the receptor, leading to a prolonged duration of action that may not be fully captured in short-term in vitro assays. Standard IC50 determinations from brief incubations may underestimate its functional potency in vivo.

Troubleshooting and Experimental Recommendations:

  • Prolonged Incubation Times in vitro Assays: Extend the pre-incubation time of this compound with your cells or membranes before adding the agonist. This allows for the time-dependent increase in binding affinity to reach equilibrium.

  • Washout Experiments: To confirm tight-binding, perform washout experiments where the antagonist is removed before agonist addition. A persistent inhibitory effect after washout is indicative of slow dissociation from the receptor.

  • Correlate with Pharmacokinetic Data: Relate the in vivo efficacy to the pharmacokinetic profile of this compound in your animal model. The sustained plasma concentrations may contribute to the prolonged receptor occupancy and efficacy.

Unexpected Result 2: High variability in cell-based assay results.

Scenario: You are observing significant well-to-well or day-to-day variability in your cell-based assays, such as calcium mobilization or cell migration assays.

Possible Causes and Troubleshooting Steps:

  • Cell Line Stability and Receptor Expression:

    • Verify LPA1 Expression: Regularly confirm the expression level of the LPA1 receptor in your cell line using techniques like qPCR or western blotting. Receptor expression can drift with continuous passaging.

    • Use Low Passage Number Cells: Whenever possible, use cells with a low passage number for your experiments to ensure consistency.

  • Compound Solubility and Stability:

    • Freshly Prepare Solutions: Prepare fresh working solutions of this compound for each experiment. The compound's stability in aqueous solutions over extended periods should be considered.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability or receptor signaling.

  • Assay Conditions:

    • Serum Presence: LPA is present in serum. If your assay medium contains serum, it can activate the LPA1 receptor and interfere with the antagonist's effect. Conduct assays in serum-free media or use charcoal-stripped serum.

    • Agonist Concentration: Use an EC80 concentration of LPA for stimulation in antagonist mode. This provides a robust signal window to measure inhibition.

Unexpected Result 3: Partial or no inhibition of LPA-induced response.

Scenario: this compound fails to fully inhibit the cellular response to LPA, or the inhibition is weaker than expected.

Possible Causes and Troubleshooting Steps:

  • Presence of Other LPA Receptors: Your cell line may express other LPA receptor subtypes (e.g., LPA2, LPA3) that can also contribute to the observed cellular response. This compound is selective for LPA1, and responses mediated by other receptors will not be inhibited.

    • Characterize Receptor Profile: Determine the expression profile of all LPA receptors in your cell line.

    • Use More Selective Agonists/Antagonists: If available, use agonists or antagonists with different selectivity profiles to dissect the contribution of each receptor subtype.

  • Off-Target Effects of LPA: At high concentrations, LPA may have off-target effects that are not mediated by the LPA1 receptor.

    • LPA Dose-Response: Perform a full dose-response curve for LPA to ensure you are working within the concentration range that specifically activates LPA1.

  • Signal Transduction Crosstalk: The signaling pathway you are measuring might be activated by multiple receptors. LPA1 receptor activation can sometimes transactivate other receptors, such as the Epidermal Growth Factor Receptor (EGFR).

    • Pathway-Specific Inhibitors: Use inhibitors of other signaling pathways to investigate potential crosstalk.

Quantitative Data Summary

ParameterValueSpeciesAssay ConditionsReference
IC50 (LPA1) 0.086 µM--[3]
Binding Affinity (Kd) 0.34 nM-37 °C, 2 h incubation[3]
Pharmacokinetics (Rat)
Cmax233 ng/mLRat3 mg/kg, p.o.
t1/26.3 hoursRat3 mg/kg, p.o.
Cl20.5 mL/min/kgRat1 mg/kg, i.v.
t1/27 hoursRat1 mg/kg, i.v.
In Vivo Efficacy
Rat IUP ModelSignificant inhibitionRat3 mg/kg, p.o.[1][2]
Dog IUP ModelSignificant inhibitionDog1 mg/kg, p.o.[1][2]

Experimental Protocols

Calcium Mobilization Assay

This protocol is for measuring the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Black-walled, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • LPA.

  • This compound.

Procedure:

  • Cell Seeding: Seed LPA1-expressing cells into 96-well plates to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) with Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium and add the dye solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Antagonist Incubation: Wash the cells twice with assay buffer. Add serial dilutions of this compound or vehicle control to the wells. Incubate for at least 30 minutes at 37°C (consider longer incubation times to account for slow binding).

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence. Inject a pre-determined EC80 concentration of LPA into the wells and immediately begin recording fluorescence intensity over time to capture the peak response.

  • Data Analysis: Calculate the percentage of inhibition by this compound relative to the vehicle control and determine the IC50 value.

Cell Migration (Chemotaxis) Assay

This protocol describes a transwell assay to assess the inhibitory effect of this compound on LPA-induced cell migration.[4]

Materials:

  • Cells endogenously expressing the LPA1 receptor (e.g., IMR-90 lung fibroblasts).

  • Transwell inserts (e.g., 8 µm pore size).

  • 24-well plates.

  • Serum-free medium (SFM).

  • LPA.

  • This compound.

  • Crystal Violet staining solution.

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. On the day of the assay, detach the cells, wash, and resuspend them in SFM.

  • Assay Setup:

    • Lower Chamber: Add SFM containing LPA (chemoattractant) to the lower wells of the 24-well plate. Include a negative control (SFM alone).

    • Inhibitor Preparation: Prepare serial dilutions of this compound in SFM.

    • Cell Treatment: Pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at room temperature.

  • Cell Seeding: Place the transwell inserts into the wells. Add the treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining and Quantification:

    • Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain the fixed cells with 0.1% crystal violet.

    • Count the number of migrated cells per field under a microscope or elute the dye and measure the absorbance.

  • Data Analysis: Determine the percentage of inhibition of cell migration by this compound and calculate the IC50 value.

Visualizations

LPA1 Signaling Pathway

LPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP↓ AC->cAMP RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Cell_Response Cellular Responses (Proliferation, Migration, Cytoskeletal Rearrangement) DAG->Cell_Response cAMP->Cell_Response RhoA->Cell_Response Ca_release->Cell_Response ONO This compound ONO->LPA1 Inhibits

Caption: LPA1 receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A1 Seed LPA1-expressing cells in 96-well plate A2 Incubate 24-48h A1->A2 A3 Load cells with calcium-sensitive dye A2->A3 B1 Wash cells A3->B1 B2 Add this compound (or vehicle) B1->B2 B3 Incubate B2->B3 C1 Measure baseline fluorescence B3->C1 C2 Inject LPA (agonist) C1->C2 C3 Record fluorescence change C2->C3 C4 Calculate % inhibition and IC50 C3->C4

Caption: Workflow for assessing this compound activity using a calcium mobilization assay.

Troubleshooting Logic: Inconsistent In Vitro Results

Troubleshooting_In_Vitro cluster_checks Initial Checks cluster_assay_optimization Assay Optimization cluster_further_investigation Further Investigation Start Inconsistent In Vitro Results Check1 Verify Cell Health & Passage Number Start->Check1 Check2 Confirm LPA1 Receptor Expression (qPCR/WB) Start->Check2 Check3 Prepare Fresh This compound Solution Start->Check3 Opt1 Use Serum-Free Medium Check1->Opt1 Check2->Opt1 Opt2 Optimize LPA Agonist Concentration (EC80) Check3->Opt2 Opt1->Opt2 Opt3 Increase Antagonist Pre-incubation Time Opt2->Opt3 Investigate1 Profile Other LPA Receptor Subtypes Opt3->Investigate1 Investigate2 Evaluate Potential Signaling Crosstalk Opt3->Investigate2

Caption: Logical troubleshooting steps for inconsistent in vitro results with this compound.

References

Avoiding precipitation of ONO-0300302 in dosing solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of ONO-0300302 in dosing solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, co-solvents are necessary to create a biocompatible dosing solution.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 55.0 mg/mL stock solution can be prepared to formulate working solutions.[2]

Q3: What are the recommended storage conditions and stability of this compound stock solutions?

A3: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the solutions from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[2]

Q4: How should I prepare the final dosing solution for in vivo experiments?

A4: It is recommended to prepare the final working solution fresh on the day of the experiment.[2] Two common vehicle formulations are provided in the Experimental Protocols section.

Q5: My this compound solution has precipitated. What should I do?

A5: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. Refer to the Troubleshooting Guide for a more detailed workflow.

Troubleshooting Guide: Precipitation in Dosing Solutions

This guide provides a step-by-step approach to resolving precipitation issues with this compound dosing solutions.

Q: I've observed precipitation in my this compound dosing solution. What are the potential causes and how can I resolve this?

A: Precipitation of this compound can occur due to several factors, including solvent choice, concentration, temperature, and pH. Follow the workflow below to troubleshoot this issue.

G cluster_0 start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration end Clear Solution Achieved check_vehicle Is the vehicle composition appropriate? check_concentration->check_vehicle No action_reduce_conc Reduce concentration check_concentration->action_reduce_conc Yes check_preparation Was the preparation procedure followed correctly? check_vehicle->check_preparation Yes action_reformulate Reformulate with recommended vehicles check_vehicle->action_reformulate No check_storage Was the solution stored properly? check_preparation->check_storage Yes action_reprepare Re-prepare following the detailed protocol check_preparation->action_reprepare No check_storage->end Yes action_fresh_prep Prepare fresh solution check_storage->action_fresh_prep No action_reduce_conc->end action_reformulate->end action_reprepare->end action_fresh_prep->end

Figure 1. Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the known solubility and recommended formulations for this compound.

Table 1: Solubility of this compound in a Common Solvent

SolventSolubilityNotes
DMSO220 mg/mL (460.65 mM)Ultrasonic treatment may be needed.[1]

Table 2: Recommended In Vivo Dosing Formulations

Formulation ComponentsFinal ConcentrationNotes
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5.5 mg/mLThis protocol yields a clear solution.[2]
10% DMSO + 90% Corn oil≥ 5.5 mg/mLThis protocol also yields a clear solution.[2]

SBE-β-CD: Sulfobutyl ether-β-cyclodextrin

Experimental Protocols

Below are detailed methodologies for preparing the recommended in vivo dosing solutions for this compound.

Protocol 1: Formulation with SBE-β-CD

This protocol is suitable for aqueous-based dosing.

  • Prepare a 55.0 mg/mL stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution, add 100 µL of the 55.0 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix the solution thoroughly until a clear solution is obtained. Gentle warming or vortexing can be used to ensure homogeneity.

Protocol 2: Formulation with Corn Oil

This protocol is suitable for lipid-based dosing.

  • Prepare a 55.0 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution.

  • To prepare a 1 mL working solution, add 100 µL of the 55.0 mg/mL this compound stock solution to 900 µL of corn oil.

  • Mix the solution thoroughly until a uniform suspension or solution is achieved.

G cluster_0 Preparation of Dosing Solution cluster_1 Aqueous Vehicle cluster_2 Lipid Vehicle start Start prepare_stock Prepare this compound stock in DMSO (55 mg/mL) start->prepare_stock choose_vehicle Choose Vehicle prepare_stock->choose_vehicle add_sbe Add 100 µL stock to 900 µL 20% SBE-β-CD in Saline choose_vehicle->add_sbe Aqueous add_oil Add 100 µL stock to 900 µL Corn Oil choose_vehicle->add_oil Lipid mix_sbe Mix thoroughly add_sbe->mix_sbe end Final Dosing Solution (≥ 5.5 mg/mL) mix_sbe->end mix_oil Mix thoroughly add_oil->mix_oil mix_oil->end

Figure 2. Experimental workflow for preparing this compound dosing solutions.

General Guidance for Other Co-solvents

References

Technical Support Center: Assays with Slow-Binding Inhibitors like ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with slow-binding inhibitors, with a specific focus on the LPA1 antagonist, ONO-0300302.

Frequently Asked Questions (FAQs)

Q1: What are slow-binding inhibitors and why do they present challenges in assays?

Slow-binding inhibitors are compounds that exhibit a time-dependent increase in their inhibitory potency. This means that the inhibition of the target enzyme or receptor does not reach equilibrium instantaneously. The initial interaction is often followed by a slower conformational change, leading to a more tightly bound complex. This characteristic can lead to an underestimation of the inhibitor's true potency if standard assay protocols are used without modification.[1][2]

Q2: What is this compound and what is its mechanism of action?

This compound is an orally active and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[3] It is characterized as a slow, tight-binding inhibitor.[3][4] This means its binding affinity to the LPA1 receptor increases with time, leading to a prolonged duration of action.[4]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistency in IC50 values for slow-binding inhibitors like this compound is a common issue. The primary reasons for this variability often relate to the time-dependent nature of the inhibition. Key factors include:

  • Pre-incubation time: Insufficient or inconsistent pre-incubation of the enzyme/receptor with the inhibitor before initiating the reaction is a major source of variability.

  • Substrate concentration: The apparent potency of a competitive inhibitor can be influenced by the substrate concentration.

  • Assay duration: For slow-binding inhibitors, the measured inhibition will increase over the course of the reaction.

A systematic approach to troubleshooting is crucial to obtaining reproducible results.[5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Potential Cause Troubleshooting Step
Inconsistent Pre-incubation Time Standardize the pre-incubation time for the enzyme/receptor and inhibitor across all experiments. For slow-binding inhibitors, this step is critical to allow the inhibitor to reach a stable binding state.
Variable Substrate Concentration Ensure the substrate concentration is consistent across all assays. For competitive inhibitors, IC50 values are dependent on the substrate concentration. It is recommended to use a substrate concentration at or below the Km value.[5]
Pipetting Inaccuracies Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing.
Compound Solubility Issues Visually inspect for any signs of compound precipitation, especially at higher concentrations. Ensure the inhibitor is fully dissolved in the assay buffer.
Issue 2: IC50 Value is Higher Than Expected
Potential Cause Troubleshooting Step
Insufficient Pre-incubation Time The slow-binding nature of the inhibitor means that equilibrium is not reached instantaneously. Increase the pre-incubation time to allow for the formation of the high-affinity, stable inhibitor-target complex.
Substrate Competition If the inhibitor is competitive with the substrate, a high substrate concentration can lead to an underestimation of the inhibitor's potency. Try reducing the substrate concentration.
Enzyme/Receptor Instability Ensure the enzyme or receptor is stable under the assay conditions for the duration of the experiment. Run a control with the enzyme/receptor alone to check for any loss of activity over time.
Issue 3: Poor Curve Fit for Dose-Response Data
Potential Cause Troubleshooting Step
Assay Not at Equilibrium Due to the slow-binding kinetics, the reaction may not be at a steady state when measurements are taken. Extend the pre-incubation time or the overall reaction time.
Inappropriate Data Analysis Model Standard IC50 curve-fitting models assume rapid equilibrium. For slow-binding inhibitors, a more complex model that accounts for the time-dependent inhibition may be necessary.
Compound Precipitation at High Concentrations Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation, which can lead to a flattening of the bottom of the dose-response curve.

Data Presentation

Table 1: Impact of Pre-incubation Time on this compound IC50 Value (Hypothetical Data)

This table illustrates how the apparent IC50 value of a slow-binding inhibitor like this compound can decrease with longer pre-incubation times.

Pre-incubation Time (minutes)Apparent IC50 (nM)
10150
3085
6050
12035

Note: This is hypothetical data for illustrative purposes.

Table 2: this compound Binding Kinetics

This table summarizes the reported binding affinity of this compound, highlighting its time-dependent nature.

ParameterValueConditionsReference
IC500.086 µM-[3]
Kd0.34 nM37 °C, 2 h incubation[3][4]

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cell-Based LPA1 Receptor Antagonist Assay

This protocol is a general guideline and should be optimized for your specific cell line and assay conditions.

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in appropriate media.
  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

3. Pre-incubation with Inhibitor:

  • Remove the culture medium from the wells and wash with assay buffer.
  • Add the diluted this compound solutions to the respective wells.
  • Crucially, pre-incubate the cells with the inhibitor for a defined period (e.g., 2 hours at 37°C) to allow for the slow-binding kinetics to approach equilibrium.

4. Reaction Initiation:

  • Initiate the signaling cascade by adding a pre-determined concentration of the LPA1 receptor agonist, lysophosphatidic acid (LPA), to all wells.

5. Signal Detection:

  • Measure the downstream signaling event. A common readout for LPA1 activation is the measurement of intracellular calcium mobilization using a fluorescent calcium indicator dye.

6. Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound relative to the control wells (LPA stimulation without inhibitor).
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualization

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor This compound This compound This compound->LPA1_Receptor G_Protein Gαq/11, Gαi/o, Gα12/13 LPA1_Receptor->G_Protein PLC PLC G_Protein->PLC Gαq/11 PI3K PI3K G_Protein->PI3K Gαi/o Rho Rho G_Protein->Rho Gα12/13 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Responses Cell Proliferation, Migration, Survival Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses ROCK ROCK Rho->ROCK ROCK->Cellular_Responses

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Slow_Binding_Workflow Start Start Prepare_Reagents Prepare Enzyme/Receptor and Inhibitor (this compound) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme/Receptor with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate/Agonist Pre_incubation->Initiate_Reaction Measure_Signal Measure Reaction Progress/ Downstream Signal Initiate_Reaction->Measure_Signal Data_Analysis Analyze Time-Course Data or Endpoint Reading Measure_Signal->Data_Analysis Determine_IC50 Determine IC50/Ki Data_Analysis->Determine_IC50 Troubleshoot Inconsistent Results? Determine_IC50->Troubleshoot Optimize Optimize Pre-incubation Time and Substrate Concentration Troubleshoot->Optimize Yes End End Troubleshoot->End No Optimize->Pre_incubation

Caption: Experimental Workflow for Slow-Binding Inhibitor Assays.

Troubleshooting_Logic Start Inconsistent IC50 Values Check_Preincubation Is Pre-incubation Time Sufficient and Consistent? Start->Check_Preincubation Increase_Preincubation Increase and Standardize Pre-incubation Time Check_Preincubation->Increase_Preincubation No Check_Substrate Is Substrate Concentration Consistent and Optimal? Check_Preincubation->Check_Substrate Yes Increase_Preincubation->Check_Substrate Optimize_Substrate Optimize Substrate Concentration (e.g., at Km) Check_Substrate->Optimize_Substrate No Check_Reagents Are Reagents (Enzyme, Inhibitor) Stable and Properly Handled? Check_Substrate->Check_Reagents Yes Optimize_Substrate->Check_Reagents Validate_Reagents Validate Reagent Stability and Handling Procedures Check_Reagents->Validate_Reagents No Review_Analysis Is Data Analysis Model Appropriate for Slow-Binding? Check_Reagents->Review_Analysis Yes Validate_Reagents->Review_Analysis Use_Appropriate_Model Use a Kinetic Model that Accounts for Time-Dependence Review_Analysis->Use_Appropriate_Model No Consistent_Results Consistent IC50 Values Review_Analysis->Consistent_Results Yes Use_Appropriate_Model->Consistent_Results

Caption: Troubleshooting Logic for Inconsistent IC50 Values.

References

ONO-0300302 lot-to-lot variability and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-0300302. While specific lot-to-lot variability data for this compound is not publicly available, this guide addresses common experimental challenges and potential sources of variability based on the compound's known properties and general laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] It functions as a slow tight-binding inhibitor, meaning its binding affinity to the LPA1 receptor increases over time.[1][3][4][5][6] This characteristic contributes to its long duration of action in vivo.[5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light.[7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[7] For in vivo experiments, stock solutions in DMSO are typically further diluted in vehicles such as saline containing SBE-β-CD or corn oil.[1]

Q4: What are the known IC50 and Kd values for this compound?

This compound has a reported IC50 of 0.086 µM for the LPA1 receptor.[1][2][3][4][8] Its binding affinity (Kd) is approximately 0.34 nM after a 2-hour incubation at 37°C.[1][3][4]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or reduced in vitro potency.

This could be due to several factors related to compound handling, assay conditions, or potential lot-specific characteristics.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored correctly at -20°C (solid) or -80°C (solution) and protected from light.[1][7] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] Prepare fresh working solutions for each experiment.
Incorrect Concentration Verify the accuracy of the stock solution concentration. If possible, confirm the concentration using a spectrophotometer or an analytical method like HPLC.
Assay Incubation Time This compound is a slow tight-binding inhibitor.[1][5][6] Ensure a sufficient pre-incubation time with the receptor to allow for optimal binding. The reported Kd was determined after a 2-hour incubation.[1][3]
Assay Buffer Components High concentrations of proteins (e.g., albumin) in the assay buffer can bind to the compound, reducing its free concentration and apparent potency. Assess the protein concentration in your assay and consider if it could be impacting compound availability.
Cell-Based Assay Issues Ensure cells are healthy and in the logarithmic growth phase. Verify the expression level of the LPA1 receptor in the cell line being used. Passage number can affect receptor expression.
Issue 2: Inconsistent results between different experiments or different lots of the compound.

Variability between experiments can arise from subtle differences in protocol execution or from lot-to-lot differences in the compound's purity or physical form.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Solubility Issues Ensure the compound is fully dissolved in DMSO before preparing further dilutions.[7] Sonication may aid in dissolution.[1] For aqueous buffers, be mindful of the final DMSO concentration to avoid precipitation.
Lot-to-Lot Purity Variation While no specific data is available for this compound, it is a general concern for chemical reagents. If you suspect lot-to-lot variability, it is advisable to qualify a new lot by comparing its performance to a previous lot in a standardized assay.
Inconsistent Experimental Protocol Maintain strict consistency in all experimental parameters, including incubation times, temperatures, cell densities, and reagent concentrations.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions, to minimize concentration errors.
Issue 3: Reduced or variable in vivo efficacy.

In vivo experiments introduce additional layers of complexity that can affect compound performance.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Bioavailability This compound is orally active.[1] However, the formulation can significantly impact its absorption. Follow established protocols for preparing dosing solutions, such as using DMSO with SBE-β-CD or corn oil to improve solubility and absorption.[1] Ensure the dosing solution is homogenous and free of precipitation.
Compound Instability in Dosing Vehicle Prepare dosing solutions fresh daily.[1] this compound has moderate stability in rat microsomes, suggesting it is susceptible to metabolism.[1][2]
Animal Model Variability Factors such as the age, weight, and strain of the animals can influence drug metabolism and response. Ensure consistency in the animal model used.
Incorrect Dosing Verify the accuracy of dose calculations and the volume administered.

Experimental Protocols

In Vitro LPA1 Receptor Binding Assay (Illustrative)

This is a generalized protocol based on the known characteristics of this compound.

  • Prepare Cell Membranes: Use a cell line endogenously expressing or overexpressing the human LPA1 receptor. Homogenize cells and prepare a membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled LPA1 ligand (e.g., [3H]-LPA), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for the slow tight-binding of this compound to the LPA1 receptor.[1][3]

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of LPA1 Receptor and Inhibition by this compound

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαi/q/12/13 LPA1->G_protein Activates Downstream Downstream Signaling (e.g., PLC, RhoA) G_protein->Downstream Activates Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response ONO This compound ONO->LPA1 Inhibits In_Vitro_Workflow cluster_troubleshooting Troubleshooting Loop start Start prepare_compound Prepare this compound Stock and Dilutions start->prepare_compound run_assay Perform Binding or Functional Assay prepare_compound->run_assay prepare_assay Prepare Assay Components (Cells/Membranes, Reagents) prepare_assay->run_assay data_analysis Analyze Data (Calculate IC50) run_assay->data_analysis troubleshoot Inconsistent Results? data_analysis->troubleshoot end End troubleshoot->end No check_storage Verify Compound Storage and Handling troubleshoot->check_storage Yes check_protocol Review Assay Protocol and Execution check_storage->check_protocol qualify_lot Qualify New Lot Against Standard check_protocol->qualify_lot qualify_lot->prepare_compound

References

How to perform wash-out experiments with ONO-0300302 effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on performing effective wash-out experiments with ONO-0300302, a potent, orally active, and slow tight-binding LPA1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are wash-out experiments important for this compound?

A1: this compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR). A key characteristic of this compound is its "slow tight-binding" nature. This means that it binds to the LPA1 receptor with high affinity and dissociates from it very slowly. Wash-out experiments are crucial to demonstrate and characterize this slow dissociation, which is indicative of a prolonged pharmacological effect even after the compound has been removed from the extracellular environment.

Q2: What is the mechanism of action of this compound?

A2: this compound acts as an antagonist at the LPA1 receptor. By binding to this receptor, it blocks the downstream signaling pathways normally initiated by its natural ligand, lysophosphatidic acid (LPA). LPA1 receptor activation is known to be involved in various cellular processes, including cell proliferation, migration, and cytoskeletal changes.

Q3: What are the key parameters of this compound's binding affinity?

A3: The binding affinity of this compound increases with time due to its slow tight-binding properties. Key reported values are summarized in the table below.

ParameterValueConditionsReference
IC50 0.086 µMLPA1 Receptor
Kd 0.34 nM37 °C, 2 h incubation
Ki Good correlation with in vivo ID50LPA1 binding assay

Q4: What cell types are suitable for this compound wash-out experiments?

A4: Any cell line that endogenously expresses the LPA1 receptor or has been engineered to express it would be suitable. Examples include CHO cells expressing the LPA1 receptor, as mentioned in the literature, as well as various cancer cell lines known to have LPA1 expression.

Experimental Protocols

Protocol 1: Cell-Based Wash-Out Assay for this compound

This protocol is designed to assess the residual inhibitory effect of this compound on LPA-induced cellular responses after the compound has been washed away. A common downstream readout of LPA1 activation is calcium mobilization.

Materials:

  • LPA1-expressing cells (e.g., CHO-LPA1)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • LPA (Lysophosphatidic Acid)

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Preparation:

    • Plate LPA1-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in assay buffer to the desired concentrations (e.g., 10x the final concentration).

    • Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C to allow for binding.

  • Wash-Out Procedure:

    • Carefully aspirate the compound-containing buffer.

    • Wash the cells gently with pre-warmed assay buffer. Repeat the wash step 3-5 times to ensure complete removal of the unbound compound. The number and duration of washes are critical and may need optimization.

  • Post-Wash Incubation:

    • After the final wash, add fresh, pre-warmed assay buffer to the wells.

    • Incubate the plate for various time points (e.g., 0, 1, 2, 4, 6 hours) at 37°C. This allows for the dissociation of the bound this compound over time.

  • Calcium Mobilization Assay:

    • At each post-wash incubation time point, load the cells with a calcium indicator dye according to the manufacturer's instructions.

    • Prepare LPA solution in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Use a plate reader to measure the baseline fluorescence, then inject the LPA solution and continue to measure the fluorescence to detect the calcium flux.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the response to the vehicle control (0% inhibition) and a positive control (maximal inhibition with a non-washout antagonist or no LPA stimulation).

    • Plot the percentage of inhibition as a function of the post-wash incubation time to determine the rate of recovery of the LPA response, which reflects the dissociation rate of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or minimal inhibition observed after wash-out. Incomplete binding: Incubation time with this compound was too short.Increase the pre-incubation time with this compound to at least 2 hours to ensure maximal binding.
Ineffective wash-out: The compound was not sufficiently removed.Increase the number of wash steps (e.g., to 5-7 washes) and/or the volume of wash buffer. Ensure gentle aspiration to avoid detaching cells.
High variability between replicate wells. Inconsistent cell numbers: Uneven cell seeding or cell loss during washing.Ensure a homogenous cell suspension when plating. Be gentle during the wash steps. Consider using an automated plate washer for consistency.
Compound precipitation: this compound may have poor solubility in the assay buffer.Visually inspect the compound dilutions for any precipitates. Consider using a buffer containing a low percentage of serum albumin (e.g., 0.1% BSA) to improve solubility, but be aware this may affect binding kinetics.
Rapid recovery of LPA response (faster than expected for a slow tight-binder). Low compound concentration: The concentration of this compound used was not sufficient to saturate the receptors.Use a higher concentration of this compound during the initial incubation (e.g., 10-100 times the IC50).
Rapid receptor turnover: The cell line may have a high rate of LPA1 receptor synthesis and internalization.This is a biological limitation. Consider using a lower temperature during the post-wash incubation to slow down cellular processes, but this may also affect the dissociation rate.
Cell detachment during washing. Aggressive washing technique: Pipetting directly onto the cell monolayer.Pipette the wash buffer gently against the side of the well.
Poor cell adherence: The cell line may not adhere strongly to the plate.Consider using plates coated with an extracellular matrix protein (e.g., poly-D-lysine or fibronectin).

Visualizing Pathways and Workflows

LPA1 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the LPA1 receptor, which is inhibited by this compound.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates ONO This compound ONO->LPA1 Inhibits PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_proliferation Cell Proliferation Ca_release->Cell_proliferation PKC->Cell_proliferation ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement

Caption: LPA1 receptor signaling pathway inhibited by this compound.

Experimental Workflow for Wash-Out Assay

This diagram outlines the key steps for performing a wash-out experiment with this compound.

Washout_Workflow A 1. Plate LPA1-expressing cells B 2. Incubate with this compound (or vehicle) A->B C 3. Wash to remove unbound compound B->C D 4. Post-wash incubation (various time points) C->D E 5. Load with Calcium Indicator Dye D->E F 6. Stimulate with LPA E->F G 7. Measure Calcium Flux F->G H 8. Analyze Data and Determine Inhibition over Time G->H

Caption: Workflow for this compound wash-out experiment.

Validation & Comparative

A Comparative Guide to LPA1 Receptor Antagonists: ONO-0300302 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ONO-0300302, a notable lysophosphatidic acid receptor 1 (LPA1) antagonist, with other significant LPA1 receptor antagonists, namely AM095 and BMS-986020. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.

Introduction to LPA1 Receptor Antagonism

The lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), triggers a cascade of downstream signaling pathways. These pathways are implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, the development of selective LPA1 receptor antagonists is a significant area of therapeutic interest for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis (IPF). This guide focuses on a comparative analysis of the performance of this compound against other well-characterized LPA1 antagonists.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound, AM095, and BMS-986020, providing a comparative overview of their in vitro potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of LPA1 Receptor Antagonists

CompoundTargetAssaySpeciesIC50 (µM)Kd (nM)Ki (µM)Reference(s)
This compound LPA1--0.0860.34 (at 37°C, 2h)-[1][2][3]
LPA2--11.5--[4]
LPA3--2.8--[4]
AM095 LPA1GTPγS BindingHuman0.98--[5][6][7]
LPA1GTPγS BindingMouse0.73--[5][6][7]
LPA1Calcium FluxHuman0.025--[5]
LPA1Calcium FluxMouse0.023--[5]
BMS-986020 LPA1--High Affinity--[8][9]
BSEP--4.8--[8]
MRP4--6.2--[8]
MDR3--7.5--[8]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Table 2: Pharmacokinetic Profiles of LPA1 Receptor Antagonists in Animal Models

CompoundSpeciesDose & RouteCmaxt1/2Reference(s)
This compound Rat3 mg/kg, p.o.233 ng/mL6.3 h[4]
Rat1 mg/kg, i.v.-7 h[4]
AM095 Rat10 mg/kg, p.o.41 µM (at 2h)1.79 h
Rat2 mg/kg, i.v.12 µM (at 15min)1.79 h
Dog5 mg/kg, p.o.21 µM (at 15min)-
BMS-986020 Rat, Dog--Slow elimination[10]

Note: Pharmacokinetic parameters can vary significantly based on the animal model and experimental setup.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these antagonists, the following diagrams illustrate the LPA1 receptor signaling pathway and a general workflow for a GTPγS binding assay.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein activates PLC PLC G_protein->PLC activates RhoA RhoA Activation G_protein->RhoA LPA LPA LPA->LPA1 binds PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Migration, Fibrosis) Ca_release->Cellular_Responses PKC->Cellular_Responses ROCK ROCK Activation RhoA->ROCK ROCK->Cellular_Responses Antagonist LPA1 Antagonist (e.g., this compound) Antagonist->LPA1 blocks

Caption: LPA1 Receptor Signaling Pathway and Point of Antagonist Intervention.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing LPA1 receptor Incubation Incubate membranes with antagonist, LPA (agonist), and GDP Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, [³⁵S]GTPγS, GDP, and antagonist Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding [³⁵S]GTPγS Incubation->Reaction_Start Incubation_2 Incubate to allow [³⁵S]GTPγS binding Reaction_Start->Incubation_2 Filtration Terminate reaction by rapid filtration Incubation_2->Filtration Washing Wash to remove unbound [³⁵S]GTPγS Filtration->Washing Counting Quantify bound radioactivity using a scintillation counter Washing->Counting Analysis Analyze data to determine IC50 of the antagonist Counting->Analysis

Caption: General Experimental Workflow for a [³⁵S]GTPγS Binding Assay.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay is a functional method to determine the ability of a compound to modulate the activation of G proteins by a GPCR.

1. Materials:

  • Cell membranes expressing the human LPA1 receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Guanosine 5'-diphosphate (GDP).

  • LPA (agonist).

  • Test antagonist (e.g., this compound, AM095, or BMS-986020).

  • Glass fiber filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the antagonist compound.

  • In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 µg of protein), GDP (final concentration ~10 µM), and the antagonist at various concentrations.

  • Add LPA to a final concentration that elicits a submaximal response (EC₈₀) to all wells except for the basal and non-specific binding controls.

  • To determine non-specific binding, add unlabeled GTPγS (final concentration ~10 µM) to designated wells.

  • Pre-incubate the plate at 30°C for 30 minutes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter plates and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the antagonist by fitting the data to a dose-response curve.

Calcium Flux Assay

This cell-based functional assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium concentration.

1. Materials:

  • Cells stably expressing the human LPA1 receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • LPA (agonist).

  • Test antagonist.

  • Fluorescence plate reader with kinetic reading capabilities.

2. Procedure:

  • Seed the LPA1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Wash the cells with the assay buffer to remove excess dye.

  • Prepare serial dilutions of the antagonist and add them to the respective wells. Incubate at 37°C for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a solution of LPA (at a concentration that gives a near-maximal response, e.g., EC₉₀) to the wells to stimulate the cells.

  • Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Analyze the data to determine the inhibition of the calcium response by the antagonist and calculate its IC50 value.

In Vivo Rat Intraurethral Pressure (IUP) Model for Benign Prostatic Hyperplasia (BPH)

This in vivo model is used to assess the efficacy of compounds in reducing urethral pressure, a key symptom of BPH.[2][3]

1. Animals:

  • Male Sprague-Dawley rats.

2. Procedure:

  • Anesthetize the rats.

  • Insert a catheter connected to a pressure transducer into the prostatic urethra to measure intraurethral pressure (IUP).

  • Administer the test antagonist (e.g., this compound) orally (p.o.) or intravenously (i.v.).

  • After a predetermined time for drug absorption, induce an increase in IUP by administering LPA.

  • Continuously record the IUP before and after LPA administration.

  • The efficacy of the antagonist is determined by its ability to inhibit the LPA-induced increase in IUP. The percentage of inhibition is calculated, and dose-response relationships can be established.[3]

Conclusion

This compound, AM095, and BMS-986020 are all potent antagonists of the LPA1 receptor, each with a distinct profile. This compound is characterized by its slow, tight-binding properties and has demonstrated in vivo efficacy in models of BPH.[2][3] AM095 is a well-characterized selective LPA1 antagonist with demonstrated efficacy in preclinical models of fibrosis. BMS-986020 is a high-affinity LPA1 antagonist that has been investigated for the treatment of idiopathic pulmonary fibrosis. The choice of antagonist for a specific research application will depend on the desired pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The experimental protocols provided in this guide offer a foundation for the in vitro and in vivo evaluation of these and other LPA1 receptor antagonists.

References

A Comparative Analysis of ONO-0300302 and ONO-7300243 in Preclinical Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two novel lysophosphatidic acid receptor 1 (LPA1) antagonists, ONO-0300302 and its precursor ONO-7300243, for the potential treatment of benign prostatic hyperplasia (BPH). This document synthesizes available preclinical data, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles.

ONO-7300243 was identified as a potent and selective LPA1 antagonist with promising in vivo efficacy in reducing intraurethral pressure (IUP) in rat models of BPH.[1][2][3] Further lead optimization led to the development of this compound, a compound with an improved pharmacological profile, notably a longer duration of action attributed to its "slow tight binding" characteristics to the LPA1 receptor.[4][5]

Mechanism of Action: Targeting the LPA1 Receptor in BPH

Both this compound and ONO-7300243 are antagonists of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor.[3][4][6] The LPA-LPA1 signaling pathway is implicated in the pathophysiology of BPH, contributing to increased smooth muscle tone in the prostate and urethra.[2] By blocking this receptor, these compounds aim to relax the smooth muscle, thereby reducing IUP and alleviating lower urinary tract symptoms associated with BPH.[2][4] A significant advantage of this mechanism over traditional α1-adrenoceptor antagonists, like tamsulosin, is the potential to avoid effects on blood pressure.[1][2][4][6][7]

cluster_0 LPA-LPA1 Signaling Pathway in BPH cluster_1 Mechanism of ONO Compounds LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 G_protein G Protein Activation (Gαi, Gαq, Gα12/13) LPA1->G_protein downstream Downstream Signaling (e.g., Rho/ROCK, Ca2+ mobilization) G_protein->downstream smooth_muscle Prostatic Smooth Muscle Contraction downstream->smooth_muscle IUP Increased Intraurethral Pressure (IUP) smooth_muscle->IUP ONO This compound ONO-7300243 block Antagonism ONO->block block->LPA1

Caption: LPA1 signaling pathway in BPH and the inhibitory action of ONO compounds.

Comparative In Vitro Activity

This compound demonstrates higher potency as an LPA1 antagonist compared to ONO-7300243. The selectivity of this compound has also been characterized against other LPA receptor subtypes.

CompoundTargetIC50 (µM)
This compound LPA10.086[8][9][10]
LPA211.5[9]
LPA32.8[9]
ONO-7300243 LPA10.16[11][12]

Comparative In Vivo Efficacy in BPH Models

Both compounds have demonstrated the ability to reduce IUP in rodent and canine models of BPH. However, this compound exhibits a more sustained effect at lower doses, a key differentiator.

CompoundSpeciesDose (p.o.)Effect on IUPDuration of ActionEffect on Mean Blood Pressure (MBP)
This compound Rat3 mg/kgSignificant inhibition of LPA-induced increase[4][5][8]> 12 hours[4][5][8]Not reported in detail, but the class of compounds is noted for not affecting MBP.
Dog1 mg/kgSignificant inhibition of LPA-induced increase[4][5][8]> 12 hours (30% inhibition at 24h)[4]Not reported in detail.
ONO-7300243 Rat10 mg/kgSignificant inhibition of LPA-induced increase[2][3][12]~1 hour[2][3][12]No effect[1][2][3][6]
Rat30 mg/kgSignificant decrease in conscious rats without LPA stimulation[2][3][6][12]Not specifiedNo effect[2][3][6][12]

Comparative Pharmacokinetic Profiles in Rats

The pharmacokinetic properties of this compound, despite a high intravenous clearance, support its long duration of action in vivo, likely due to its slow dissociation from the LPA1 receptor.[4][5] ONO-7300243, in contrast, shows rapid clearance and a short half-life.[11][12]

ParameterThis compoundONO-7300243
Dose (p.o.) 3 mg/kg10 mg/kg
Cmax 233 ng/mL[9]Not explicitly stated
t1/2 (p.o.) 6.3 hours[9]Not explicitly stated
Dose (i.v.) 1 mg/kg3 mg/kg
Clearance (CLtot) 20.5 mL/min/kg[9]15.9 mL/min/kg[11][12]
t1/2 (i.v.) 7 hours[9]0.3 hours[11][12]

Experimental Protocols

In Vitro LPA1 Antagonist Assay (Intracellular Ca2+ Mobilization)

This assay is designed to measure the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration in cells expressing the LPA1 receptor.

start Start seed_cells Seed CHO cells expressing human LPA1 into 96-well plates start->seed_cells culture Culture for 2 days (37°C, 5% CO2) seed_cells->culture load_fura2 Load cells with Fura2-AM (1 hour) culture->load_fura2 rinse Rinse with assay buffer load_fura2->rinse pretreat Pretreat with ONO compound or vehicle rinse->pretreat add_lpa Add LPA (100 nM final concentration) pretreat->add_lpa measure_fluorescence Monitor intracellular Ca2+ (ratio of fluorescence intensities at 500 nm) add_lpa->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for the in vitro LPA1 antagonist calcium mobilization assay.

Methodology:

  • Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded into 96-well plates.[11]

  • The cells are cultured for two days.[11]

  • A loading buffer containing Fura2-AM (a ratiometric calcium indicator), HEPES, and probenecid is added to each well, and the plate is incubated for one hour.[11]

  • The loading buffer is removed, and the cells are rinsed with an assay buffer.[11]

  • The cells are pre-treated with varying concentrations of the antagonist (this compound or ONO-7300243) or a vehicle control.[11]

  • Lysophosphatidic acid (LPA) is then added to stimulate the LPA1 receptor.[11]

  • The intracellular calcium concentration is monitored using a fluorescence screening system by measuring the ratio of fluorescence intensities.[11] The IC50 value is calculated based on the inhibition of the LPA-induced calcium signal.

In Vivo Intraurethral Pressure (IUP) Model in Rats

This model assesses the in vivo efficacy of the compounds in reducing urethral pressure, a key physiological parameter in BPH.

start Start anesthetize Anesthetize rats start->anesthetize insert_catheter Insert a catheter connected to a pressure transducer into the urethra anesthetize->insert_catheter administer_compound Administer ONO compound or vehicle orally (p.o.) insert_catheter->administer_compound wait Wait for a specified time (e.g., 1 hour) administer_compound->wait conscious_model Alternative: Measure IUP and MBP in conscious rats without LPA stimulation administer_compound->conscious_model induce_iup Induce IUP increase with LPA wait->induce_iup measure_iup Measure the change in IUP induce_iup->measure_iup end End measure_iup->end conscious_model->measure_iup

Caption: Experimental workflow for the in vivo intraurethral pressure (IUP) model.

Methodology:

  • Rats are anesthetized for the LPA-induced IUP model. For studies on basal IUP and blood pressure, conscious rats are used.[2][3][4]

  • A catheter connected to a pressure transducer is inserted into the urethra to measure IUP.[4]

  • The test compound (this compound or ONO-7300243) or a vehicle is administered orally (p.o.).[2][3][4]

  • After a specific time, LPA is administered to induce an increase in IUP.[4]

  • The change in IUP is recorded and compared between the compound-treated and vehicle-treated groups to determine the inhibitory effect.[2][3][4]

  • In conscious rat models, both IUP and mean blood pressure (MBP) are monitored continuously after compound administration without LPA stimulation to assess efficacy and cardiovascular side effects.[2][3][6]

Conclusion

This compound represents a significant advancement over its lead compound, ONO-7300243, for the potential treatment of BPH. While both compounds effectively antagonize the LPA1 receptor and reduce intraurethral pressure in preclinical models without adversely affecting blood pressure, this compound demonstrates superior potency and a markedly longer duration of action.[4][5] This improved profile is attributed to its slow, tight binding to the LPA1 receptor.[4][5] These findings position this compound as a more promising candidate for a once-daily oral therapy for BPH.

References

ONO-0300302: A Novel LPA1 Antagonist Explored in the Context of Current Benign Prostatic Hyperplasia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the emerging investigational drug ONO-0300302 with established treatments for Benign Prostatic Hyperplasia (BPH), supported by available preclinical and clinical data.

This guide provides a comparative analysis of this compound, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, against the current standards of care for Benign Prostatic Hyperplasia (BPH). The comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, available efficacy data, and experimental protocols.

Introduction to this compound

This compound is an orally active and potent antagonist of the LPA1 receptor.[1][2][3][4] Its unique "slow tight binding" characteristic to the LPA1 receptor is suggested to contribute to a long duration of action.[1][5] Preclinical studies have demonstrated its potential in reducing intraurethral pressure, a key factor in the lower urinary tract symptoms (LUTS) associated with BPH.[1][5]

Current Therapeutic Landscape for BPH

The management of BPH primarily involves three classes of medications: alpha-blockers, 5-alpha reductase inhibitors (5-ARIs), and phosphodiesterase-5 (PDE5) inhibitors. Combination therapy is also a common and often more effective approach for certain patient populations.[6][7]

Comparative Efficacy: An Indirect Analysis

Direct comparative clinical trials between this compound and current BPH treatments are not yet available in the public domain. Therefore, this guide presents an indirect comparison based on existing preclinical data for this compound and extensive clinical data for the established therapies.

Data Presentation

The following tables summarize the available quantitative data for this compound and the major classes of BPH treatments.

Table 1: Preclinical Efficacy Data for this compound

ParameterAnimal ModelDosageEffectCitation
Intraurethral Pressure (IUP)Rat3 mg/kg, p.o.Significant inhibition of LPA-induced increase in IUP over 12 hours[1][5]
Intraurethral Pressure (IUP)Dog1 mg/kg, p.o.Significant inhibition of LPA-induced increase in IUP over 12 hours[1][5]
Mean Blood Pressure (MBP)Rat30 mg/kg, p.o. (lead compound)No effect on MBP[1]

Table 2: Clinical Efficacy of Current BPH Treatments (Data from Meta-Analyses and Clinical Trials)

Drug ClassKey Efficacy OutcomesMagnitude of EffectOnset of ActionCitations
Alpha-blockers (e.g., Tamsulosin, Alfuzosin, Silodosin)Improvement in International Prostate Symptom Score (IPSS), Increase in Maximum Urinary Flow Rate (Qmax)Significant improvement in LUTSRapid (days to weeks)[8][9]
5-Alpha Reductase Inhibitors (e.g., Finasteride, Dutasteride)Reduction in Prostate Volume, Improvement in IPSS, Reduction in risk of acute urinary retention and need for surgeryEffective in men with larger prostatesSlow (weeks to months)[8][10][11][12]
Phosphodiesterase-5 Inhibitors (e.g., Tadalafil)Improvement in IPSS and erectile functionSignificant improvement in LUTSVariable[7][13][14]
Combination Therapy (Alpha-blocker + 5-ARI)Superior improvement in IPSS and Qmax compared to monotherapyGreater efficacy for patients with significant prostate enlargementRapid symptom relief with long-term prostate size reduction[6][7]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and current BPH treatments are mediated by distinct signaling pathways.

This compound: LPA1 Receptor Antagonism

This compound acts by blocking the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by lysophosphatidic acid (LPA). LPA is believed to play a role in smooth muscle contraction in the prostate and bladder neck.

ONO_0300302_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates LPA LPA LPA->LPA1 Activates ONO This compound ONO->LPA1 Blocks Relaxation Smooth Muscle Relaxation ONO->Relaxation PLC PLC Activation G_protein->PLC Rho Rho Activation G_protein->Rho Ca_increase Increased Intracellular Ca2+ PLC->Ca_increase Contraction Smooth Muscle Contraction Rho->Contraction Ca_increase->Contraction

This compound Signaling Pathway
Current BPH Treatments: Diverse Mechanisms

Current therapies target different pathways to alleviate BPH symptoms.

BPH_Treatments_Pathways cluster_alpha Alpha-Blockers cluster_5ari 5-ARIs cluster_pde5 PDE5 Inhibitors alpha_receptor Alpha-1 Adrenoceptors (Prostate & Bladder Neck) alpha_relaxation Smooth Muscle Relaxation alpha_receptor->alpha_relaxation alpha_blocker Alpha-Blocker alpha_blocker->alpha_receptor Blocks five_alpha_reductase 5-alpha Reductase dht DHT five_alpha_reductase->dht five_ari 5-ARI five_ari->five_alpha_reductase Inhibits prostate_shrink Prostate Shrinkage five_ari->prostate_shrink testosterone Testosterone testosterone->five_alpha_reductase prostate_growth Prostate Growth dht->prostate_growth pde5 PDE5 Enzyme no_sgc NO -> sGC -> cGMP pde5->no_sgc Degrades cGMP pde5i PDE5 Inhibitor pde5i->pde5 Inhibits pde5_relaxation Smooth Muscle Relaxation no_sgc->pde5_relaxation

Mechanisms of Current BPH Treatments

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Preclinical Evaluation of this compound in Animal Models
  • Objective: To assess the in vivo efficacy of this compound on intraurethral pressure (IUP).

  • Animal Models: Male Sprague-Dawley rats and male beagle dogs.

  • Methodology:

    • Animals are anesthetized, and a catheter-tip transducer is inserted into the prostatic urethra to measure IUP.

    • A stable baseline IUP is established.

    • Lysophosphatidic acid (LPA) is administered intravenously to induce an increase in IUP.

    • This compound is administered orally at specified doses (e.g., 3 mg/kg in rats, 1 mg/kg in dogs).

    • IUP is continuously monitored for up to 12 hours post-administration of this compound to determine the inhibitory effect on the LPA-induced IUP increase.

    • Mean blood pressure is also monitored to assess cardiovascular side effects.

  • Data Analysis: The percentage inhibition of the LPA-induced IUP increase is calculated at various time points after this compound administration.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline Establish Baseline IUP animal_prep->baseline lpa_admin Administer LPA (i.v.) baseline->lpa_admin ono_admin Administer this compound (p.o.) lpa_admin->ono_admin monitoring Continuous IUP & MBP Monitoring (up to 12 hours) ono_admin->monitoring data_analysis Data Analysis (% Inhibition of IUP increase) monitoring->data_analysis end End data_analysis->end

Preclinical Experimental Workflow

Conclusion and Future Directions

This compound presents a novel mechanism of action for the treatment of BPH by targeting the LPA1 receptor. Preclinical data are promising, suggesting efficacy in reducing intraurethral pressure without significant effects on blood pressure observed in animal models. However, a direct comparison of its efficacy against current BPH treatments is not possible without head-to-head clinical trials.

Future research should focus on clinical trials designed to directly compare the efficacy and safety of this compound with alpha-blockers, 5-ARIs, and PDE5 inhibitors. Key endpoints in such trials should include changes in IPSS, Qmax, prostate volume, and quality of life, as well as a comprehensive safety profile, particularly regarding cardiovascular effects. Such studies will be crucial in determining the potential role of this compound in the clinical management of BPH.

References

Head-to-Head Comparison: ONO-0300302 and BMS-986278 in LPA1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent lysophosphatidic acid receptor 1 (LPA1) antagonists: ONO-0300302 and BMS-986278. Both compounds have demonstrated significant potential in preclinical and/or clinical settings, targeting the LPA1 pathway, which is implicated in a variety of fibrotic diseases and other conditions. This document summarizes their known characteristics, supported by available experimental data, to facilitate an objective evaluation for research and development purposes.

Introduction to LPA1 Antagonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA/LPA1 signaling pathway is a key mediator of fibrosis, promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix characteristic of fibrotic diseases.[1] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis (IPF), progressive pulmonary fibrosis (PPF), and potentially others, including benign prostatic hyperplasia (BPH).[2][3]

Compound Overview

This compound , developed by Ono Pharmaceutical, is a potent and orally active LPA1 antagonist characterized by its slow, tight-binding properties.[2][4] It has been primarily investigated for its potential in treating BPH.[2]

BMS-986278 , developed by Bristol Myers Squibb, is a second-generation, orally administered small molecule LPA1 antagonist.[1][5] It has been extensively evaluated in clinical trials for the treatment of IPF and PPF, demonstrating a favorable safety and efficacy profile.[5][6][7]

Mechanism of Action and Signaling Pathway

Both this compound and BMS-986278 are antagonists of the LPA1 receptor. By blocking the binding of LPA to LPA1, these compounds inhibit downstream signaling cascades that contribute to pro-fibrotic and other pathological processes. BMS-986278 has been shown to be a potent and complete antagonist of LPA action at LPA1-mediated Gαi, Gαq, Gα12, and β-arrestin signaling pathways.[8][9]

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Antagonists LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq, Gαi, Gα12/13 LPA1->G_protein Activates Downstream Downstream Effectors (e.g., PLC, RhoGEF, AC) G_protein->Downstream Modulates Response Pathological Responses (Fibroblast Proliferation, Migration, Myofibroblast Differentiation) Downstream->Response Leads to ONO This compound ONO->LPA1 Inhibits BMS BMS-986278 BMS->LPA1 Inhibits

Caption: Simplified LPA1 signaling pathway and points of inhibition.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and BMS-986278 against LPA receptors.

ParameterThis compoundBMS-986278
Target LPA1 AntagonistLPA1 Antagonist
IC50 (LPA1) 0.086 µM[2][10]-
Kd (LPA1) 0.34 nM (slow tight binding)[2][11]-
Kb (human LPA1) -6.9 nM[12]
IC50 (LPA2) 11.5 µM[10]-
IC50 (LPA3) 2.8 µM[10]-

Data for BMS-986278's selectivity against other LPA receptors was not available in the searched documents.

Preclinical Pharmacokinetics

Pharmacokinetic profiles of both compounds have been characterized in various preclinical species.

SpeciesParameterThis compoundBMS-986278
Rat Dose 3 mg/kg, p.o.-
Cmax 233 ng/mL[10]-
t1/2 6.3 hours[10]-
Clearance (i.v.) 20.5 mL/min/kg (at 1 mg/kg)[10]15 mL/min/kg[8][9]
Oral Bioavailability -100%[8][9]
Mouse Oral Bioavailability -70%[8][9]
Clearance -37 mL/min/kg[8][9]
Monkey Oral Bioavailability -79%[8][9]
Clearance -2 mL/min/kg[8][9]

Preclinical and Clinical Efficacy

This compound has demonstrated in vivo efficacy in animal models of BPH. It significantly inhibited the LPA-induced increase in intraurethral pressure (IUP) in rats (3 mg/kg, p.o.) and dogs (1 mg/kg, p.o.) for over 12 hours.[4][13] This prolonged action is attributed to its slow tight-binding characteristics.[4]

BMS-986278 has shown promising results in a Phase 2 clinical trial for IPF and PPF (NCT04308681).[1][14]

  • IPF Cohort: At a dose of 60 mg twice daily for 26 weeks, BMS-986278 resulted in a 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) compared to placebo.[15] The Bayesian analysis indicated a greater than 95% probability of superiority over placebo.[6][15]

  • PPF Cohort: The 60 mg twice-daily dose led to a 69% relative reduction in the rate of decline in ppFVC versus placebo over 26 weeks.[5][16]

  • Biomarkers: Treatment with BMS-986278 (60 mg) for 26 weeks led to significant and favorable changes in biomarkers associated with epithelial injury, fibrosis, and inflammation in both IPF and PPF cohorts.[17]

Safety and Tolerability

This compound: Detailed clinical safety data is not extensively available in the public domain.

BMS-986278 was generally well-tolerated in its Phase 2 trial.[6][7]

  • Adverse event rates were comparable to placebo.[6][15] In the IPF cohort, serious adverse events occurred in 11% of patients in both the 30 mg and 60 mg groups, compared to 17% in the placebo group.[6]

  • Importantly, BMS-986278 was designed to have an improved safety profile over the first-generation LPA1 antagonist, BMS-986020, particularly concerning hepatobiliary toxicity.[1] In vitro studies showed that BMS-986278 does not significantly inhibit liver efflux transporters like BSEP and MDR3, and no evidence of direct hepatobiliary toxicity was observed in in vivo evaluations or Phase 1 studies.[1][18]

Experimental Protocols

In Vitro LPA1 Receptor Antagonist Assay (for this compound)

A detailed protocol for an LPA1 receptor antagonist assay using CHO cells stably expressing human LPA1 is available.[19] The general workflow is as follows:

LPA1_Antagonist_Assay A Seed CHO-hLPA1 cells in 96-well plates B Culture for 2 days A->B C Load cells with Fura2-AM (calcium indicator) B->C D Incubate for 1 hour C->D E Wash and add assay buffer D->E F Pre-treat with antagonist (this compound or vehicle) E->F G Stimulate with LPA (100 nM) F->G H Monitor intracellular Ca2+ (fluorescence ratio) G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for in vitro LPA1 receptor antagonist assay.
Clinical Trial Design for BMS-986278 (Phase 2, NCT04308681)

This was a randomized, double-blind, placebo-controlled, international study.[1][14]

BMS_Clinical_Trial cluster_enrollment Patient Enrollment cluster_treatment Treatment Period (26 weeks) cluster_followup Follow-up Screening Screening Period (42 days) Enrollment Enrollment of IPF (n=240) and PF-ILD (n=120) patients Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization Placebo Placebo (p.o., twice daily) Randomization->Placebo Dose30 BMS-986278 30 mg (p.o., twice daily) Randomization->Dose30 Dose60 BMS-986278 60 mg (p.o., twice daily) Randomization->Dose60 OTE Optional Active-Treatment Extension (26 weeks) Placebo->OTE Dose30->OTE Dose60->OTE FollowUp Post-treatment Follow-up (28 days) OTE->FollowUp

Caption: Phase 2 clinical trial design for BMS-986278.

Summary and Conclusion

This compound and BMS-986278 are both potent LPA1 receptor antagonists, but their development focus and available data differ significantly.

  • This compound is distinguished by its slow tight-binding kinetics, which contributes to a long duration of action in preclinical models of BPH.[4] The available data is primarily preclinical, with detailed information on its discovery and optimization process.

  • BMS-986278 has a more extensive clinical data package, particularly in the context of pulmonary fibrosis.[5][6][7] As a second-generation inhibitor, it was specifically designed to mitigate the safety concerns (hepatobiliary toxicity) of its predecessor.[1][18] The positive Phase 2 results in both IPF and PPF, demonstrating a significant reduction in lung function decline, underscore its potential as a novel antifibrotic therapy.[15][16]

For researchers interested in the fundamental pharmacology of LPA1 antagonists and structure-activity relationships, the literature on this compound provides valuable insights. For those focused on the clinical development of antifibrotic therapies, BMS-986278 represents a more advanced candidate with a substantial body of clinical evidence supporting its efficacy and safety. A direct, head-to-head preclinical or clinical comparison is not available, but the compiled data in this guide allows for a robust, indirect assessment of their respective profiles.

References

A Comparative Guide to ONO-0300302 and HZN-825 for Fibrotic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-fibrotic drug discovery, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling target. Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers a cascade of signaling events that contribute to the initiation and progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and scleroderma. This guide provides a detailed comparison of two LPA1 antagonists, ONO-0300302 and HZN-825 (also known as fipaxalparant), to aid researchers in selecting the appropriate tool for their preclinical and translational studies.

Executive Summary

Both this compound and HZN-825 are potent antagonists of the LPA1 receptor, positioning them as valuable research tools and potential therapeutics for fibrotic diseases. This compound is distinguished by its slow tight-binding kinetics, suggesting a prolonged duration of action. HZN-825, having progressed further in clinical development, offers a wealth of clinical data in relevant patient populations. This guide presents a head-to-head comparison of their known properties, preclinical and clinical data, and detailed experimental protocols for their evaluation in fibrosis models.

Mechanism of Action: Targeting the LPA1 Signaling Pathway

Both this compound and HZN-825 exert their anti-fibrotic effects by inhibiting the LPA1 signaling pathway. LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to multiple G proteins, primarily Gαi, Gαq, and Gα12/13. This initiates downstream signaling cascades, including the Rho/ROCK pathway, which promotes fibroblast proliferation, migration, and differentiation into myofibroblasts—key cellular events in the pathogenesis of fibrosis. By blocking the binding of LPA to LPA1, both compounds effectively attenuate these pro-fibrotic cellular responses.[1][2] HZN-825 is specifically described as a negative allosteric modulator of LPAR1.[3]

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO_HZN This compound / HZN-825 ONO_HZN->LPA1 Antagonism G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK Fibrosis Fibroblast Proliferation, Migration, & Differentiation (Fibrosis) Rho_ROCK->Fibrosis

Caption: LPA1 signaling pathway and points of intervention. (Within 100 characters)

Comparative Data

The following tables summarize the available quantitative data for this compound and HZN-825.

Table 1: In Vitro and Preclinical Data

ParameterThis compoundHZN-825 (or proxy data)Reference
Target LPA1 ReceptorLPA1 Receptor[4][5]
Mechanism Antagonist, slow tight-bindingNegative Allosteric Modulator[3][4]
IC50 (LPA1) 0.086 µMData not publicly available for HZN-825. BMS-986020 (another LPA1 antagonist) has a pKb of ~8.[4][6]
Binding Affinity (Kd) 0.34 nM (at 37°C, 2h)Data not publicly available.[4]
Preclinical Models Benign Prostatic Hyperplasia (rat, dog)Diffuse Cutaneous Systemic Sclerosis, Idiopathic Pulmonary Fibrosis (preclinical evidence supports anti-fibrotic potential)[1][7][8]
Key Preclinical Finding Significant inhibition of LPA-induced intraurethral pressure increase.Preclinical studies have demonstrated that targeting LPAR1 has the potential to prevent and possibly reverse the underlying pathologies characteristic of idiopathic pulmonary fibrosis.[7][9]

Table 2: Pharmacokinetic Parameters

ParameterThis compound (in rats)HZN-825 (in healthy volunteers)Reference
Administration Oral (p.o.), Intravenous (i.v.)Oral[3][4]
Cmax (p.o.) 233 ng/mL (at 3 mg/kg)Dose-dependent, less than proportional increase from 150 to 450 mg.[3][4]
t1/2 (p.o.) 6.3 hours (at 3 mg/kg)Data not publicly available.[4]
Clearance (i.v.) 20.5 mL/min/kg (at 1 mg/kg)Data not publicly available.[4]
Food Effect Not reportedHigh-fat meal increased Cmax and AUC by ~1.9 and ~2.1-fold, respectively (at 450 mg).[3]

Table 3: Clinical Development Status

IndicationThis compoundHZN-825Reference
Fibrotic Diseases Preclinical research suggests potentialPhase 2 trials for Diffuse Cutaneous Systemic Sclerosis and Idiopathic Pulmonary Fibrosis[4][5][10]
Other Indications Benign Prostatic Hyperplasia (preclinical)Not reported[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for evaluating LPA1 antagonists in key fibrosis models.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used model to assess the efficacy of anti-fibrotic compounds.[11][12][13]

Bleomycin_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen cluster_analysis Efficacy Analysis (Day 14 or 21) Induction Intratracheal Instillation of Bleomycin Treatment Daily Oral Gavage: - Vehicle - this compound - HZN-825 Induction->Treatment BAL Bronchoalveolar Lavage (BAL) - Cell Count - Cytokine Analysis Treatment->BAL Histo Histology - Masson's Trichrome (Collagen) - Ashcroft Score Treatment->Histo Biochem Biochemistry - Hydroxyproline Assay (Collagen) Treatment->Biochem

Caption: Workflow for bleomycin-induced pulmonary fibrosis model. (Within 100 characters)

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Intratracheal instillation device

  • This compound or HZN-825

  • Vehicle for drug formulation

Procedure:

  • Fibrosis Induction: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.[14]

  • Treatment: Begin daily oral administration of this compound, HZN-825, or vehicle at the desired dose and continue for the duration of the study (e.g., 14 or 21 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and perform the following analyses:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.[11]

    • Histology: Perfuse and fix the lungs for paraffin embedding. Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition. Assess the severity of fibrosis using the Ashcroft scoring system.[11]

    • Biochemistry: Homogenize a portion of the lung tissue to measure the hydroxyproline content, a quantitative marker of collagen.[13]

In Vitro Model: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay evaluates the ability of a compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.[15][16]

Materials:

  • Primary human lung fibroblasts (from healthy donors or IPF patients)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound or HZN-825

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed primary human lung fibroblasts in 96-well plates and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound, HZN-825, or vehicle for 1-2 hours.

  • Induction of FMT: Add TGF-β1 (typically 1-5 ng/mL) to the wells to induce the transformation of fibroblasts into myofibroblasts.

  • Incubation: Incubate the plates for 48-72 hours.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for α-SMA, a marker for myofibroblasts, and counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the expression and organization of α-SMA stress fibers to determine the inhibitory effect of the compounds on FMT.[16]

Conclusion

Both this compound and HZN-825 are valuable tools for investigating the role of LPA1 in fibrotic diseases. The choice between these two molecules will depend on the specific research question. This compound, with its slow tight-binding properties, may be particularly useful for in vivo studies requiring sustained target engagement. HZN-825, with its available clinical data, provides a more direct link to human disease and is an excellent candidate for translational research aimed at validating preclinical findings. This guide provides the foundational information and experimental frameworks to empower researchers to make informed decisions and advance the development of novel anti-fibrotic therapies.

References

Validating ONO-0300302's Antagonist Activity Against the LPA1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonist activity of ONO-0300302 with relevant control compounds. The data presented herein is intended to assist researchers in the objective evaluation of this compound's performance through supporting experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including benign prostatic hyperplasia (BPH). Its development arose from the optimization of a lead compound, ONO-7300243. This guide will compare this compound to its parent compound and other well-characterized LPA1 antagonists, as well as a mechanistically distinct compound used in the clinical management of BPH.

Comparative Analysis of In Vitro Antagonist Activity

The antagonist potency of this compound and control compounds has been evaluated using various in vitro assays. The following table summarizes key quantitative data from calcium mobilization and GTPγS binding assays, which are fundamental for characterizing LPA1 receptor antagonism.

CompoundTarget(s)Assay TypeSpeciesIC50 (µM)Ki (µM)
This compound LPA1 Calcium Mobilization Human 0.086 -
ONO-7300243LPA1Calcium MobilizationHuman0.16[1][2]-
Ki16425LPA1, LPA3Calcium MobilizationHuman0.0460.34[3]
AM095LPA1Calcium MobilizationHuman0.025[4]-
AM095LPA1GTPγS BindingHuman0.98[4]-
BMS-986020LPA1----
Tamsulosinα1A, α1D Adrenoceptors----

Note: A lower IC50/Ki value indicates a higher potency.

In Vivo Efficacy: LPA-Induced Intraurethral Pressure Model

The in vivo antagonist activity of this compound and control compounds was assessed using the LPA-induced intraurethral pressure (IUP) model in rats. This model is a key indicator of a compound's potential therapeutic effect in conditions such as BPH.

CompoundDoseRoute of Administration% Inhibition of LPA-induced IUP Increase
This compound 3 mg/kg p.o. Significant inhibition
ONO-730024310 mg/kgi.d.88%[1]
ONO-73002433 mg/kgi.d.62%[1]
Tamsulosin1 mg/kgp.o.Significant reduction in IUP[2]

Note: "p.o." refers to oral administration and "i.d." to intraduodenal administration.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the LPA1 signaling pathway and a generalized workflow for validating LPA1 antagonist activity.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA Activation G_protein->RhoA Rac Rac Activation G_protein->Rac PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response RhoA->Cellular_Response Rac->Cellular_Response LPA Lysophosphatidic Acid (LPA) LPA->LPA1 Binds to ONO_0300302 This compound (Antagonist) ONO_0300302->LPA1 Blocks

Caption: LPA1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start Compound Synthesis (this compound & Controls) calcium_assay Calcium Mobilization Assay start->calcium_assay gtp_assay GTPγS Binding Assay start->gtp_assay ic50_determination IC50/Ki Determination calcium_assay->ic50_determination gtp_assay->ic50_determination animal_model Rat Model of LPA-induced IUP ic50_determination->animal_model Lead Compound Selection dosing Compound Administration animal_model->dosing iup_measurement Intraurethral Pressure Measurement dosing->iup_measurement efficacy_assessment Efficacy Assessment (% Inhibition) iup_measurement->efficacy_assessment

Caption: Experimental Workflow for Antagonist Validation.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium concentration, a downstream event of LPA1 receptor activation via the Gαq/11 pathway.

Materials:

  • CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS).

  • Black-walled, clear-bottom 96-well plates.

  • Fura-2 AM or Fluo-4 AM (calcium indicator dye).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • LPA (agonist).

  • This compound and control compounds.

Procedure:

  • Cell Seeding: Seed LPA1-expressing cells into 96-well plates and culture for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 in culture medium.[1] Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.[1]

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of this compound or control compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a pre-determined concentration of LPA (typically the EC80 concentration) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader. The ratio of fluorescence intensities at different wavelengths (e.g., 340/380 nm for Fura-2) is used to determine the intracellular calcium concentration.

  • Data Analysis: Calculate the percentage inhibition of the LPA-induced calcium response for each concentration of the antagonist. Determine the IC50 value by fitting the data to a dose-response curve.

GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein coupling and activation.

Materials:

  • Membrane preparations from cells overexpressing the LPA1 receptor.

  • [35S]GTPγS (radiolabeled GTP analog).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • LPA (agonist).

  • This compound and control compounds.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and varying concentrations of the antagonist (this compound or control compounds).

  • Agonist Addition: Add a fixed concentration of LPA to stimulate the receptor. For determining antagonist activity, pre-incubate the membranes with the antagonist before adding LPA.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.

  • Detection:

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the cell membranes. The proximity of the radiolabeled GTPγS to the beads results in light emission, which is measured by a scintillation counter.

    • Filtration Method: Terminate the reaction by rapid filtration through a glass fiber filter. The filter traps the membranes with bound [35S]GTPγS. Wash the filters to remove unbound radiolabel and measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the amount of [35S]GTPγS binding at each antagonist concentration. Calculate the percentage inhibition of LPA-stimulated binding and determine the IC50 value.

In Vivo LPA-Induced Intraurethral Pressure (IUP) Model

This animal model assesses the functional antagonism of the LPA1 receptor in a physiologically relevant context for BPH.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Catheters for bladder and urethral cannulation.

  • Pressure transducer and data acquisition system.

  • LPA solution for intravenous injection.

  • This compound and control compounds formulated for oral or intraduodenal administration.

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the bladder and urethra. Insert a catheter into the bladder dome and another into the prostatic urethra for pressure measurements.

  • Compound Administration: Administer this compound or control compounds orally (p.o.) or intraduodenally (i.d.) at specified doses.

  • Baseline Measurement: Record the baseline intraurethral pressure.

  • LPA Challenge: After a set time following compound administration, intravenously inject a bolus of LPA (e.g., 300 µg/kg) to induce an increase in intraurethral pressure.

  • Pressure Monitoring: Continuously monitor and record the intraurethral pressure before and after the LPA challenge.

  • Data Analysis: Calculate the percentage inhibition of the LPA-induced increase in intraurethral pressure for each compound and dose. Compare the efficacy of this compound to that of the control compounds.

Conclusion

The data presented in this guide demonstrates that this compound is a potent and selective LPA1 receptor antagonist with significant in vivo efficacy in a relevant animal model of BPH. Its in vitro potency is comparable to or greater than that of its lead compound, ONO-7300243, and other established LPA1 antagonists. The detailed experimental protocols provided herein offer a framework for the independent validation and further characterization of this compound's antagonist activity. This information is intended to support the research and development efforts of scientists working to advance novel therapeutics for LPA1-mediated diseases.

References

ONO-0300302: A Comparative Analysis of its Cross-reactivity with LPA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the lysophosphatidic acid (LPA) receptor antagonist, ONO-0300302, reveals a significant selectivity profile for the LPA1 receptor subtype over other LPA receptors. This guide provides a detailed comparison of this compound's interaction with various LPA receptor subtypes, supported by experimental data, to inform researchers, scientists, and drug development professionals in their ongoing work.

This compound has been identified as a potent and orally active antagonist of the LPA1 receptor.[1] Its characterization as a "slow tight binding" inhibitor suggests a prolonged duration of action, a desirable attribute in therapeutic candidates.[1] Understanding its cross-reactivity is crucial for predicting its biological effects and potential off-target activities.

Comparative Binding Affinity and Potency

Experimental data demonstrates a clear preference of this compound for the LPA1 receptor. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below, highlighting the compound's selectivity.

Receptor SubtypeParameterValue (µM)Value (nM)
LPA1 IC500.086[2]86[2]
Kd0.34[1]
LPA2 IC5011.5[2]11500[2]
LPA3 IC502.8[2]2800[2]

The data unequivocally shows that this compound is significantly more potent at inhibiting the LPA1 receptor compared to LPA2 and LPA3. The approximately 134-fold and 33-fold lower potency for LPA2 and LPA3, respectively, underscores its selectivity for LPA1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding characteristics of this compound.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by LPA binding to its receptor.

  • Cell Culture: CHO or HEK293 cells stably expressing the human LPA1 receptor are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS).

  • Plate Seeding: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and incubated to form a confluent monolayer.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and the plates are incubated to allow dye uptake.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound.

  • Agonist Stimulation and Measurement: The plates are placed in a fluorescence plate reader. LPA is added to the wells to stimulate the receptor, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.

Membrane Binding Assay (Radioligand Displacement)

This assay directly measures the affinity of a compound for the receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.

  • Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, a fixed concentration of a radiolabeled LPA1 antagonist (e.g., [3H]-ONO-0300302), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Kd value is determined from saturation binding experiments, and the Ki (inhibitory constant) is calculated from the IC50 value obtained in the competition binding assay.

Signaling Pathways and Experimental Workflow

To visualize the biological context of this compound's action and the experimental process, the following diagrams are provided.

LPA_Receptor_Signaling cluster_LPA1 LPA1 Signaling cluster_LPA2 LPA2 Signaling cluster_LPA3 LPA3 Signaling LPA1 LPA1 Gq11_1 Gαq/11 LPA1->Gq11_1 Gi_1 Gαi/o LPA1->Gi_1 G1213_1 Gα12/13 LPA1->G1213_1 PLC_1 PLC Gq11_1->PLC_1 IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 Ca_1 Ca²⁺ Mobilization IP3_DAG_1->Ca_1 AC_1 Adenylyl Cyclase (inhibited) Gi_1->AC_1 RhoA_1 RhoA Activation G1213_1->RhoA_1 LPA2 LPA2 Gq11_2 Gαq/11 LPA2->Gq11_2 Gi_2 Gαi/o LPA2->Gi_2 G1213_2 Gα12/13 LPA2->G1213_2 PLC_2 PLC Gq11_2->PLC_2 Ca_2 Ca²⁺ Mobilization PLC_2->Ca_2 PI3K_Akt_2 PI3K/Akt Pathway Gi_2->PI3K_Akt_2 RhoA_2 RhoA Activation G1213_2->RhoA_2 LPA3 LPA3 Gq11_3 Gαq/11 LPA3->Gq11_3 Gi_3 Gαi/o LPA3->Gi_3 PLC_3 PLC Gq11_3->PLC_3 Ca_3 Ca²⁺ Mobilization PLC_3->Ca_3 PI3K_Akt_3 PI3K/Akt Pathway Gi_3->PI3K_Akt_3

Caption: Simplified signaling pathways of LPA1, LPA2, and LPA3 receptors.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_binding Radioligand Binding Assay A1 Seed LPA1-expressing cells in microplate A2 Load cells with calcium-sensitive dye A1->A2 A3 Incubate with this compound A2->A3 A4 Stimulate with LPA and measure fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare membranes from LPA1-expressing cells B2 Incubate membranes, [3H]-ligand, and this compound B1->B2 B3 Separate bound and free ligand by filtration B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Kd and Ki B4->B5

Caption: Workflow for assessing receptor selectivity.

References

ONO-0300302: A Comparative Analysis of In Vivo Efficacy in Animal Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of ONO-0300302, a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist, against its developmental precursor and a clinically established therapeutic in animal models relevant to benign prostatic hyperplasia (BPH). The data presented herein is derived from preclinical studies aimed at evaluating the therapeutic potential of targeting the LPA-LPA1 signaling pathway for the treatment of lower urinary tract symptoms associated with BPH.

Executive Summary

This compound has demonstrated superior in vivo efficacy and a longer duration of action compared to its lead compound, ONO-7300243, in both rat and dog models of increased intraurethral pressure (IUP), a key indicator of urethral constriction in BPH. Notably, the precursor compound, ONO-7300243, exhibited comparable potency in reducing IUP to the widely prescribed α1-adrenoceptor antagonist, tamsulosin, but without the associated hypotensive side effects. This suggests that this compound holds promise as a novel therapeutic for BPH with a potentially improved safety profile.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the key quantitative data from in vivo studies comparing this compound, its precursor ONO-7300243, and tamsulosin.

Table 1: Efficacy in Rat Model of Intraurethral Pressure (IUP)

CompoundDose (p.o.)Primary EndpointResultSide Effect (Mean Blood Pressure)
This compound 3 mg/kgInhibition of LPA-induced IUP increaseSignificant inhibition over 12 hoursNot reported to cause hypotension
ONO-7300243 30 mg/kgReduction in IUPSignificant decreaseNo significant effect on MBP
Tamsulosin 1 mg/kgReduction in IUPSignificant decrease, equal in potency to ONO-7300243Significant reduction in MBP

Table 2: Efficacy in Dog Model of Intraurethral Pressure (IUP)

CompoundDose (p.o.)Primary EndpointResult
This compound 1 mg/kgInhibition of LPA-induced IUP increaseGood efficacy and duration of action, with 30% inhibition observed 24 hours post-dosing

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on the inhibition of the LPA1 receptor, which is implicated in smooth muscle contraction. The experimental workflow for evaluating its efficacy involves the use of animal models that mimic the increased urethral pressure characteristic of BPH.

LPA_Signaling_Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 G_protein Gq/11, G12/13, Gi LPA1->G_protein PLC Phospholipase C (PLC) G_protein->PLC ROCK Rho-associated kinase (ROCK) G_protein->ROCK Smooth_Muscle_Contraction Smooth Muscle Contraction (Increased Intraurethral Pressure) PLC->Smooth_Muscle_Contraction ROCK->Smooth_Muscle_Contraction ONO_0300302 This compound ONO_0300302->LPA1 caption LPA-LPA1 Signaling Pathway in Smooth Muscle Contraction. Experimental_Workflow cluster_rat Rat Model cluster_dog Dog Model Animal_Prep_Rat Anesthetized Rat Preparation Drug_Admin_Rat Oral Administration of This compound or Comparator Animal_Prep_Rat->Drug_Admin_Rat LPA_Infusion_Rat Lysophosphatidic Acid (LPA) Infusion IUP_Measurement_Rat Intraurethral Pressure (IUP) Measurement LPA_Infusion_Rat->IUP_Measurement_Rat Data_Analysis_Rat Data Analysis and Comparison IUP_Measurement_Rat->Data_Analysis_Rat Drug_Admin_Rat->LPA_Infusion_Rat Animal_Prep_Dog Conscious Dog with BPH Drug_Admin_Dog Oral Administration of this compound Animal_Prep_Dog->Drug_Admin_Dog IUP_Monitoring_Dog Continuous IUP Monitoring Drug_Admin_Dog->IUP_Monitoring_Dog Data_Analysis_Dog Evaluation of Efficacy and Duration IUP_Monitoring_Dog->Data_Analysis_Dog caption In Vivo Experimental Workflow for IUP Assessment.

A Comparative Analysis of ONO-0300302 and Other Leading LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the potency of ONO-0300302 against established lysophosphatidic acid receptor 1 (LPA1) inhibitors. This document synthesizes available preclinical data to provide a clear perspective on the evolving landscape of LPA1-targeted therapeutics.

This compound is a potent and orally active antagonist of the LPA1 receptor, a key player in various physiological and pathological processes, including fibrosis.[1][2] Its unique "slow tight binding" characteristic suggests a prolonged duration of action, making it a compound of significant interest.[1][3][4] This guide benchmarks the potency of this compound against other well-known LPA1 inhibitors: AM095, BMS-986020, and SAR100842, all of which have been evaluated in clinical trials.

Potency Comparison of LPA1 Antagonists

The inhibitory potency of these compounds is typically assessed using in vitro assays that measure their ability to block LPA1 receptor activation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the reported IC50 values for this compound and its comparators. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundAssay TypeCell LineTarget SpeciesIC50 (µM)Reference(s)
This compound Not SpecifiedNot SpecifiedNot Specified0.086[1][2]
AM095GTPγS BindingCHOHuman0.98[5][6][7][8]
Calcium FluxCHOHuman0.025[5][7]
BMS-986020Calcium MobilizationNot SpecifiedNot Specified~0.01 (pKb ~8)[9]
SAR100842Calcium FluxCHOHuman<0.1, 0.065, 0.237[10][11]
β-arrestinNot SpecifiedNot Specified0.031[12]

Note: The potency of BMS-986020 is reported as a pKb value, which has been converted to an approximate IC50 value for comparison.

Experimental Methodologies

The determination of antagonist potency relies on robust and reproducible experimental protocols. The most common assays employed for LPA1 inhibitors are GTPγS binding and calcium mobilization assays.

GTPγS Binding Assay

This assay measures the functional consequence of G protein-coupled receptor (GPCR) activation. In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist (like LPA), GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. Antagonists compete with the agonist, thereby inhibiting [³⁵S]GTPγS binding.

A General Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor (e.g., CHO cells).

  • Incubation: The cell membranes are incubated with the antagonist at various concentrations, a fixed concentration of LPA, and [³⁵S]GTPγS in a suitable buffer.

  • Separation: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by filtration.

  • Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [³⁵S]GTPγS binding against the antagonist concentration.

Calcium Mobilization Assay

Activation of the LPA1 receptor, which couples to Gq proteins, leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators.

A General Protocol:

  • Cell Culture: Cells expressing the LPA1 receptor (e.g., HEK293T or CHO cells) are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The antagonist is added to the cells at varying concentrations, followed by the addition of LPA to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by analyzing the concentration-response curve of the antagonist's inhibition of the LPA-induced calcium signal.

LPA1 Signaling Pathway

The LPA1 receptor is a G protein-coupled receptor that, upon binding to its ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These pathways are integral to numerous cellular functions and are implicated in the progression of fibrotic diseases.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gq/Gi/G12/13 LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis, Fibrosis) Ca_release->Cellular_Responses PKC->Cellular_Responses ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Responses Ras_MAPK->Cellular_Responses PI3K_Akt->Cellular_Responses Inhibitors This compound & Other Antagonists Inhibitors->LPA1 Inhibit

Caption: LPA1 receptor signaling cascade and points of inhibition.

Experimental Workflow for Antagonist Potency Determination

The process of determining the potency of a novel LPA1 antagonist involves a series of well-defined steps, from initial cell culture to the final data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (LPA1-expressing cells) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep ca_assay Calcium Mobilization Assay assay_prep->ca_assay gtp_assay GTPγS Binding Assay assay_prep->gtp_assay dye_loading Load cells with fluorescent Ca²⁺ dye ca_assay->dye_loading membrane_prep Prepare cell membranes gtp_assay->membrane_prep add_compounds_ca Add antagonist and then LPA dye_loading->add_compounds_ca add_compounds_gtp Incubate membranes with antagonist, LPA, and [³⁵S]GTPγS membrane_prep->add_compounds_gtp measure_fluorescence Measure fluorescence change add_compounds_ca->measure_fluorescence filter_and_count Filter and count radioactivity add_compounds_gtp->filter_and_count data_analysis Data Analysis (IC50 determination) measure_fluorescence->data_analysis filter_and_count->data_analysis end End data_analysis->end

Caption: Workflow for determining LPA1 antagonist potency.

References

A Comparative Analysis of ONO-0300302 and Other Small Molecule LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity profiles, experimental data, and signaling pathways of key lysophosphatidic acid receptor 1 (LPA1) antagonists.

This guide provides an objective comparison of the selectivity profile of ONO-0300302 with other prominent small molecule antagonists of the lysophosphatidic acid receptor 1 (LPA1). The information presented herein, including quantitative binding and functional data, detailed experimental methodologies, and signaling pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Selectivity Profiles of LPA1 Antagonists

The development of selective LPA1 antagonists is a key area of research for therapeutic intervention in various diseases, including fibrosis and benign prostatic hyperplasia.[1][2] this compound is an orally active and potent LPA1 antagonist.[1] This section compares its selectivity against other LPA receptor subtypes with that of other well-characterized LPA1 antagonists: AM095, BMS-986020, and SAR100842.

Quantitative Selectivity Data

The following tables summarize the inhibitory activities (IC50, Ki, or pKB) of this compound and other selected small molecules against various LPA receptor subtypes. This data has been compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

CompoundLPA1LPA2LPA3LPA4LPA5LPA6Reference(s)
This compound IC50: 86 nM; Kd: 0.34 nMIC50: 11,500 nMIC50: 2,800 nM---[1][3]
AM095 IC50: 23-25 nM; IC50 (GTPγS): 730-980 nM>10,000 nM>10,000 nM---[4][5]
BMS-986020 pKB: ~8.0~10-fold selective over LPA2----[6]
SAR100842 IC50: 59-262 nM (isoform dependent)Inactive up to 10,000 nMInactive up to 10,000 nM-Inactive up to 10,000 nM-[7][8]

Table 1: Comparative Selectivity of LPA1 Antagonists Against LPA Receptor Subtypes. Values are presented as IC50, Ki, or pKB where available. A hyphen (-) indicates that data was not found.

Note on this compound: this compound is described as a slow, tight-binding inhibitor, with its binding affinity increasing over time.[1] The reported Kd of 0.34 nM was determined after a 2-hour incubation at 37°C.[1][9]

Note on BMS-986020 Off-Target Activity: While highly selective for LPA1, BMS-986020 has been shown to inhibit bile acid and phospholipid transporters, including BSEP (IC50: 4.8 µM), MRP4 (IC50: 6.2 µM), and MDR3 (IC50: 7.5 µM), which has been associated with hepatobiliary toxicity in clinical trials.[10][11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments used to characterize the selectivity of LPA1 antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of a test compound for the LPA1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity LPA1 receptor radioligand (e.g., [3H]-LPA or a specific tritiated antagonist like [3H]-ONO-0300302).[9]

  • Test Compound: The LPA1 antagonist of interest.

  • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C, pre-soaked in polyethyleneimine).[12]

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Cell pellets are homogenized in a lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[12]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), the radioligand at a fixed concentration (usually at or below its Kd), and varying concentrations of the test compound.[12]

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the binding to reach equilibrium.[9][12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

GTPγS Binding Assay (Functional)

This functional assay measures the activation of G proteins coupled to a GPCR. Antagonists are assessed by their ability to inhibit agonist-stimulated [35S]GTPγS binding.

Objective: To determine the potency of a test compound to antagonize LPA1 receptor-mediated G protein activation.

Materials:

  • Cell Membranes: Membranes from cells expressing the LPA1 receptor.

  • [35S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • LPA (Agonist): To stimulate the receptor.

  • Test Compound: The LPA1 antagonist.

  • Assay Buffer: Typically containing HEPES, NaCl, and MgCl2.

  • Scintillation Proximity Assay (SPA) beads or filter plates.

  • Microplate Scintillation Counter.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing cell membranes, GDP, and the test compound at various concentrations.

  • Agonist Stimulation: Add LPA to stimulate the receptor.

  • [35S]GTPγS Addition: Add [35S]GTPγS to the mixture.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

  • Detection:

    • Filtration Method: Terminate the reaction by filtration and measure the radioactivity retained on the filter.

    • SPA Method: If using SPA beads, the binding of [35S]GTPγS to the Gα subunit in proximity to the receptor-coated bead will generate a light signal that can be detected without a separation step.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.

Calcium Mobilization Assay (Functional)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like LPA1.

Objective: To assess the ability of a test compound to inhibit LPA-induced calcium release.

Materials:

  • Cells: A cell line stably expressing the LPA1 receptor (e.g., CHO or HEK293 cells).[13]

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).[14]

  • Pluronic F-127: To aid in dye loading.[14]

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES).[13]

  • LPA (Agonist).

  • Test Compound: The LPA1 antagonist.

  • Fluorescence Plate Reader with an injection system.[13]

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluency.[14]

  • Dye Loading: Incubate the cells with the calcium-sensitive dye and Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.[13][14]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound.[13]

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject the LPA solution into the wells and record the change in fluorescence intensity over time.[13]

  • Data Analysis: The antagonist effect is quantified by the reduction in the LPA-induced calcium peak. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_responses Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K Ras Ras Gi->Ras RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC PKC DAG->PKC activates Proliferation Proliferation Survival Ca->Proliferation cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Migration Migration Cytoskeletal Changes ROCK->Migration

Caption: LPA1 Receptor Signaling Pathways.

Competitive_Binding_Assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Membranes LPA1-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-LPA) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filter Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This guide provides a comparative overview of the selectivity profile of this compound against other small molecule LPA1 antagonists. The data indicates that this compound is a potent LPA1 antagonist with selectivity over LPA2 and LPA3. Other compounds such as AM095 and SAR100842 also demonstrate high selectivity for LPA1. In contrast, while BMS-986020 is a potent LPA1 antagonist, its clinical development has been hampered by off-target effects. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers to design and interpret studies in the field of LPA receptor pharmacology. The continued development and characterization of selective LPA1 antagonists will be crucial for advancing our understanding of LPA signaling and for the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for ONO-0300302: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical ONO-0300302. It is essential for all laboratory personnel to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. This information should be used to supplement, not replace, institutional and regulatory guidelines.

This guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the operational and disposal plans involving this compound.

I. Pre-Disposal Planning and Waste Identification

A proactive approach to waste management is a cornerstone of laboratory safety and regulatory adherence. Before commencing any experiment that will generate chemical waste, a comprehensive disposal plan must be in place.

Step 1: Consult the Safety Data Sheet (SDS) The SDS is the most critical resource for chemical safety information. Section 13 of the SDS provides specific disposal considerations and should be the primary reference for creating a disposal plan.

Step 2: Characterize the Waste A thorough understanding of the waste stream is necessary. This includes identifying all constituents, such as solvents, solutes, byproducts of reactions, and any potential contaminants. Precise characterization is fundamental for correct segregation and disposal.

Step 3: Segregate the Waste The mixing of different chemical waste types is strictly prohibited. Incompatible chemicals can undergo hazardous reactions, leading to the generation of heat, toxic fumes, or even explosions. It is imperative to use distinct, clearly labeled containers for each category of waste.[1]

II. Standard Operating Procedure for Chemical Waste Disposal

The following table furnishes a step-by-step guide for the disposal of a research compound such as this compound.

StepProcedureKey Considerations
1. Wear Appropriate PPE Don appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.Ensure that all PPE is in good condition and suitable for the specific chemicals being handled.
2. Prepare the Waste Container Choose a container that is chemically compatible with the waste and has a secure lid. The container must be clean and structurally sound.Avoid using containers that have previously stored incompatible substances.
3. Label the Waste Container The container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name (this compound), its concentration, and a list of any other components in the waste mixture.Accurate labeling is crucial for the safe handling and disposal by environmental health and safety (EHS) personnel.
4. Transfer the Waste Carefully transfer the chemical waste into the designated container, taking precautions to avoid splashing or the creation of aerosols.For liquid waste, the use of a funnel is recommended to prevent spills.
5. Secure the Container Firmly close the container lid.A tight seal is necessary to prevent leakage or spillage.
6. Store the Waste Place the waste container in a designated and well-ventilated satellite accumulation area.[1]The storage location should be segregated from general laboratory traffic and incompatible materials.
7. Arrange for Disposal Adhere to your institution's established procedures for the pickup and disposal of hazardous waste, which typically involves contacting the EHS office.Chemical waste should not be disposed of down the drain unless explicitly authorized by your institution's EHS office for specific, neutralized, and diluted aqueous solutions.[2]

III. Experimental Protocols: General Handling of LPA1 Antagonists

While specific experimental protocols for this compound are not publicly available, the following general procedures for handling potent small molecule inhibitors in a research environment should be observed.

  • Weighing: To prevent the inhalation of fine particulates, the solid compound should be weighed using a balance located inside a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: Solutions should be prepared within a chemical fume hood. This compound is reported to be soluble in DMSO.[3]

  • Cell Culture Applications: When introducing the compound to cell cultures, employ appropriate sterile techniques within a biological safety cabinet.

  • In Vivo Studies: For research involving animals, all institutional guidelines for the care and use of animals must be strictly followed.

IV. Mandatory Visualizations

Signaling Pathway of an LPA1 Antagonist

This compound is identified as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The diagram below illustrates the general signaling cascade that is inhibited by an LPA1 antagonist.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_protein G Protein (Gq/11, Gi/o, G12/13) LPA1->G_protein Activates Downstream Downstream Signaling (e.g., PLC, PI3K/Akt, Rho) G_protein->Downstream Activates Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Response Leads to ONO This compound (Antagonist) ONO->LPA1 Blocks Chemical_Disposal_Workflow Start Start: Experiment Generates Chemical Waste Consult_SDS Consult Safety Data Sheet (SDS) for Disposal Information Start->Consult_SDS Characterize Characterize and Segregate Waste (e.g., solid, liquid, halogenated) Consult_SDS->Characterize Select_Container Select Appropriate and Labeled Waste Container Characterize->Select_Container Transfer_Waste Transfer Waste to Container (Using appropriate PPE) Select_Container->Transfer_Waste Store_Waste Store in Designated Satellite Accumulation Area Transfer_Waste->Store_Waste Request_Pickup Request Waste Pickup from Environmental Health & Safety (EHS) Store_Waste->Request_Pickup End End: Waste Disposed of by EHS Request_Pickup->End

References

Safeguarding Your Research: Essential Protective Measures for Handling ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of ONO-0300302, an orally active and potent LPA1 (lysophosphatidic acid receptor 1) antagonist used in research.[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute health hazard.[4] Exposure can cause skin, eye, and upper respiratory tract irritation.[5] The compound is also sensitive to moisture and light.[5] Therefore, the use of full personal protective equipment is mandatory.[4]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 certifiedProtects against splashes and airborne particles that can cause eye irritation.
Hand Protection Nitrile GlovesChemical-resistant, disposablePrevents skin contact and absorption. Discard and replace immediately if contaminated.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureRecommended for all handling of the solid compound to prevent inhalation of dust particles.

Operational Workflow for Safe Handling

Proper handling procedures are critical to minimize exposure risk and prevent contamination. The following step-by-step workflow should be followed in a designated laboratory area equipped with an eyewash station and safety shower.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Personal Protective Equipment prep_area->don_ppe gather_materials 3. Assemble All Necessary Equipment don_ppe->gather_materials weigh 4. Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve 5. Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve decontaminate 6. Decontaminate Surfaces dissolve->decontaminate dispose 7. Dispose of Waste in Approved Container decontaminate->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.